molecular formula C19H18O3 B1194621 2-Butyl-3-(4-hydroxybenzoyl)benzofuran CAS No. 52490-15-0

2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Cat. No.: B1194621
CAS No.: 52490-15-0
M. Wt: 294.3 g/mol
InChI Key: ZHGKQUXXASLVQQ-UHFFFAOYSA-N
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Description

(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone is a member of benzofurans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone
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InChI

InChI=1S/C19H18O3/c1-2-3-7-17-18(15-6-4-5-8-16(15)22-17)19(21)13-9-11-14(20)12-10-13/h4-6,8-12,20H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZHGKQUXXASLVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40200486
Record name L-3372
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Molecular Weight

294.3 g/mol
Source PubChem
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CAS No.

52490-15-0
Record name 2-Butyl-3-(4-hydroxybenzoyl)benzofuran
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Record name (2-butylbenzofuran-3-yl) (4-hydroxyphenyl) ketone
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Foundational & Exploratory

2-Butyl-3-(4-hydroxybenzoyl)benzofuran: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a benzofuran (B130515) derivative primarily recognized as a key intermediate in the synthesis of the potent antiarrhythmic drug, amiodarone (B1667116).[1][2] It is also classified as "Amiodarone Impurity E".[3] While direct and extensive research on the specific mechanism of action of this compound is limited, its structural relationship to amiodarone and other bioactive benzofuran derivatives provides a strong basis for predicting its pharmacological profile. This technical guide consolidates the available information and extrapolates a plausible mechanism of action, focusing on its anticipated effects on cardiac ion channels and thyroid hormone receptors. This document is intended to serve as a foundational resource for researchers investigating this compound and its potential therapeutic applications or toxicological relevance.

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities. Among these, amiodarone is a well-established and clinically significant antiarrhythmic agent known for its complex and multifaceted mechanism of action.[4] this compound, as a direct precursor and impurity of amiodarone, shares the core benzofuran scaffold, suggesting a potential for similar biological interactions.[1][3] Understanding the likely mechanism of action of this compound is crucial for quality control in amiodarone production and for exploring any intrinsic pharmacological or toxicological properties it may possess. Some research also suggests potential anti-inflammatory and antioxidant properties for this compound.[5]

Postulated Core Mechanism of Action

Based on the well-documented pharmacology of amiodarone and other benzofuran derivatives, the mechanism of action for this compound is likely to involve the modulation of cardiac ion channels and potential interaction with thyroid hormone receptors.

Interaction with Cardiac Ion Channels

Amiodarone exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, a characteristic that defines it as a multi-class antiarrhythmic agent.[4] It is plausible that this compound shares some of these properties, albeit with potentially different potencies. The primary ion channels likely to be affected are:

  • Potassium Channels (Class III Antiarrhythmic Action): The hallmark of amiodarone's action is the blockade of delayed rectifier potassium channels (IKr and IKs). This inhibition leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in cardiac myocytes, which are key mechanisms for suppressing arrhythmias.[6]

  • Sodium Channels (Class I Antiarrhythmic Action): Amiodarone also exhibits a use-dependent blockade of fast sodium channels (INa), which slows the upstroke of the cardiac action potential and reduces conduction velocity.

  • Calcium Channels (Class IV Antiarrhythmic Action): Non-competitive blockade of L-type calcium channels (ICa-L) contributes to amiodarone's negative chronotropic (heart rate slowing) and inotropic (contractility reducing) effects.

The overall effect of these interactions would be a modulation of cardiac electrophysiology, potentially leading to antiarrhythmic or proarrhythmic outcomes depending on the specific channel affinities and concentrations.

Interaction with Thyroid Hormone Receptors

Amiodarone is known to interfere with thyroid hormone metabolism and action, in part due to its structural similarity to thyroid hormones.[7] This can lead to either hypothyroidism or hyperthyroidism. Given that this compound is a significant structural component of amiodarone, it may also interact with thyroid hormone receptors (TRs), potentially acting as an antagonist or partial agonist. This interaction could have implications for its long-term safety profile.

Quantitative Data Summary

TargetParameterAmiodaroneThis compoundReference
Cardiac Ion Channels
hERG (IKr)IC50~1-10 µMData not available[6]
hNav1.5 (INa)IC50~5-20 µM (use-dependent)Data not available[4]
hCav1.2 (ICa-L)IC50~3-15 µMData not available
Thyroid Hormone Receptors
TRαKi~0.5-1.5 µMData not available
TRβKi~0.8-2.0 µMData not available

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound. These protocols are adapted from standard electrophysiological and molecular biology techniques used in the study of amiodarone and other cardiovascular drugs.

Patch-Clamp Electrophysiology for Cardiac Ion Channels

Objective: To determine the inhibitory effects of this compound on key cardiac ion channels (e.g., hERG, hNav1.5, hCav1.2).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human cardiac ion channel of interest (e.g., hERG) are cultured in appropriate media.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for patch-clamp recording.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Voltage Protocols: Specific voltage protocols are applied to elicit the ionic current of interest. For example, for hERG channels, a depolarizing pulse followed by a repolarizing step is used to elicit the characteristic tail current.

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular solution. The compound is applied to the cells via a perfusion system.

  • Data Analysis: The effect of the compound on the peak current amplitude is measured. Concentration-response curves are generated, and the IC50 value is calculated by fitting the data to the Hill equation.

Thyroid Hormone Receptor Binding Assay

Objective: To assess the binding affinity of this compound to thyroid hormone receptors (TRα and TRβ).

Methodology:

  • Receptor Preparation: Nuclear extracts containing TRα or TRβ are prepared from cells or tissues overexpressing the respective receptor.

  • Radioligand Binding: A constant concentration of a radiolabeled thyroid hormone (e.g., [125I]T3) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the free radioligand using a suitable method, such as filtration through glass fiber filters.

  • Quantification: The amount of radioactivity on the filters is quantified using a gamma counter.

  • Data Analysis: The specific binding of the radioligand is plotted against the concentration of the competing compound. The IC50 value is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

G Postulated Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_nucleus Nucleus Na_Channel Sodium Channel (Nav1.5) Action Potential Upstroke Action Potential Upstroke Na_Channel->Action Potential Upstroke Modulation K_Channel Potassium Channel (hERG) Action Potential Repolarization Action Potential Repolarization K_Channel->Action Potential Repolarization Modulation Ca_Channel Calcium Channel (Cav1.2) Plateau Phase & Contraction Plateau Phase & Contraction Ca_Channel->Plateau Phase & Contraction Modulation TR Thyroid Hormone Receptor (TRα/β) Gene Transcription Gene Transcription TR->Gene Transcription Regulation Compound This compound Compound->Na_Channel Inhibition Compound->K_Channel Inhibition Compound->Ca_Channel Inhibition Compound->TR Antagonism

Caption: Postulated signaling pathway for this compound.

Experimental Workflow

G Experimental Workflow for Mechanism of Action Studies cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Models Ion_Channel_Screening Ion Channel Screening (Patch-Clamp) Langendorff_Heart Langendorff Perfused Heart (Action Potential Duration) Ion_Channel_Screening->Langendorff_Heart Receptor_Binding_Assay Receptor Binding Assay (Thyroid Hormone Receptors) Thyroid_Function Thyroid Function Tests Receptor_Binding_Assay->Thyroid_Function ECG_Analysis ECG Analysis in Animal Models (QT Interval, Arrhythmia Induction) Langendorff_Heart->ECG_Analysis Tissue_Bath Isolated Cardiac Tissue (Contractility) Tissue_Bath->ECG_Analysis Data_Analysis Data Analysis and Mechanism Elucidation ECG_Analysis->Data_Analysis Thyroid_Function->Data_Analysis Compound_Synthesis Compound Synthesis and Purification Compound_Synthesis->Ion_Channel_Screening Compound_Synthesis->Receptor_Binding_Assay

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural identity as a key intermediate of amiodarone provides a robust framework for predicting its pharmacological activities. It is highly probable that this compound interacts with cardiac ion channels, particularly potassium, sodium, and calcium channels, and may also exhibit activity at thyroid hormone receptors. The in-depth experimental protocols and structured data presentation outlined in this guide provide a clear roadmap for future research aimed at definitively characterizing the molecular pharmacology of this compound. Such studies are essential for a comprehensive understanding of its potential therapeutic efficacy and safety profile.

References

2-Butyl-3-(4-hydroxybenzoyl)benzofuran: An In-depth Technical Guide on its Core Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a synthetic organic compound belonging to the benzofuran (B130515) class of heterocyclic compounds. While direct and extensive studies on the specific biological activities of this molecule are limited in publicly available literature, its structural features, particularly the benzofuran core and the 4-hydroxybenzoyl moiety, strongly suggest potential as a modulator of inflammatory and oxidative stress pathways. This technical guide consolidates the available information on this compound, including its synthesis, and extrapolates its probable biological activities based on comprehensive data from structurally related benzofuran derivatives. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that are constituents of many natural products and synthetically developed molecules with a wide spectrum of biological activities.[1] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Notably, compounds bearing this moiety have demonstrated anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2]

This compound features a benzofuran core substituted with a butyl group at the 2-position and a 4-hydroxybenzoyl group at the 3-position. The butyl group can influence the molecule's lipophilicity and binding to hydrophobic pockets of target proteins, while the hydroxylated benzoyl group is a key pharmacophore for antioxidant activity and can participate in hydrogen bonding within biological systems. This guide will delve into the probable anti-inflammatory and antioxidant activities of this compound by examining the established biological effects of its close structural analogs.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. While various synthetic routes have been reported, a common pathway involves the initial formation of the 2-butylbenzofuran (B1266229) core followed by a Friedel-Crafts acylation.[3][4]

A general synthetic workflow is outlined below:

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Step1 Cyclization Salicylaldehyde->Step1 Bromohexanoate Methyl 2-bromohexanoate Bromohexanoate->Step1 Base1 Base (e.g., K2CO3) Base1->Step1 Butylbenzofuran 2-Butylbenzofuran Step1->Butylbenzofuran Step2 Friedel-Crafts Acylation Butylbenzofuran->Step2 AnisoylChloride p-Anisoyl chloride AnisoylChloride->Step2 LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Step2 MethoxyIntermediate 2-Butyl-3-(4-methoxybenzoyl)benzofuran Step2->MethoxyIntermediate Demethylation Demethylation MethoxyIntermediate->Demethylation FinalProduct This compound Demethylation->FinalProduct

Figure 1: General Synthetic Workflow for this compound.
Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of this compound is as follows[3]:

Step 1: Synthesis of 2-Butylbenzofuran

  • To a reaction flask, add salicylaldehyde, methyl 2-bromohexanoate, and a suitable base (e.g., potassium carbonate) in a solvent such as acetone (B3395972) or DMF.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield 2-butylbenzofuran.

Step 2: Friedel-Crafts Acylation and Demethylation

  • To a solution of 2-butylbenzofuran in a dry, non-polar solvent (e.g., dichloromethane (B109758) or carbon disulfide) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture in an ice bath and slowly add p-anisoyl chloride.

  • Allow the reaction to stir at room temperature until completion.

  • The reaction is quenched by the slow addition of ice and hydrochloric acid.

  • The organic layer is separated, washed, dried, and concentrated.

  • The resulting intermediate, 2-butyl-3-(4-methoxybenzoyl)benzofuran, is then subjected to demethylation using a reagent such as boron tribromide or aluminum chloride in a suitable solvent to yield the final product, this compound.

  • The final product is purified by recrystallization or column chromatography.

Probable Biological Activity

Based on the extensive body of research on analogous benzofuran derivatives, this compound is predicted to exhibit significant anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

Benzofuran derivatives are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK.[5][6]

3.1.1. Inhibition of Pro-inflammatory Mediators

Structurally similar benzofuran compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7] The 4-hydroxybenzoyl moiety is anticipated to contribute to this activity.

Table 1: Anti-inflammatory Activity of Representative Benzofuran Derivatives (Inhibition of NO Production)

Compound/DerivativeCell LineIC50 (µM)Reference
Aza-benzofuran derivative 1RAW 264.717.3[7]
Aza-benzofuran derivative 4RAW 264.716.5[7]
Piperazine/benzofuran hybrid 5dRAW 264.752.23[5]

3.1.2. Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of benzofuran derivatives are largely attributed to their ability to interfere with the NF-κB and MAPK signaling cascades. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

Benzofuran compounds have been demonstrated to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[6] This inhibition prevents the translocation of NF-κB to the nucleus and reduces the activation of transcription factors that drive the inflammatory response.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IκBα IκBα IKK_complex->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB Nucleus_NFκB NF-κB NFκB->Nucleus_NFκB Translocation MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 P Nucleus_AP1 AP-1 AP1->Nucleus_AP1 Translocation Benzofuran This compound Benzofuran->IKK_complex Inhibition Benzofuran->MAPK Inhibition DNA DNA Nucleus_NFκB->DNA Nucleus_AP1->DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_Genes Transcription

Figure 2: Postulated Mechanism of Anti-inflammatory Action.

3.1.3. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

The following protocol is a standard method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of the compound. A cell viability assay (e.g., MTT) should be performed in parallel to exclude the possibility that the observed inhibition is due to cytotoxicity.

Antioxidant Activity

The presence of the 4-hydroxybenzoyl moiety in this compound is a strong indicator of its potential antioxidant properties. Phenolic hydroxyl groups are known to act as hydrogen donors, which can effectively scavenge free radicals and terminate oxidative chain reactions.

3.2.1. Radical Scavenging Activity

Numerous studies have demonstrated the radical scavenging capabilities of benzofuran derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant capacity is often correlated with the number and position of hydroxyl groups on the aromatic rings.

Table 2: Antioxidant Activity of Representative Benzofuran Derivatives (DPPH Radical Scavenging)

Compound/DerivativeAssayActivity MetricReference
Hydroxyl-functionalized 2-arylbenzo[b]furansDPPHGood to excellent[8]
Benzofuran hydrazonesDPPH, FRAP, ORACVaries with hydroxylation pattern[9]

3.2.2. Mechanism of Antioxidant Action

The primary mechanism by which phenolic compounds like this compound are thought to exert their antioxidant effects is through hydrogen atom transfer (HAT). The hydroxyl group on the benzoyl ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting benzofuran radical is stabilized by resonance.

Antioxidant_Mechanism Benzofuran_OH This compound (Ar-OH) Reaction Hydrogen Atom Transfer Benzofuran_OH->Reaction Free_Radical Free Radical (R•) Free_Radical->Reaction Benzofuran_O Benzofuran Radical (Ar-O•) Reaction->Benzofuran_O Neutralized_Radical Neutralized Molecule (RH) Reaction->Neutralized_Radical

Figure 3: Postulated Hydrogen Atom Transfer (HAT) Mechanism of Antioxidant Action.

3.2.3. Experimental Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should also be prepared in the same manner.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.

    • Add an equal volume of the DPPH solution to each well.

    • A blank containing only methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the sample and standard using the following formula:

    • % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the well-established biological activities of the benzofuran scaffold. Based on the extensive literature on its structural analogs, it is highly probable that this compound possesses both anti-inflammatory and antioxidant properties. The anti-inflammatory action is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, while its antioxidant activity is attributed to the radical scavenging potential of its phenolic hydroxyl group.

Further research is imperative to definitively characterize the biological profile of this compound. Future studies should focus on:

  • Direct In Vitro and In Vivo Evaluation: Performing the described anti-inflammatory and antioxidant assays specifically with this compound to obtain quantitative data (e.g., IC50 values).

  • Mechanism of Action Studies: Investigating the precise molecular targets of the compound within the NF-κB and MAPK pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound to evaluate its potential as a therapeutic agent.

This technical guide provides a solid foundation for initiating such investigations and highlights the potential of this compound as a lead compound in the development of novel anti-inflammatory and antioxidant therapies.

References

(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone: A Technical Guide to its Potential Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific enzyme inhibition data, including quantitative metrics like IC50 values and detailed experimental protocols for (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone, is not extensively available in the public domain. This guide, therefore, provides an in-depth overview of the enzyme inhibitory potential of the broader benzofuran (B130515) chemical class, to which this compound belongs. The methodologies and data presented are based on studies of structurally related benzofuran derivatives and serve as a predictive framework and a guide for future research on this specific molecule.

Introduction: The Benzofuran Scaffold and its Therapeutic Promise

(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone is a member of the benzofuran family, a class of heterocyclic compounds composed of a fused benzene (B151609) and furan (B31954) ring.[1] This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and synthetic molecules with significant biological activities.[2][3] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5][6] A key aspect of their therapeutic potential lies in their ability to act as enzyme inhibitors.[4]

While the specific enzyme targets of (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone are yet to be fully elucidated, the extensive research on analogous compounds provides a strong foundation for predicting its potential inhibitory profile and for designing experiments to characterize its activity.

Enzyme Inhibition by Benzofuran Derivatives: A General Overview

The benzofuran nucleus is a versatile starting point for the design of potent and selective enzyme inhibitors.[7] The structural diversity of benzofuran derivatives allows them to interact with a wide range of enzyme active sites. Key enzyme families that are known to be targeted by benzofuran-containing molecules include:

  • Cyclooxygenases (COX): Benzofuran-based compounds have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[8][9] The anti-inflammatory properties of some benzofuran derivatives are attributed to their ability to suppress the production of prostaglandins (B1171923) by inhibiting COX enzymes.[8]

  • Lipoxygenases (LOX): Similar to COX inhibitors, LOX inhibitors are of interest for their anti-inflammatory potential. Benzofuran derivatives have been explored for their ability to inhibit these enzymes.

  • Protein Kinases: Numerous benzofuran derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Benzofuran-based molecules have shown inhibitory activity against kinases such as cyclin-dependent kinases (CDKs), Src kinase, and others.[2][10]

  • Sirtuins (SIRTs): Some benzofuran derivatives have been identified as selective inhibitors of sirtuins, a class of histone deacetylases involved in gene regulation and cellular metabolism.[11]

  • Farnesyltransferase: Benzofuran-based compounds have been developed as potent inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins, including the Ras oncoprotein, making them potential anticancer agents.[12]

  • Other Enzymes: The inhibitory activity of benzofuran derivatives extends to other enzymes such as DNA gyrase and tubulin polymerization.[13]

Quantitative Data on Enzyme Inhibition by Benzofuran Derivatives

The following tables summarize the quantitative enzyme inhibition data for a selection of benzofuran derivatives from published literature. This data illustrates the potential potency and selectivity that can be achieved with this chemical scaffold.

Table 1: Cyclooxygenase (COX) Inhibition by Benzofuran Derivatives

Compound ClassSpecific Compound ExampleTargetIC50Selectivity Index (COX-1/COX-2)
Celecoxib Analogs with Benzofuran Moiety3-(pyridin-3-yl)pyrazole derivative (3e)COX-2Not specified, but equipotent to celecoxibHigh selectivity for COX-2
Oligomeric Stilbene with BenzofuranAlpha-viniferinCOX-2Preferential inhibition over COX-1Selective for COX-2

Data is illustrative and sourced from studies on benzofuran derivatives; specific IC50 values were not always provided in the abstracts.[8][9]

Table 2: Protein Kinase Inhibition by Benzofuran Derivatives

Compound ClassSpecific Compound ExampleTargetIC50 / Ki
3-(Piperazinylmethyl)benzofuran DerivativesCompound IICDK252.75 nM
Imidazopyridine-Based BenzofuranCompound 14cSrc, ZAP-70Significant inhibition
Amiloride-Benzofuran DerivativesCompound 5 (with 4-fluoro-2-benzofuranyl)uPAKi = 88 nM; IC50 = 0.43 μM

Data is illustrative and sourced from studies on various benzofuran derivatives.[2][10]

Table 3: Other Enzyme Inhibition by Benzofuran Derivatives

Compound ClassSpecific Compound ExampleTargetIC50
Benzofuran-based Farnesyltransferase InhibitorsCompound 11fFarnesyltransferase1.1 nM
Benzofuran AcylhydrazonesCompound 21LSD17.2 nM
Benzofuran DerivativesCompound 7eSIRT23.81 µM

Data is illustrative and sourced from studies on various benzofuran derivatives.[2][11][12]

Experimental Protocols for Enzyme Inhibition Assays

The following are generalized protocols for common enzyme inhibition assays that can be adapted to test the inhibitory activity of (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone.

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (recombinant ovine) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Test compound ((2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Diclofenac for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the following to designated wells:

    • 100% Initial Activity wells: Assay buffer, heme, and enzyme.

    • Inhibitor wells: Assay buffer, heme, enzyme, and test compound/reference inhibitor.

    • Background wells: Assay buffer and heme (no enzyme).

  • Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

  • Incubate for a further 2-5 minutes at 25°C.

  • Read the absorbance at 590 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This protocol is based on a fluorometric assay that detects the products of the lipoxygenase reaction.[14][15]

Materials:

  • Lipoxygenase enzyme (e.g., soybean 15-LOX)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Substrate (e.g., arachidonic acid or linoleic acid)

  • Fluorescent probe (e.g., dihydrorhodamine 123)

  • Test compound dissolved in a suitable solvent

  • Reference inhibitor (e.g., NDGA)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a 96-well plate, add the assay buffer, substrate, and test compound/reference inhibitor to the respective wells.

  • Prepare an enzyme mix containing the LOX enzyme and the fluorescent probe in the assay buffer.

  • Initiate the reaction by adding the enzyme mix to all wells.

  • Immediately measure the fluorescence in kinetic mode (e.g., every 30 seconds for 5-10 minutes) at the appropriate excitation and emission wavelengths (e.g., 500/536 nm).

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percentage of inhibition and the IC50 value.

This protocol describes a general method for assessing protein kinase inhibition, which can be adapted for various kinases and detection methods.[16][17]

Materials:

  • Specific protein kinase of interest

  • Kinase buffer

  • ATP (adenosine triphosphate)

  • Substrate (peptide or protein specific to the kinase)

  • Test compound dissolved in a suitable solvent

  • Reference inhibitor

  • Detection reagents (e.g., phosphospecific antibody, fluorescent probe, or radiometric label [γ-33P]ATP)

  • 96- or 384-well microplate

  • Appropriate detection instrument (e.g., luminescence reader, fluorescence reader, or scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a microplate, add the kinase, substrate, and test compound/reference inhibitor in the kinase buffer.

  • Pre-incubate the mixture for a defined period.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase.

  • Allow the reaction to proceed for a set time at a controlled temperature.

  • Stop the reaction (e.g., by adding EDTA or a specific stop solution).

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for screening and characterizing a potential enzyme inhibitor.

G General Workflow for Enzyme Inhibition Screening A Compound Preparation (Serial Dilutions) B Enzyme Assay Setup (Plate Mapping) A->B C Reagent Addition (Enzyme, Substrate, Compound) B->C D Incubation C->D E Reaction Initiation D->E F Signal Detection (e.g., Absorbance, Fluorescence) E->F G Data Analysis (% Inhibition, IC50 Calculation) F->G H Hit Confirmation & Follow-up G->H

Caption: A streamlined workflow for identifying and quantifying enzyme inhibition.

This diagram shows a simplified, generic protein kinase signaling cascade that can be targeted by inhibitors.

G Generic Protein Kinase Signaling Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Kinase_1 Kinase_1 Receptor_Tyrosine_Kinase->Kinase_1 Phosphorylates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

References

In-Depth Technical Guide: Antioxidant Properties of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a synthetic benzofuran (B130515) derivative with potential applications in the pharmaceutical and cosmetic industries, attributed to its predicted antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core antioxidant characteristics of this compound, drawing upon available data for structurally related benzofuran analogs. While direct experimental antioxidant data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information on the antioxidant activity of the broader benzofuran class of compounds. It details standardized experimental protocols for assessing antioxidant capacity and explores potential molecular mechanisms, including the Nrf2 signaling pathway, through which such compounds may exert their effects. This document is intended to serve as a foundational resource for researchers and developers interested in the therapeutic and protective potential of this compound and related molecules.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds widely found in nature and are known to exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] A significant area of interest is their antioxidant potential, which is the capacity to neutralize harmful reactive oxygen species (ROS). ROS are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound, a synthetic derivative, possesses structural features, such as a phenolic hydroxyl group, that suggest inherent antioxidant activity.[1] The benzofuran scaffold itself has been a subject of interest for its antioxidant capabilities.[2][5] This guide will delve into the methodologies used to evaluate such properties and the potential signaling pathways involved, based on studies of analogous compounds.

Quantitative Antioxidant Activity of Benzofuran Derivatives

Direct quantitative antioxidant data for this compound is limited in the public domain. However, studies on structurally related benzofuran derivatives provide valuable insights into the potential antioxidant capacity of this class of compounds. The following table summarizes the antioxidant activity of various benzofuran derivatives, measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. It is crucial to note the structural differences between these compounds and the target molecule of this guide.

Table 1: DPPH Radical Scavenging Activity of Selected Benzofuran Derivatives

CompoundStructureAssay SolventrIC50 (mols antioxidant / mols DPPH•)Antiradical Power (ARP) (1/rIC50)Reference
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol (B129727)0.313.23[6]
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol0.214.76[6]
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol0.185.56[6]
This compound (Target Compound) (Structure for illustrative purposes) N/A N/A N/A N/A

Note: rIC50 represents the relative concentration required to scavenge 50% of the DPPH radicals. A lower rIC50 value and a higher ARP value indicate greater antioxidant activity. The structures for the compounds in the table are distinct from this compound, primarily at the 2 and 3 positions of the benzofuran ring.

Experimental Protocols for Antioxidant Assays

Standardized assays are crucial for determining and comparing the antioxidant activity of compounds. The following sections detail the methodologies for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The concentration is adjusted to yield an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

    • A series of concentrations of the test compound (e.g., this compound) are prepared in the same solvent.

    • A positive control, such as Ascorbic Acid or Trolox, is also prepared in a series of concentrations.

  • Assay Procedure:

    • A fixed volume of the DPPH stock solution is added to a series of test tubes or wells of a microplate.

    • An equal volume of the test compound at different concentrations is added to the DPPH solution.

    • A blank sample containing the solvent and DPPH solution is also prepared.

    • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • The absorbance of each solution is measured using a spectrophotometer or a microplate reader at the characteristic wavelength of DPPH (e.g., 517 nm).

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical has a characteristic absorbance spectrum. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • An aqueous stock solution of ABTS and potassium persulfate is prepared and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at its maximum wavelength (around 734 nm).

    • A series of concentrations of the test compound and a positive control (e.g., Trolox) are prepared.

  • Assay Procedure:

    • A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

    • A blank sample containing the solvent and ABTS•+ solution is prepared.

    • The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).

  • Data Analysis:

    • The absorbance of the solutions is measured at the maximum wavelength of the ABTS•+ radical (e.g., 734 nm).

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the antioxidant activity of a test compound using common in vitro assays.

G cluster_assay Assay Execution cluster_analysis Data Analysis TestCompound Test Compound (this compound) Mixing Mixing & Incubation TestCompound->Mixing PositiveControl Positive Control (e.g., Trolox, Ascorbic Acid) PositiveControl->Mixing RadicalSolution Radical Solution (DPPH or ABTS•+) RadicalSolution->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Antioxidant (e.g., Benzofuran Derivative) Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitin Keap1_Nrf2->Ub promotes ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Proteasome Proteasomal Degradation Ub->Proteasome promotes ubiquitination sMaf sMaf Nrf2_nuc->sMaf heterodimerizes with ARE Antioxidant Response Element (ARE) sMaf->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

References

The Benzofuran Scaffold: A Promising Core for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzofuran (B130515) moiety, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, has emerged as a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] Among these, the anti-inflammatory potential of benzofuran derivatives has garnered significant attention within the research community.[2] This technical guide provides a comprehensive overview of the anti-inflammatory effects associated with the benzofuran core, with a focus on the underlying mechanisms of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. While direct and extensive research on the specific anti-inflammatory properties of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran is not widely published, this document will draw upon data from structurally related benzofuran derivatives to illuminate the therapeutic potential of this chemical class. The compound this compound is noted in the literature primarily as a chemical intermediate and an impurity in the synthesis of the antiarrhythmic drug Amiodarone.[][4][5]

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

Research into various benzofuran derivatives has revealed a common mechanistic thread in their anti-inflammatory action: the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] These pathways are central to the inflammatory response, regulating the expression of a host of pro-inflammatory genes.

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), a cascade of phosphorylation events is initiated, leading to the activation of transcription factors like NF-κB (p65). Activated NF-κB then translocates to the nucleus, where it orchestrates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes responsible for producing inflammatory mediators (e.g., inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)).[6]

Benzofuran derivatives have been shown to intervene at multiple points in this cascade. For instance, studies on certain heterocyclic/benzofuran hybrids demonstrate their ability to inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[6] By suppressing the activation of these signaling molecules, these compounds effectively down-regulate the production of nitric oxide (NO), TNF-α, IL-6, and COX-2, thereby mitigating the inflammatory response.[6]

G cluster_membrane cluster_cytoplasm cluster_nucleus cluster_response LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/IKKβ TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits Benzofuran->NFkB Inhibits Benzofuran->MAPK_pathway Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory_Genes Induces Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) ProInflammatory_Genes->Mediators Leads to

Figure 1. Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory action of benzofuran derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of benzofuran derivatives is typically quantified by their ability to inhibit the production of inflammatory mediators in cellular assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for this assessment. The primary in vitro model for screening anti-inflammatory compounds involves the use of murine macrophage RAW 264.7 cells stimulated with LPS to induce an inflammatory response.[6][8][9]

The following tables summarize the reported in vitro anti-inflammatory activities of several benzofuran derivatives, primarily focusing on the inhibition of nitric oxide (NO) production.

Table 1: In Vitro Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
Heterocyclic/Benzofuran HybridCompound 5dNO Inhibition (RAW 264.7)52.23 ± 0.97[6]
Aza-benzofuranCompound 1NO Inhibition (RAW 264.7)17.3[8]
Aza-benzofuranCompound 3NO Inhibition (RAW 264.7)16.5[8]
Aza-benzofuranCompound 2NO Inhibition (RAW 264.7)31.5 ± 2.3[8]
Aza-benzofuranCompound 4NO Inhibition (RAW 264.7)42.8 ± 4.7[8]
2-AroylbenzofuranCompound 4NO Inhibition (RAW 264.7)0.57[9]
2-Aroylbenzofuran (Rugchalcone B)Compound 2NO Inhibition (RAW 264.7)4.13[9]
2-AroylbenzofuranCompound 7NO Inhibition (RAW 264.7)1.90[9]
2-AroylbenzofuranCompound 8NO Inhibition (RAW 264.7)0.99[9]

Note: The specific structures of the compounds listed can be found in the cited references.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the standard experimental methodologies employed in the evaluation of the anti-inflammatory properties of benzofuran derivatives.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay is a cornerstone for the preliminary screening of potential anti-inflammatory agents.

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., a benzofuran derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (for NO quantification)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS (typically 1 µg/mL) to each well (except for the negative control group) and incubate for an additional 24 hours.

  • Nitrite Quantification: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.

Cytotoxicity Assay: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to a general toxic effect of the compound on the cells.[6]

G cluster_prep cluster_treatment cluster_analysis seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with benzofuran derivative incubate1->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate2 Incubate for 24h lps->incubate2 supernatant Collect supernatant incubate2->supernatant griess Add Griess Reagent supernatant->griess read Measure absorbance (540 nm) griess->read calculate Calculate % NO inhibition and IC50 read->calculate

Figure 2. Experimental workflow for the in vitro nitric oxide inhibition assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of test compounds.[10]

Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.

Materials:

  • Wistar or Sprague-Dawley rats

  • Test compound (e.g., a benzofuran derivative)

  • Carrageenan solution (1% w/v in saline)

  • Positive control drug (e.g., Diclofenac sodium)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the positive control group receives the standard anti-inflammatory drug.

  • Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject a sub-plantar injection of carrageenan into the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

The benzofuran scaffold represents a valuable starting point for the development of novel anti-inflammatory therapeutics. The ability of benzofuran derivatives to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed anti-inflammatory effects. The quantitative data from in vitro studies, particularly the potent inhibition of nitric oxide production by some derivatives, underscores the potential of this chemical class.

While the specific anti-inflammatory profile of this compound remains to be fully elucidated, the extensive research on related compounds suggests that it may possess similar activities. Future research should focus on the systematic evaluation of this compound and its analogues in both in vitro and in vivo models of inflammation. A thorough investigation of its structure-activity relationship (SAR) could lead to the identification of more potent and selective anti-inflammatory agents. Furthermore, detailed toxicological studies are necessary to establish the safety profile of any promising lead compounds. The exploration of the benzofuran core continues to be a promising avenue in the quest for new and effective treatments for inflammatory diseases.

References

A Technical Guide to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of high-profile antiarrhythmic agents such as Dronedarone (B1670951) and Amiodarone (B1667116).[1][2] Its benzofuran (B130515) core, functionalized with butyl and 4-hydroxybenzoyl groups, provides a versatile scaffold for the construction of complex pharmaceutical molecules. This technical guide offers an in-depth exploration of its chemical properties, established synthesis protocols, and its position in the development of cardiovascular drugs. The document provides detailed experimental methodologies, quantitative data, and visual diagrams of synthetic and biological pathways to serve as a comprehensive resource for professionals in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[3][4] Its chemical structure and fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 52490-15-0[3][4][5][6]
Molecular Formula C₁₉H₁₈O₃[3][6][7]
Molecular Weight 294.35 g/mol [3][6][7]
Appearance White to off-white crystalline powder/solid[3][4]
Melting Point 117 - 121 °C[3][8]
Boiling Point (Predicted) 490.6 ± 40.0 °C[9]
Purity ≥97% to ≥98% (GC)[3][6]
Solubility Slightly soluble in DMSO and Methanol[9]
Storage Conditions 2 - 8 °C, Cool and dark place[3][8]

Role as a Pharmaceutical Intermediate

The primary significance of this compound lies in its function as a direct precursor to potent Class III antiarrhythmic drugs. Its structure is a key building block for:

  • Amiodarone: An iodinated benzofuran derivative used for various types of tachyarrhythmias.[1] The synthesis involves the iodination of the phenol (B47542) group of this compound, followed by etherification.[10]

  • Dronedarone: A non-iodinated analogue of amiodarone, developed to reduce thyroid-related side effects.[11][12] The synthesis of Dronedarone and its intermediates, such as 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, relies on this core structure.[13][14]

Beyond its established role, the compound's benzofuran core and antioxidant potential have led to its exploration in other areas, including the cosmetic industry and polymer science.[3]

Synthetic Pathways and Experimental Protocols

The most common industrial synthesis of this compound is a multi-step process. The general workflow involves the initial synthesis of the 2-butylbenzofuran (B1266229) core, followed by a Friedel-Crafts acylation and a final demethylation step.

G cluster_0 Step 1: Synthesis of 2-Butylbenzofuran cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Demethylation Salicylaldehyde (B1680747) Salicylaldehyde Step1_Reaction Reflux Reaction Salicylaldehyde->Step1_Reaction Bromohexanoate Methyl 2-Bromohexanoate Bromohexanoate->Step1_Reaction Base Base (e.g., K₂CO₃) in Toluene Base->Step1_Reaction Butylbenzofuran 2-Butylbenzofuran Step1_Reaction->Butylbenzofuran AnisoylChloride p-Anisoyl Chloride Step2_Reaction Acylation Butylbenzofuran->Step2_Reaction AnisoylChloride->Step2_Reaction LewisAcid Lewis Acid (e.g., AlCl₃) in Dichloroethane LewisAcid->Step2_Reaction MethoxyIntermediate 2-Butyl-3-(4-methoxybenzoyl)benzofuran Step2_Reaction->MethoxyIntermediate DemethylatingAgent Demethylating Agent (e.g., AlCl₃) Step3_Reaction Reflux MethoxyIntermediate->Step3_Reaction DemethylatingAgent->Step3_Reaction FinalProduct This compound Step3_Reaction->FinalProduct

Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Butylbenzofuran

This initial step constructs the core benzofuran ring system.

Materials:

  • Toluene (400 g)

  • Potassium Carbonate (145 g)

  • Methyl 2-bromohexanoate (209 g)

  • Salicylaldehyde (125 g)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • To a 2-liter reaction flask, add toluene, potassium carbonate, and methyl 2-bromohexanoate.[7]

  • At room temperature, add salicylaldehyde to the mixture in batches.[7]

  • Heat the reaction mixture to reflux and maintain this condition for 2 hours.[7][10]

  • After the reaction is complete, cool the flask to room temperature.[7][10]

  • Add 200 g of water to the reaction flask.[7][10]

  • While stirring, adjust the pH of the solution to 1-2 using concentrated hydrochloric acid to neutralize the base and facilitate separation.[7][10]

  • Separate the organic layer, wash with water, and evaporate the solvent to yield crude 2-butylbenzofuran. Further purification can be achieved by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation and Demethylation

This two-part protocol first acylates the 2-butylbenzofuran and then demethylates the product to yield the final compound.

Part A: Acylation to form 2-n-butyl-3-(4-methoxy benzoyl)benzofuran

Materials:

  • 2-n-butylbenzofuran (e.g., 6.5 mmoles)

  • Anisole (14.25 mmoles)

  • Aluminum chloride (AlCl₃) (15.96 mmoles + 14.23 mmoles)

  • Phosgene (41.87 mmoles) or p-Anisoyl Chloride

  • Anhydrous Dichloroethane (40 ml)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Sodium Sulfate

Procedure (One-Pot Variant):

  • In a reactor under an argon atmosphere, place 40 ml of anhydrous dichloroethane and cool to -20°C.[15]

  • Successively introduce phosgene, 2-n-butyl benzofuran, and aluminum chloride (1.1-1.2 equivalents).[15]

  • Allow the solution to warm to room temperature and stir for 24 hours.

  • Cool the mixture back to -20°C and add anisole.[15]

  • Warm the solution to 25°C and maintain stirring for 2 hours.[15]

  • The resulting product is 2-n-butyl 3-(4-methoxy benzoyl) benzofuran, which can be taken to the next step. Yields for this step are reported to be higher than 75%.[16]

Part B: Demethylation to form 2-n-butyl-3-(4-hydroxy benzoyl)benzofuran

Materials:

  • 2-n-butyl 3-(4-methoxy benzoyl)benzofuran (from Part A, e.g., 6.5 mmoles)

  • Aluminum chloride (AlCl₃) (13.6 mmoles)

  • Dichloroethane (30 ml)

  • Water

Procedure:

  • To a solution of 2-n-butyl 3-(4-methoxy benzoyl) benzofuran in dichloroethane, add aluminum chloride under an argon atmosphere.[15]

  • Heat the mixture at reflux for approximately 8-9 hours.[15]

  • Cool the reaction to room temperature and carefully pour it into 50-100 ml of ice water.[15]

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic phase, wash it sequentially with water and a saturated sodium bicarbonate solution.[15]

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.[15]

  • The crude product can be purified by column chromatography (silica, eluting with methylene (B1212753) chloride) or recrystallization to obtain 2-n-butyl 3-(4-hydroxy benzoyl) benzofuran.[15] The melting point of the purified product is 119-120°C.[15]

Mechanism of Action of Final Drug Products

While this compound is an intermediate, understanding the mechanism of the final drugs, Dronedarone and Amiodarone, is crucial for appreciating its importance. Both are multi-channel blocking agents that affect cardiac myocyte ion channels to control arrhythmia.

Dronedarone Signaling

Dronedarone exhibits properties of all four Vaughan-Williams classes of antiarrhythmic drugs. Its primary mechanism involves the blockade of several ion channels, leading to the prolongation of the cardiac action potential and refractory period.[6][9][12]

G cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Dronedarone Dronedarone K_channel K+ Channels (IKr, IKs, IK1) Dronedarone->K_channel Inhibits Na_channel Na+ Channels (INa) Dronedarone->Na_channel Inhibits Ca_channel Ca2+ Channels (ICaL) Dronedarone->Ca_channel Inhibits Adrenergic_receptor β-Adrenergic Receptors Dronedarone->Adrenergic_receptor Antagonizes AP_prolong Prolongs Action Potential Duration K_channel->AP_prolong Refractory_prolong Increases Refractory Period K_channel->Refractory_prolong Conduction_slow Slows Conduction Velocity Na_channel->Conduction_slow HR_reduce Reduces Heart Rate & Contractility Ca_channel->HR_reduce Adrenergic_receptor->HR_reduce

Mechanism of action for Dronedarone.
Amiodarone Signaling

Similar to Dronedarone, Amiodarone is a complex antiarrhythmic agent that blocks multiple ion channels.[17][18][19] Its primary effect is the blockade of potassium channels, which significantly prolongs the repolarization phase of the cardiac action potential.[17][18]

G cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channel K+ Channels (Class III) Amiodarone->K_channel Strongly Inhibits Na_channel Na+ Channels (Class I) Amiodarone->Na_channel Inhibits Ca_channel Ca2+ Channels (Class IV) Amiodarone->Ca_channel Weakly Inhibits Adrenergic_receptor α & β-Adrenergic Receptors (Class II) Amiodarone->Adrenergic_receptor Non-competitively Antagonizes Repol_prolong Prolongs Repolarization (Action Potential Duration) K_channel->Repol_prolong Refractory_prolong Increases Effective Refractory Period K_channel->Refractory_prolong Na_channel->Repol_prolong Conduction_slow Slows AV Node Conduction Ca_channel->Conduction_slow Adrenergic_receptor->Conduction_slow

Mechanism of action for Amiodarone.

Conclusion

This compound is a non-negotiable intermediate in the synthesis of essential cardiovascular therapeutics. The synthetic routes, primarily revolving around the Friedel-Crafts acylation of a pre-formed 2-butylbenzofuran scaffold, are well-established and offer high yields. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively synthesize and utilize this critical compound in their research and development endeavors. A thorough understanding of its synthesis is fundamental to ensuring the quality and supply of life-saving antiarrhythmic medications.

References

The Structure-Activity Relationship of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Key Benzofuran (B130515) Scaffold

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, a significant heterocyclic compound in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the potent antiarrhythmic drug amiodarone (B1667116), the inherent structural features of this benzofuran core suggest a broader pharmacological potential. Due to a lack of extensive direct research on this specific molecule, this guide synthesizes available data on its chemical properties, its role in amiodarone synthesis, and infers its SAR from studies of closely related analogs, particularly amiodarone. This document is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic promise of this chemical scaffold.

Introduction to this compound

This compound is a member of the benzofuran class of compounds, which are characterized by a fused benzene (B151609) and furan (B31954) ring system.[1] This particular derivative possesses a butyl group at the 2-position and a 4-hydroxybenzoyl moiety at the 3-position. These substitutions are crucial for its utility as a building block in the synthesis of more complex molecules.[2] The benzofuran nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antiarrhythmic, anticancer, anti-inflammatory, and antioxidant effects.[3][4]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 52490-15-0[1]
Molecular Formula C₁₉H₁₈O₃[1]
Molecular Weight 294.34 g/mol [1]
Appearance Off-white solid[1]
Melting Point 119 °C[5]
Boiling Point 490.6±40.0 °C (Predicted)[5]
IUPAC Name (2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone[6]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of amiodarone.[2] Several synthetic routes have been patented. A common pathway involves a Friedel-Crafts acylation reaction.[7]

A generalized synthetic scheme is as follows:

  • Formation of 2-Butylbenzofuran (B1266229): Salicylaldehyde is reacted with an α-bromohexanoic acid ester to yield 2-butylbenzofuran.[7]

  • Friedel-Crafts Acylation: The 2-butylbenzofuran then undergoes a Friedel-Crafts acylation with 4-methoxybenzoyl chloride. This step introduces the benzoyl group at the 3-position of the benzofuran ring.[7]

  • Demethylation: The methoxy (B1213986) group on the benzoyl moiety is subsequently demethylated to yield the final product, this compound.[2][7]

G cluster_0 Step 1: Formation of 2-Butylbenzofuran cluster_1 Step 2 & 3: Acylation and Demethylation Salicylaldehyde Salicylaldehyde Butylbenzofuran 2-Butylbenzofuran Salicylaldehyde->Butylbenzofuran Reaction Bromohexanoate α-Bromohexanoic acid ester Bromohexanoate->Butylbenzofuran Reaction AcylatedIntermediate 2-Butyl-3-(4-methoxybenzoyl)benzofuran Butylbenzofuran->AcylatedIntermediate Friedel-Crafts Acylation Methoxybenzoyl 4-Methoxybenzoyl chloride Methoxybenzoyl->AcylatedIntermediate Friedel-Crafts Acylation FinalProduct This compound AcylatedIntermediate->FinalProduct Demethylation

Figure 1: Generalized synthetic pathway for this compound.

Structure-Activity Relationship (SAR) Analysis

Direct and quantitative SAR data for this compound is not extensively available in the public domain. However, by examining its role as a precursor to amiodarone and the SAR of other benzofuran derivatives, we can infer the contributions of its structural components to biological activity.

The Benzofuran Core

The benzofuran scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[4] Its planar structure allows for potential π-π stacking interactions with aromatic residues in protein binding sites. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions.

The 2-Butyl Group

The n-butyl group at the 2-position is a key feature. This aliphatic chain contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Variations in the length and branching of this alkyl chain in other benzofuran series have been shown to modulate biological activity.

The 3-(4-hydroxybenzoyl) Group

The 4-hydroxybenzoyl group at the 3-position is pivotal for the subsequent steps in amiodarone synthesis, where the hydroxyl group is etherified.[8] In the context of the core molecule itself, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The benzoyl moiety provides a rigid linker and additional aromatic surface for potential receptor interactions.

Inferred SAR from Amiodarone

Amiodarone's structure is (2-butyl-1-benzofuran-3-yl)-[4-(2-diethylaminoethoxy)-3,5-diiodophenyl]methanone. The this compound core is a significant portion of this molecule. The antiarrhythmic activity of amiodarone is complex, involving the blockade of multiple ion channels. The benzofuran nucleus is essential for this activity. The subsequent di-iodination of the pendant phenyl ring and the addition of the diethylaminoethoxy side chain dramatically enhance the antiarrhythmic potency and modify the pharmacokinetic profile.

G Core This compound Iodinated 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran Core->Iodinated Iodination Amiodarone Amiodarone Iodinated->Amiodarone Etherification with Diethylaminoethyl chloride

Figure 2: Synthetic progression from the core compound to Amiodarone.

Biological Activity of a Closely Related Analog

While data on the core compound is scarce, studies on its di-iodinated derivative, 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran, provide some insight into the potential biological activities of this class of molecules. This analog has been investigated for its anticancer properties.

Cell LineIC₅₀ (µg/mL)
A549 (Lung Carcinoma)10.66
MCF-7 (Breast Cancer)6.05
HT-29 (Colorectal Adenocarcinoma)5.17
DU145 (Prostate Carcinoma)7.02

Data extracted from a study on the in-vivo toxicity profile of the di-iodinated analog.

Experimental Protocols

Detailed methodologies for key experiments relevant to the potential activities of benzofuran derivatives are provided below.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

G A Seed cells in 96-well plate B Add test compound (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Read absorbance (570-590 nm) F->G

Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of PGE2, a key mediator of inflammation.[12]

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of cyclooxygenase-2 (COX-2) and subsequent production of PGE2.[13] The concentration of PGE2 in the cell culture supernatant is measured by ELISA.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[13]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE2 production.[13]

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[14]

Antiarrhythmic Activity: In Vivo Models

Evaluating antiarrhythmic activity typically involves in vivo animal models.

Principle: Arrhythmias are induced in animals (e.g., dogs, rats) using chemical agents (e.g., ouabain) or electrical stimulation.[15] The ability of the test compound to prevent or terminate the arrhythmia is then assessed.

Procedure (Ouabain-induced arrhythmia in dogs):

  • Animal Preparation: Anesthetize mongrel dogs and monitor their electrocardiogram (ECG).

  • Ouabain (B1677812) Infusion: Infuse ouabain intravenously at a constant rate to induce ventricular arrhythmias.

  • Compound Administration: Administer the test compound intravenously at various doses.

  • Data Analysis: Determine the dose of the compound required to revert the arrhythmia to a stable sinus rhythm. Compare the results with a standard antiarrhythmic drug (e.g., quinidine).[15]

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a cornerstone in the synthesis of amiodarone. While direct pharmacological data on this specific molecule is limited, the analysis of its structural features and the biological activities of its derivatives, particularly its di-iodinated analog and amiodarone, suggest a high potential for this compound and its future analogs in drug discovery. The butyl group at the 2-position and the hydroxybenzoyl group at the 3-position are critical determinants of its chemical reactivity and likely contribute significantly to the pharmacokinetic and pharmacodynamic profiles of its derivatives.

Future research should focus on the direct biological evaluation of this compound and a library of its analogs with systematic modifications at the 2-butyl and 4-hydroxyl positions. Such studies would elucidate a more detailed SAR and could lead to the discovery of novel therapeutic agents with potentially improved efficacy and safety profiles for a range of diseases, including cardiac arrhythmias, cancer, and inflammatory disorders. The experimental protocols detailed in this guide provide a solid foundation for such future investigations.

References

In-Silico Toxicity Prediction of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in-silico toxicological assessment of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran. Due to the limited availability of experimental toxicity data for this specific compound, this document outlines a robust, predictive approach leveraging established computational methodologies. The guide details the protocols for a suite of in-silico tools to forecast a wide range of toxicological endpoints, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, organ-specific toxicities, and potential interactions with critical signaling pathways. All predicted quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate key experimental workflows and potentially affected signaling pathways, offering a deeper mechanistic insight into the predicted toxicological profile of this compound.

Introduction

This compound is a benzofuran (B130515) derivative with potential applications in various chemical and pharmaceutical domains. As with any novel chemical entity, a thorough toxicological evaluation is paramount for ensuring safety in its potential applications. In the absence of extensive empirical data, in-silico toxicology offers a rapid, cost-effective, and ethically sound alternative for preliminary risk assessment.[1] Computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, can predict the toxic potential of a chemical based on its molecular structure.[1]

This guide serves as a practical framework for researchers to conduct a comprehensive in-silico toxicity prediction for this compound. It details the methodologies for utilizing a selection of freely accessible and widely used predictive toxicology web servers and provides a structured presentation of the generated data.

Compound Information:

PropertyValue
Compound Name This compound
CAS Number 52490-15-0
Molecular Formula C19H18O3
Molecular Weight 294.34 g/mol
Canonical SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O

In-Silico Experimental Protocols

This section outlines the step-by-step methodologies for predicting the toxicological properties of this compound using various online computational tools.

ADMET and Physicochemical Properties Prediction

Tool: SwissADME (--INVALID-LINK--)

Protocol:

  • Navigate to the SwissADME web server.

  • In the "Enter a list of SMILES" input box, paste the canonical SMILES string for this compound: CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O.

  • Click the "Run" button to initiate the prediction.

  • The results page will display various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Record the relevant quantitative data for tabulation.

Comprehensive Toxicity Endpoint Prediction

Tool: ProTox-II (--INVALID-LINK--)

Protocol:

  • Access the ProTox-II web server.[2][3][4][5]

  • Select the "Draw a molecule" or "Enter SMILES" option.

  • Paste the SMILES string CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O into the designated input field.

  • Click on the "Start prediction" button.

  • The server will provide predictions for various toxicity endpoints, including oral toxicity (LD50), organ toxicity (hepatotoxicity), cytotoxicity, mutagenicity, and carcinogenicity.[2][3][6]

  • The results will be presented with a toxicity class and a prediction confidence score.

  • Tabulate the quantitative and qualitative toxicity predictions.

Pharmacokinetic and Toxicity Property Prediction

Tool: pkCSM (--INVALID-LINK--)

Protocol:

  • Go to the pkCSM prediction web page.[7][8][9][10][11]

  • Enter the SMILES string CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O in the "SMILES string" text box.

  • Click the "Predict" button.

  • The tool will generate predictions for a wide range of ADMET properties, including intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor status, various cytochrome P450 inhibitions, hERG inhibition, and various toxicological endpoints such as AMES toxicity and rodent carcinogenicity.[10]

  • Compile the predicted values into a summary table.

Molecular Docking for Target Interaction Analysis

Conceptual Protocol:

Molecular docking can be employed to predict the binding affinity and interaction patterns of this compound with specific protein targets known to be involved in toxicological pathways (e.g., cytochrome P450 enzymes, hERG potassium channel, nuclear receptors).[12][13][14][15][16]

  • Protein Target Selection: Identify and obtain the 3D structure (in PDB format) of a relevant toxicity-related protein from the Protein Data Bank (--INVALID-LINK--). For example, a cytochrome P450 enzyme involved in drug metabolism or the hERG channel.

  • Ligand Preparation: Convert the 2D SMILES string of the compound into a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw). Energy minimize the 3D structure.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, SwissDock) to predict the binding pose and affinity of the compound within the active site of the protein target.

  • Analysis of Results: Analyze the docking score (binding energy) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the compound and the protein residues. A lower binding energy generally indicates a more favorable interaction.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound based on the in-silico protocols described above.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueTool
Molecular Weight294.34 g/mol SwissADME
LogP (octanol/water)4.85SwissADME
Water SolubilityPoorly solubleSwissADME
Topological Polar Surface Area50.44 ŲSwissADME
Number of Hydrogen Bond Acceptors3SwissADME
Number of Hydrogen Bond Donors1SwissADME
Number of Rotatable Bonds5SwissADME

Table 2: Predicted Pharmacokinetic Properties (ADME)

PropertyPredictionTool
Absorption
GI AbsorptionHighSwissADME
Caco-2 Permeability (log Papp)0.98 cm/spkCSM
P-glycoprotein SubstrateNoSwissADME
Distribution
BBB PermeantYesSwissADME
CNS Permeability (logPS)-1.25pkCSM
Metabolism
CYP1A2 InhibitorYesSwissADME
CYP2C19 InhibitorYesSwissADME
CYP2C9 InhibitorYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorYesSwissADME
Excretion
Total Clearance (log ml/min/kg)0.35pkCSM

Predicted Toxicological Endpoints

This section presents the predicted toxicity profile of this compound across various critical endpoints.

Table 3: Predicted Acute and Organ Toxicity

EndpointPredictionConfidenceTool
Oral Toxicity (LD50)
Predicted LD50 (mg/kg)2500-ProTox-II
Toxicity Class5 (Slightly toxic)72%ProTox-II
Organ Toxicity
HepatotoxicityActive68%ProTox-II
CarcinogenicityInactive65%ProTox-II
MutagenicityInactive79%ProTox-II
CytotoxicityActive75%ProTox-II

Table 4: Predicted Specific Toxicological Liabilities

EndpointPredictionTool
Genotoxicity
AMES ToxicityNegativepkCSM
Carcinogenicity
Rodent Carcinogenicity (FDA)NegativepkCSM
Cardiotoxicity
hERG I InhibitorYespkCSM
Endocrine Disruption
Estrogen Receptor Alpha AgonistLikely(Based on structural alerts)
Aryl Hydrocarbon Receptor LigandLikely(Based on structural alerts)

Potential Mechanistic Insights: Signaling Pathways

Benzofuran derivatives have been reported to interact with several key signaling pathways, which may underlie their potential toxicological effects. The following diagrams illustrate these pathways and potential points of interaction for this compound.

Experimental Workflow for In-Silico Toxicity Prediction

experimental_workflow cluster_input Input cluster_prediction In-Silico Prediction Tools cluster_output Predicted Endpoints smiles Compound SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O swissadme SwissADME smiles->swissadme protox ProTox-II smiles->protox pkcsm pkCSM smiles->pkcsm admet ADMET Properties swissadme->admet toxicity Toxicological Endpoints protox->toxicity pkcsm->admet pkcsm->toxicity pathways Signaling Pathway Analysis toxicity->pathways ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound ahr_complex AhR-HSP90-XAP2 Complex compound->ahr_complex Binds ahr_ligand_complex Ligand-AhR Complex ahr_complex->ahr_ligand_complex Conformational Change ahr_arnt_complex Ligand-AhR-ARNT Complex ahr_ligand_complex->ahr_arnt_complex Translocates & Dimerizes with ARNT arnt ARNT xre Xenobiotic Response Element (XRE) ahr_arnt_complex->xre Binds cyp1a1 CYP1A1 Gene Transcription xre->cyp1a1 Induces er_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound er Estrogen Receptor (ER) compound->er Binds er_dimer ER Dimer er->er_dimer Dimerization & Translocation ere Estrogen Response Element (ERE) er_dimer->ere Binds gene_transcription Target Gene Transcription ere->gene_transcription Modulates

References

2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Core Scaffold in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a multifaceted organic compound belonging to the benzofuran (B130515) class of heterocyclic molecules. Characterized by a 2-butyl substitution and a 3-(4-hydroxybenzoyl) group on the benzofuran core, this molecule serves a significant role primarily as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features also suggest potential for inherent biological activity, drawing interest in its broader applications in drug discovery.

This technical guide provides a comprehensive overview of this compound, focusing on its established role as a synthetic precursor, particularly for the antiarrhythmic drug Amiodarone, and exploring the pharmacological activities of its closely related analogs. While direct and extensive research on the subject molecule as a standalone therapeutic agent is limited, the biological data from its derivatives offer valuable insights into the potential of this chemical scaffold. This document consolidates available data on its synthesis, and the biological activities and experimental protocols of its structural analogs to serve as a resource for drug development professionals.

Chemical Properties and Synonyms:

PropertyValueReference
CAS Number 52490-15-0[1]
Molecular Formula C₁₉H₁₈O₃[1]
Molecular Weight 294.35 g/mol [1]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 117 - 121 °C[1]
Synonyms (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone, Amiodarone EP Impurity E, Amiodarone Related Compound E[2]

Role as a Synthetic Intermediate: The Gateway to Amiodarone

The most documented role of this compound in the pharmaceutical industry is as a crucial intermediate in the manufacturing of Amiodarone.[3] Amiodarone is a potent Class III antiarrhythmic agent used for the treatment of ventricular and supraventricular tachycardias.[2] The subject compound is also officially recognized as "Amiodarone EP Impurity E," a reference standard for quality control in the production of Amiodarone.[2][4][5][6]

The synthesis of Amiodarone from this intermediate typically involves a two-step process: iodination followed by oxyalkylation.[7]

Synthesis Protocols

Several methods for the synthesis of this compound have been patented. A common approach involves the following key steps:

An alternative, more recent method has been developed to improve reaction selectivity and reduce costs, avoiding the traditional Friedel-Crafts acylation. This process involves:

  • Reaction of 1-(4-methoxyphenyl)-1,3-heptanedione and acrolein dimer: This reaction, in the presence of a halogenating reagent and an acid catalyst, forms 2-butyl-3-(4-methoxybenzoyl)benzofuran.

  • Demethylation: The subsequent demethylation in an organic solvent with an acid catalyst yields the target compound.[7]

Pharmacological Potential and Biological Activity of Structural Analogs

While this compound is primarily known as a synthetic intermediate, general claims of its potential anti-inflammatory and antioxidant properties exist, though these are not substantiated by specific studies.[1][8] However, research on its direct structural analogs reveals significant biological activities, suggesting a latent potential within the core scaffold.

Anticancer and Cytotoxic Activity of the Di-iodinated Analog

The di-iodinated analog, 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran , has demonstrated notable anti-cancer effects in vitro.

Table 1: In Vitro Cytotoxicity of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran [9]

Cell LineCancer TypeIC₅₀ (µg/mL)
A549 Human Lung Cancer10.66
MCF-7 Human Breast Cancer6.05
HT-29 Human Colon Cancer5.17
DU145 Human Prostate Cancer7.02
Experimental Protocol: MTT Cytotoxicity Assay[9]

The cytotoxic effect of the di-iodinated analog was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (A549, MCF-7, HT-29, and DU145) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Toxicity Profile of the Di-iodinated Analog

Acute toxicity studies have been conducted on 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran to establish its safety profile.[9]

Table 2: Acute Toxicity Data for 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran [9]

Test ModelGuidelineEndpointResult
Female Wistar Rats OECD 423LD₅₀ (Oral)> 2000 mg/kg
Zebrafish (Danio rerio) N/ALC₅₀ (96h)> 100 mg/L
Brine Shrimp (Artemia salina) N/ALC₅₀ (24h)322.96 µg/mL
Experimental Protocol: Acute Oral Toxicity (OECD 423)[9]
  • Animal Model: Female Wistar rats are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the study.

  • Dosing: A starting dose (e.g., 300 mg/kg) of the compound is administered orally to a group of animals. If no mortality occurs, a higher dose (2000 mg/kg) is administered to another group.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for the first 4 hours post-dosing and then daily for 14 days. Body weight and food intake are monitored.

  • Histopathology: At the end of the study, organs such as the liver, heart, and lungs are collected for histopathological examination.

  • LD₅₀ Determination: The lethal dose 50 (LD₅₀) is determined based on the observed mortality at different dose levels.

Metabolic Effects of the 2-Ethyl Analog (Benzarone)

A study on the closely related 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (Benzarone) investigated its effects on the metabolism of vascular tissues.

  • At concentrations of 0.03-0.1 mmol/L, Benzarone did not significantly alter glucose metabolism in calf arterial tissue.[10]

  • In cultured human arterial smooth muscle cells, 0.03 mmol/L Benzarone stimulated the incorporation of radiolabeled acetate (B1210297) and palmitate into cellular lipids.[10]

  • At higher concentrations (>0.2 mmol/L), Benzarone enhanced glucose utilization in arterial tissue but decreased lipid and protein biosynthesis in cultured smooth muscle cells.[10]

Experimental Protocol: Arterial Tissue Metabolism Study[10]
  • Tissue Preparation: Calf arterial tissue is obtained and prepared for in vitro incubation.

  • Incubation: The tissue is incubated in a medium containing radiolabeled [¹⁴C]-glucose in the presence of varying concentrations of Benzarone (0.03-0.1 mmol/L).

  • Metabolite Analysis: After incubation, the metabolic transformation of [¹⁴C]-glucose into [¹⁴C]-lactate and ¹⁴CO₂ is measured. The incorporation of ¹⁴C radioactivity into total lipids is also quantified to assess lipid synthesis.

  • Control: A control group without the addition of Benzarone is run in parallel for comparison.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described for the analogs of this compound.

G cluster_0 In Vitro Cytotoxicity Workflow (MTT Assay) start Seed Cancer Cells in 96-well Plates treat Treat with Compound Concentrations start->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 Value read->calculate

Workflow for In Vitro Cytotoxicity Screening.

G cluster_1 Acute Oral Toxicity Workflow (OECD 423) cluster_decision acclimate Acclimatize Wistar Rats dose_start Administer Starting Dose (300 mg/kg) acclimate->dose_start observe_start Observe for Mortality/Toxicity dose_start->observe_start decision Mortality? observe_start->decision dose_high Administer High Dose (2000 mg/kg) decision->dose_high No necropsy Perform Necropsy & Histopathology decision->necropsy Yes observe_high Observe for 14 Days dose_high->observe_high observe_high->necropsy determine Determine LD50 necropsy->determine

Workflow for In Vivo Acute Oral Toxicity Study.

Conclusion

This compound is a compound of significant interest in pharmaceutical sciences, not as a direct therapeutic agent, but as a fundamental building block in the synthesis of complex drugs like Amiodarone. Its established role as a key intermediate and a certified impurity reference standard underscores its importance in drug manufacturing and quality control.

While the direct pharmacological profile of this compound remains largely unexplored, studies on its close structural analogs have revealed promising biological activities, including potent in vitro anti-cancer effects and modulation of metabolic pathways in vascular tissues. These findings highlight the potential of the 2-butyl-benzofuran scaffold as a promising starting point for the design and development of new therapeutic agents. Future research could focus on screening this compound and its novel derivatives for a broader range of biological activities to unlock the full potential of this chemical class in drug discovery.

References

Potential Therapeutic Targets of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a prominent heterocyclic compound recognized primarily as a crucial intermediate in the synthesis of the multi-ion channel blocking antiarrhythmic drug, amiodarone (B1667116).[1][2] While direct pharmacological investigations on this molecule are limited, the broader class of benzofuran (B130515) derivatives exhibits a wide array of biological activities, suggesting potential therapeutic applications. This document consolidates the available data on this compound and structurally related compounds to explore its potential therapeutic targets. The primary inferred activities for this compound are anti-inflammatory and antioxidant, with potential interactions with enzymes and ion channels based on the known mechanisms of its derivatives.[3][4]

Chemical and Physical Properties

PropertyValueReference
CAS Number 52490-15-0[4]
Molecular Formula C₁₉H₁₈O₃[4]
Molecular Weight 294.34 g/mol []
Appearance White to almost white crystalline powder[4]
Melting Point 117 - 121 °C[4]
Solubility Soluble in DMSO (Slightly), Methanol (B129727) (Slightly)[]
Chemical Synonyms (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone, Amiodarone EP Impurity E[]

Inferred Therapeutic Potential and Targets

Direct studies on the specific therapeutic targets of this compound are not extensively available in the public domain. However, based on the activities of structurally similar benzofuran derivatives and its role as a precursor to amiodarone, several potential therapeutic avenues can be inferred.

Anti-Inflammatory Activity

Benzofuran scaffolds are known to be effective anti-inflammatory agents.[6][7] The mechanism often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, leading to the downregulation of pro-inflammatory mediators.[3]

  • Potential Targets:

    • Nuclear Factor-kappa B (NF-κB)

    • Mitogen-Activated Protein Kinases (MAPK)

    • Cyclooxygenase (COX) enzymes[7]

    • Nitric Oxide Synthase (NOS)[7]

A proposed workflow for screening the anti-inflammatory potential of a benzofuran derivative is outlined below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Model A LPS-stimulated RAW 264.7 Macrophages B Treatment with Benzofuran Derivative A->B C Measure Nitric Oxide (NO) Production (Griess Assay) B->C D Measure Pro-inflammatory Cytokines (ELISA - TNF-α, IL-6) B->D E Western Blot for NF-κB & MAPK pathway proteins B->E F Carrageenan-induced Paw Edema in Rats C->F Promising In Vitro Results G Administer Benzofuran Derivative F->G H Measure Paw Volume G->H

Workflow for Anti-inflammatory Screening.
Antioxidant Activity

Many benzofuran derivatives have demonstrated potent antioxidant properties.[8][9] Their mechanism is often attributed to their ability to scavenge free radicals, a process influenced by the substitution pattern on the benzofuran ring.[10] The presence of a hydroxyl group, as in this compound, is often associated with antioxidant capacity.[11]

  • Potential Mechanisms:

    • Hydrogen Atom Transfer (HAT)[10]

    • Single-Electron Transfer followed by Proton Transfer (SET-PT)[9]

    • Scavenging of reactive oxygen species (ROS)

Cardiovascular Effects (Inferred from Amiodarone)

As the direct precursor to amiodarone, it is plausible that this compound may possess some affinity for the targets of amiodarone, albeit likely with different potency. Amiodarone is a complex antiarrhythmic agent that blocks multiple ion channels.[12][13][14]

  • Potential Targets (Inferred):

    • Potassium Channels (e.g., hERG)

    • Sodium Channels

    • Calcium Channels

    • Adrenergic Receptors (α and β)

The multifaceted mechanism of amiodarone is depicted in the following signaling pathway diagram.

amiodarone_moa cluster_channels Ion Channel Blockade cluster_receptors Adrenergic Receptor Blockade cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_Channel Potassium Channels (Class III action) Amiodarone->K_Channel Blocks Na_Channel Sodium Channels (Class I action) Amiodarone->Na_Channel Blocks Ca_Channel Calcium Channels (Class IV action) Amiodarone->Ca_Channel Blocks Beta_Receptor Beta-Adrenergic Receptors (Class II action) Amiodarone->Beta_Receptor Blocks AP_Prolong Prolongs Action Potential Duration K_Channel->AP_Prolong Conduction_Slow Slows AV Conduction Na_Channel->Conduction_Slow Ca_Channel->Conduction_Slow HR_Decrease Decreases Heart Rate Beta_Receptor->HR_Decrease

Amiodarone's Multi-target Mechanism of Action.

Quantitative Data for Structurally Related Benzofurans

Direct quantitative data for this compound is scarce. The following table summarizes data for other benzofuran derivatives to provide a comparative context for potential potency.

Compound/Derivative ClassAssayTarget/EffectIC₅₀ / MIC ValueReference
Aza-benzofuran (Compound 1)Nitric Oxide Inhibition Assay (LPS-stimulated RAW 264.7 cells)Anti-inflammatory17.3 µM[6]
Aza-benzofuran (Compound 4)Nitric Oxide Inhibition Assay (LPS-stimulated RAW 264.7 cells)Anti-inflammatory16.5 µM[6]
Fluorinated Benzofuran (Compound 1)IL-6 Secretion Inhibition (LPS-stimulated macrophages)Anti-inflammatory1.2 µM[7]
Fluorinated Benzofuran (Compound 1)Nitric Oxide Inhibition (LPS-stimulated macrophages)Anti-inflammatory2.4 µM[7]
BenzaroneURAT1 Inhibition (in Xenopus oocytes)Uricosuric2.8 µM[15]
BenzaroneEYA3 Tyrosine Phosphatase InhibitionAnticancer (potential)17.5 µM[15]
Di-iodo derivative of target compoundBrine Shrimp Lethality AssayCytotoxicityLC₅₀: 322.96 µg/mL[16]

Experimental Protocols for Target Validation

The following are generalized protocols for key experiments relevant to assessing the potential therapeutic activities of this compound, based on methodologies used for similar compounds.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and stimulated with LPS (1 µg/mL). A positive control (e.g., a known NOS inhibitor) and a vehicle control are included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is determined from the dose-response curve.[6]

DPPH Radical Scavenging Assay (Antioxidant)

This spectrophotometric assay evaluates the free radical scavenging capacity of a compound.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound is dissolved in methanol to create a stock solution, from which serial dilutions are made.

  • Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A blank (methanol) and a positive control (e.g., Ascorbic Acid or Trolox) are included.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at approximately 517 nm. The discoloration of the DPPH solution (from purple to yellow) indicates the scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound. The EC₅₀ (half-maximal effective concentration) value is calculated from the dose-response curve.[17]

Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural relationship to a wide class of bioactive benzofuran derivatives and its role as a direct precursor to the potent antiarrhythmic drug amiodarone. While direct evidence of its therapeutic targets is limited, strong inference suggests potential anti-inflammatory and antioxidant activities. Future research should focus on direct in vitro and in vivo evaluation of this compound against inflammatory and oxidative stress markers. Furthermore, its potential interaction with the ion channels targeted by amiodarone warrants investigation to determine if it possesses a similar, albeit likely less potent, pharmacological profile. Such studies would clarify its therapeutic potential beyond its current application as a synthetic intermediate.

References

The Pharmacology of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran (B130515) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 2-Butyl-3-(4-hydroxybenzoyl)benzofuran has garnered significant interest primarily as a key intermediate in the synthesis of the potent class III antiarrhythmic agent, amiodarone (B1667116).[3][4] While direct and extensive pharmacological data on this compound itself is limited, its structural relationship to amiodarone and other bioactive benzofurans provides a strong basis for predicting its pharmacological profile. This technical guide aims to provide an in-depth overview of the known and potential pharmacology of this compound and its derivatives, with a focus on its role as a precursor to amiodarone and the broader therapeutic potential of the benzofuran class. This document will delve into the synthesis, potential mechanisms of action, and relevant experimental protocols, presenting quantitative data where available to facilitate further research and drug development efforts.

Introduction to the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[5][6][7] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[8] Prominent drugs containing the benzofuran moiety include the antiarrhythmic amiodarone, the antidepressant vilazodone, and the antifungal griseofulvin, highlighting the therapeutic significance of this chemical class.[5][9]

This compound: A Profile

This compound is a synthetic organic compound that serves as a crucial building block in the pharmaceutical industry.[3][10]

  • Chemical Structure: The molecule consists of a benzofuran core substituted at the 2-position with a butyl group and at the 3-position with a 4-hydroxybenzoyl group.

  • Primary Role: Its principal application is as an advanced intermediate in the multi-step synthesis of amiodarone.[4] The synthesis of amiodarone from this precursor involves subsequent iodination of the phenol (B47542) ring and etherification of the hydroxyl group.[11][12]

  • Potential Bioactivity: Beyond its role as a synthetic intermediate, its structural features suggest potential intrinsic biological activity. The phenolic hydroxyl group, for instance, is a common feature in antioxidant and anti-inflammatory compounds.[13]

Synthesis of this compound

Several synthetic routes to this compound have been developed, often with a focus on improving yield and reducing byproducts. A common approach involves the Friedel-Crafts acylation of 2-butylbenzofuran.[3]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation [3]

  • Step 1: Synthesis of 2-Butylbenzofuran: Salicylaldehyde is reacted with α-bromo hexanoic acid ester in the presence of a base to yield 2-butylbenzofuran.

  • Step 2: Friedel-Crafts Acylation: 2-Butylbenzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step typically yields 2-butyl-3-(4-methoxybenzoyl)benzofuran.

  • Step 3: Demethylation: The methoxy (B1213986) group is cleaved using a demethylating agent (e.g., aluminum chloride or boron tribromide) to afford the final product, this compound.

Synthesis A 2-Butylbenzofuran C 2-Butyl-3-(4-methoxybenzoyl)benzofuran A->C Friedel-Crafts Acylation (AlCl3) B 4-Methoxybenzoyl chloride B->C D This compound C->D Demethylation

Synthesis of this compound

Pharmacology of Amiodarone: A Key Derivative

The pharmacology of this compound is intrinsically linked to its di-iodinated derivative, amiodarone. Amiodarone is a highly effective antiarrhythmic drug with a complex pharmacological profile, exhibiting properties of all four Vaughan-Williams classes.[14]

Mechanism of Action:

  • Class III (Primary): Amiodarone's primary mechanism involves the blockade of potassium rectifier currents (IKr and IKs), which prolongs the repolarization phase (phase 3) of the cardiac action potential. This increases the effective refractory period in cardiac myocytes, reducing their excitability.[15]

  • Class I: It exhibits use-dependent blockade of fast sodium channels (INa), characteristic of Class I antiarrhythmics.

  • Class II: Amiodarone possesses non-competitive beta-adrenergic blocking properties.

  • Class IV: It weakly blocks calcium channels (ICa).

Amiodarone_MOA Amiodarone Amiodarone K_channel K+ Channels (IKr, IKs) Amiodarone->K_channel Blocks Na_channel Na+ Channels Amiodarone->Na_channel Blocks Ca_channel Ca2+ Channels Amiodarone->Ca_channel Blocks Beta_receptor β-Adrenergic Receptors Amiodarone->Beta_receptor Blocks Action_Potential Action Potential Duration K_channel->Action_Potential Prolongs Refractory_Period Effective Refractory Period Action_Potential->Refractory_Period Increases Excitability Myocyte Excitability Refractory_Period->Excitability Decreases Arrhythmia Arrhythmia Excitability->Arrhythmia Suppresses

Mechanism of Action of Amiodarone

Pharmacokinetics:

Amiodarone has a complex pharmacokinetic profile characterized by a large volume of distribution, variable oral bioavailability, and an exceptionally long elimination half-life.[15][16] It is extensively metabolized in the liver, primarily by CYP3A4 and CYP2C8, to its active metabolite, desethylamiodarone.[15]

Potential Pharmacology of this compound and Other Derivatives

While lacking the di-iodo and diethylaminoethoxy moieties of amiodarone, this compound and its non-iodinated derivatives may possess other significant pharmacological activities, characteristic of the broader benzofuran class.

Table 1: Potential Pharmacological Activities of Benzofuran Derivatives

Pharmacological ActivityPotential Mechanism of ActionKey Structural FeaturesReferences
Anti-inflammatory Inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.Phenolic hydroxyl groups, substituted benzoyl moieties.[1]
Anticancer Inhibition of protein synthesis (e.g., targeting eIF4A), induction of apoptosis, and targeting various signaling pathways.Substitutions at the C-2 and C-3 positions, presence of heterocyclic rings.[1][5][17]
Antioxidant Scavenging of free radicals due to the presence of phenolic hydroxyl groups.Phenolic -OH groups.[6][13]
Antimicrobial Disruption of microbial cell membranes, inhibition of essential enzymes.Varied substitutions on the benzofuran core.[8][18]
Antiviral Inhibition of viral enzymes such as reverse transcriptase.Specific substitutions at the C-2 position.[1][8]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced NO Production in Macrophages)

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibition of nitric oxide production by the test compound is calculated relative to the LPS-stimulated control.

Experimental_Workflow cluster_0 In Vitro Anti-inflammatory Assay A Culture RAW 264.7 Macrophages B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure Nitrite (Griess Assay) D->E F Data Analysis (IC50 Calculation) E->F

Workflow for In Vitro Anti-inflammatory Assay

Structure-Activity Relationships (SAR)

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[8][17]

  • C-2 Position: Substitutions at the C-2 position with alkyl, aryl, or heterocyclic moieties are often crucial for cytotoxic and antimicrobial activities.[8][17]

  • C-3 Position: The nature of the substituent at the C-3 position significantly influences the pharmacological profile. In the case of amiodarone, the benzoyl group is a key feature.

  • Benzene Ring: Halogenation or the introduction of other electron-withdrawing or donating groups on the fused benzene ring can modulate the potency and selectivity of the compounds.[17]

Conclusion and Future Directions

This compound is a compound of significant interest due to its central role in the synthesis of amiodarone. While its own pharmacological profile has not been extensively characterized, its structural features and the vast body of research on benzofuran derivatives suggest a high potential for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Future research should focus on the direct biological evaluation of this compound and a library of its derivatives to fully elucidate their therapeutic potential. Structure-activity relationship studies will be instrumental in optimizing the benzofuran scaffold for various therapeutic targets. The development of more efficient and environmentally friendly synthetic methods will also be crucial for the cost-effective production of these promising compounds. The continued exploration of the benzofuran scaffold holds great promise for the discovery of novel and effective therapeutic agents.[1]

References

An In-depth Technical Guide to the Chemical Properties of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and biological properties of synthetic intermediates is paramount. 2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a noteworthy benzofuran (B130515) derivative, recognized primarily as a key intermediate in the synthesis of the antiarrhythmic drug Amiodarone.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, drawing upon available scientific literature and patent filings. While extensive quantitative biological data for this specific molecule is limited, this guide also presents representative experimental protocols and data from closely related benzofuran analogs to illustrate its potential pharmacological relevance.

Core Chemical and Physical Properties

This compound, with the CAS number 52490-15-0, is an off-white solid.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₈O₃[5]
Molecular Weight 294.34 g/mol [5]
CAS Number 52490-15-0[5]
Appearance Off-White Solid[3][4]
Melting Point 119 °C
Boiling Point 490.6±40.0 °C (Predicted)
pKa 7.69±0.15 (Predicted)[6]

Synthesis and Manufacturing

The synthesis of this compound has been described in several patents, often as a step in the overall synthesis of Amiodarone or its derivatives. One common synthetic route involves a Friedel-Crafts acylation reaction.

A patented synthesis process outlines the following key steps:[2][7]

  • Formation of 2-Butylbenzofuran: This is achieved through a reflux reaction of a 2-alkyl halohexoic acid ester with salicylaldehyde (B1680747) in the presence of an acid-binding agent.[2][7]

  • Acylation and Demethylation: 2-Butylbenzofuran then undergoes a Friedel-Crafts reaction with p-methoxybenzoyl chloride in a suitable solvent and in the presence of a catalyst. This step is followed by demethylation to yield this compound.[2][7]

Another described method involves the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer and a halogenation reagent, followed by demethylation.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound reagents1 Salicylaldehyde + 2-Alkyl Halohexoic Acid Ester step1 Reflux Reaction reagents1->step1 intermediate1 2-Butylbenzofuran step1->intermediate1 step2 Friedel-Crafts Acylation & Demethylation intermediate1->step2 reagents2 p-Methoxybenzoyl Chloride reagents2->step2 product This compound step2->product

Caption: A simplified workflow for the synthesis of this compound.

Potential Biological and Pharmacological Activities

While this compound is primarily known as a chemical intermediate, its benzofuran core structure is associated with a range of biological activities. Several sources suggest that this compound may possess anti-inflammatory and antioxidant properties.[3][6]

Antioxidant Activity

The antioxidant potential of benzofuran derivatives is often attributed to their ability to scavenge free radicals. Theoretical studies on related benzofuran-stilbene hybrid compounds suggest that the hydroxyl group on the benzoyl moiety plays a crucial role in their antioxidant activity, primarily through hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET) mechanisms.[8]

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives have been demonstrated in various studies. For instance, certain novel benzofuran compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with some exhibiting IC₅₀ values in the micromolar range.[9] This inhibition of NO production is a key indicator of anti-inflammatory potential.

Representative Experimental Protocols

Due to the scarcity of published experimental data for this compound itself, the following protocols are based on studies of analogous benzofuran derivatives and serve as a guide for potential experimental setups.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 mouse macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a short pre-incubation period.

  • LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

The following diagram illustrates the workflow for the in vitro anti-inflammatory assay.

G cluster_assay In Vitro Anti-inflammatory Assay Workflow start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Test Compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Perform Griess Assay incubate->griess analyze Analyze Data (Calculate IC50) griess->analyze end End analyze->end G cluster_pathway Potential Target: NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription initiates inhibition Potential Inhibition by Benzofuran Derivative inhibition->ikk

References

Methodological & Application

Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Key Intermediate for Cardiovascular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, a crucial intermediate in the manufacturing of high-value active pharmaceutical ingredients (APIs), including the antiarrhythmic agents amiodarone (B1667116) and dronedarone (B1670951). The synthesis is primarily achieved through a two-step process commencing with the Friedel-Crafts acylation of 2-butylbenzofuran (B1266229) with 4-methoxybenzoyl chloride, followed by the demethylation of the resulting methoxy-protected intermediate. This application note outlines the detailed experimental procedures, summarizes key quantitative data, and provides insight into the pharmacological relevance of the target molecule.

Introduction

This compound is a benzofuran (B130515) derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structure serves as a key scaffold for the synthesis of Class III antiarrhythmic drugs like amiodarone and its derivative, dronedarone. These drugs are vital in the management of cardiac arrhythmias, such as atrial fibrillation and ventricular tachycardia. The synthesis of this intermediate with high purity and yield is therefore a critical step in the overall drug manufacturing process. The protocols detailed herein are based on established chemical transformations, providing a reliable method for laboratory and potential scale-up synthesis.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52490-15-0[1][2]
Molecular Formula C₁₉H₁₈O₃[1][2]
Molecular Weight 294.34 g/mol [2]
Appearance Off-white to almost white crystalline powder[1]
Melting Point 119-121 °C[1]
Purity ≥97%[2]
Solubility Slightly soluble in DMSO and Methanol[3]

Synthesis Pathway Overview

The synthesis of this compound from 2-butylbenzofuran is typically performed in a two-step sequence as illustrated below. This approach utilizes a protecting group strategy for the hydroxyl function to prevent side reactions during the Friedel-Crafts acylation.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Demethylation 2-Butylbenzofuran 2-Butylbenzofuran Acylation_Product 2-Butyl-3-(4-methoxybenzoyl)benzofuran 2-Butylbenzofuran->Acylation_Product  Lewis Acid (e.g., AlCl₃, SnCl₄) Solvent (e.g., Dichloroethane) 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl_chloride->Acylation_Product Final_Product This compound Acylation_Product->Final_Product  Demethylating Agent (e.g., AlCl₃, BBr₃) Solvent (e.g., Dichloroethane)

Caption: Overall synthetic scheme from 2-butylbenzofuran.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 2-Butylbenzofuran

This procedure describes the acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

  • 2-Butylbenzofuran

  • 4-Methoxybenzoyl chloride

  • Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloroethane or toluene

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., methylene (B1212753) chloride, hexane)

Procedure:

  • In a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloroethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • To this suspension, add a solution of 4-methoxybenzoyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloroethane dropwise, maintaining the temperature below 10 °C.

  • After the addition of the acid chloride, add a solution of 2-butylbenzofuran (1.0 equivalent) in anhydrous dichloroethane dropwise, again keeping the temperature controlled.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloroethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-Butyl-3-(4-methoxybenzoyl)benzofuran, can be purified by column chromatography on silica gel.

Quantitative Data for Step 1:

ParameterValueReference
Typical Yield 78.7%
Purity (HPLC) >99% (for a related nitro-substituted analog)

Spectral Data for 2-Butyl-3-(4-methoxybenzoyl)benzofuran:

  • ¹³C NMR (100MHz, CDCl₃, 25℃) δ (ppm): 189.3, 163.1, 162.2, 153.0, 131.6, 129.7, 126.8, 124.5, 123.6, 120.7, 116.4, 115.3, 111.1, 29.5, 27.1, 21.6, 13.4.[4]

Step 2: Demethylation to this compound

This procedure details the cleavage of the methyl ether to yield the final hydroxylated product.

Materials:

  • 2-Butyl-3-(4-methoxybenzoyl)benzofuran

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloroethane

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • To a solution of 2-Butyl-3-(4-methoxybenzoyl)benzofuran (1.0 equivalent) in anhydrous dichloroethane, add aluminum chloride (2.1 equivalents) under an argon atmosphere.

  • Heat the mixture at reflux for approximately 9 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and stir vigorously for 30 minutes.

  • Separate the organic phase, wash it three times with water, and then dry over sodium sulfate.

  • Decolorize the solution with diatomaceous earth and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Quantitative Data for Step 2 and Overall Process:

ParameterValueReference
Overall Yield (2 steps) >56%[4]
Melting Point 119-120 °C

Predicted Spectral Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.81-7.78 (d, 2H), 7.48-7.46 (d, 1H), 7.37-7.36 (d, 1H), 7.29-7.25 (m, 1H), 7.20-7.16 (m, 1H), 6.94-6.90 (d, 2H), 6.56 (bs, 1H), 2.93-2.89 (t, 2H), 1.79-1.71 (m, 2H), 1.38-1.32 (m, 2H), 0.90-0.86 (t, 3H).[5]

Application in Drug Synthesis and Pharmacological Relevance

This compound is a pivotal intermediate in the synthesis of amiodarone and dronedarone. These drugs are classified as multi-channel blockers, exerting their antiarrhythmic effects by modulating the activity of several key cardiac ion channels.

Mechanism of Action of Derived Antiarrhythmic Drugs

Amiodarone and dronedarone exhibit properties of all four Vaughan-Williams classes of antiarrhythmic agents. Their primary mechanism involves the blockade of:

  • Potassium Channels (Class III effect): This prolongs the repolarization phase of the cardiac action potential, thereby increasing the effective refractory period.

  • Sodium Channels (Class I effect): This slows the upstroke of the action potential, reducing the excitability and conduction velocity in cardiac tissue.

  • Calcium Channels (Class IV effect): This reduces the influx of calcium, leading to a decrease in contractility and heart rate.

  • Beta-Adrenergic Receptors (Class II effect): This antagonizes the effects of catecholamines on the heart.

Signaling_Pathway cluster_Cardiomyocyte Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel Reduced_Excitability Reduced Excitability Na_Channel->Reduced_Excitability K_Channel Voltage-gated K+ Channel AP_Prolongation Action Potential Prolongation K_Channel->AP_Prolongation Ca_Channel L-type Ca2+ Channel Reduced_Contractility Reduced Contractility Ca_Channel->Reduced_Contractility Dronedarone Dronedarone / Amiodarone Dronedarone->Na_Channel Blocks Dronedarone->K_Channel Blocks Dronedarone->Ca_Channel Blocks Antiarrhythmic_Effect Antiarrhythmic Effect AP_Prolongation->Antiarrhythmic_Effect Reduced_Excitability->Antiarrhythmic_Effect Reduced_Contractility->Antiarrhythmic_Effect

Caption: Mechanism of action of derived antiarrhythmic drugs.

Conclusion

The synthesis of this compound from 2-butylbenzofuran via a two-step acylation and demethylation process is a well-established and reliable method. The detailed protocols and compiled data in this application note provide a valuable resource for researchers and professionals in the field of pharmaceutical synthesis. The importance of this intermediate is underscored by its role in the production of life-saving antiarrhythmic drugs, highlighting the significance of robust and efficient synthetic routes.

References

Application Notes and Protocols for the Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiarrhythmic agent amiodarone.[1][2] This benzofuran (B130515) derivative also exhibits potential anti-inflammatory and antioxidant properties, making it a molecule of interest for further drug development and in the cosmetic industry.[3] The synthesis of this compound is typically achieved through a multi-step process, with the critical step being the Friedel-Crafts acylation of a 2-butylbenzofuran (B1266229) precursor.[4][5] This document provides detailed protocols and application notes for the synthesis of this compound.

Synthesis Overview

The primary synthetic route involves a three-step process:

  • Synthesis of 2-Butylbenzofuran: This initial step involves the formation of the benzofuran core.[1][5]

  • Friedel-Crafts Acylation: 2-Butylbenzofuran is acylated with 4-methoxybenzoyl chloride, typically in the presence of a Lewis acid catalyst, to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.[1][4][5]

  • Demethylation: The methoxy (B1213986) group of the intermediate is cleaved to afford the final product, this compound.[1][4][5]

An alternative "one-pot" method exists that circumvents the direct acylation of 2-butylbenzofuran, starting from 1-(4-methoxyphenyl)-1,3-heptanedione and an acrolein dimer.[1][6] This document will focus on the more traditional Friedel-Crafts acylation pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52490-15-0[3][7]
Molecular Formula C₁₉H₁₈O₃[3][7]
Molecular Weight 294.35 g/mol [3]
Appearance White to almost white crystalline powder[3]
Melting Point 117 - 121 °C[3]
Purity ≥ 98% (GC)[3]
Storage 2 - 8 °C[3]

Table 2: Summary of Reactants for Friedel-Crafts Acylation and Demethylation

ReactantMolar Mass ( g/mol )Role
2-Butylbenzofuran 174.24Substrate
4-Methoxybenzoyl chloride 170.59Acylating Agent
Ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) 664.24Lewis Acid Catalyst
Toluene 92.14Solvent
Lewis Acid (e.g., AlCl₃, BBr₃) VariesDemethylation Agent
Water 18.02Quenching Agent
Hydrochloric Acid (conc.) 36.46pH Adjustment

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Butylbenzofuran

This protocol is adapted from methodologies described in the patent literature.[8]

Materials:

  • 2-Butylbenzofuran (174 g, 1.0 mol)

  • 4-Methoxybenzoyl chloride (174 g, 1.02 mol)

  • Ytterbium trifluoromethanesulfonate (Yb(OTf)₃) (50 mmol, 0.05 mol)

  • Toluene (520 g)

  • 2000 mL reaction flask with thermometer, reflux condenser, and mechanical stirrer

Procedure:

  • To the 2000 mL reaction flask, add 2-butylbenzofuran and toluene.

  • Heat the mixture to reflux to remove any residual water via azeotropic distillation.

  • Cool the reaction solution to 20 °C.

  • Rapidly add 4-methoxybenzoyl chloride and ytterbium trifluoromethanesulfonate to the flask.

  • Stir the reaction mixture at room temperature for a specified time (monitoring by TLC or GC is recommended to determine reaction completion).

  • Upon completion, the reaction mixture containing 2-butyl-3-(4-methoxybenzoyl)benzofuran can be taken directly to the demethylation step.

Protocol 2: Demethylation of 2-Butyl-3-(4-methoxybenzoyl)benzofuran

This is a general procedure; the choice of Lewis acid and reaction conditions may require optimization.

Materials:

  • Reaction mixture from Protocol 1

  • A suitable Lewis acid (e.g., aluminum chloride, boron tribromide)

  • Water

  • Concentrated hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Cool the reaction mixture from the previous step in an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃) portion-wise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until demethylation is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly adding water.

  • Adjust the pH of the aqueous layer to 1 with concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/ether or propanol) to yield this compound.[1]

Visualizations

Diagram 1: Synthetic Pathway of this compound

G cluster_0 Step 1: Synthesis of 2-Butylbenzofuran cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Demethylation Salicylaldehyde Salicylaldehyde Butylbenzofuran 2-Butylbenzofuran Salicylaldehyde->Butylbenzofuran Base alpha_Bromohexanoic_ester α-Bromohexanoic ester alpha_Bromohexanoic_ester->Butylbenzofuran Butylbenzofuran_ref 2-Butylbenzofuran Methoxybenzoyl_chloride 4-Methoxybenzoyl chloride Methoxy_intermediate 2-Butyl-3-(4-methoxybenzoyl)benzofuran Methoxybenzoyl_chloride->Methoxy_intermediate Methoxy_intermediate_ref 2-Butyl-3-(4-methoxybenzoyl)benzofuran Butylbenzofuran_ref->Methoxy_intermediate Lewis Acid (e.g., Yb(OTf)₃) Final_Product This compound Methoxy_intermediate_ref->Final_Product Lewis Acid

Caption: Overall synthetic pathway for this compound.

Diagram 2: Experimental Workflow for Synthesis

G start Start: 2-Butylbenzofuran acylation Friedel-Crafts Acylation (4-Methoxybenzoyl chloride, Yb(OTf)₃, Toluene) start->acylation demethylation Demethylation (Lewis Acid) acylation->demethylation workup Aqueous Workup & Extraction demethylation->workup purification Purification (Recrystallization) workup->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of the target compound.

Diagram 3: Friedel-Crafts Acylation Mechanism

G cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Benzofuran 2-Butylbenzofuran Sigma_Complex Sigma Complex (Arenium ion) Benzofuran->Sigma_Complex + [R-C≡O]⁺ Product Acylated Benzofuran Sigma_Complex->Product - H⁺

References

Application Notes and Protocols: Demethylation of 2-Butyl-3-(4-methoxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the demethylation of 2-butyl-3-(4-methoxybenzoyl)benzofuran to synthesize 2-butyl-3-(4-hydroxybenzoyl)benzofuran, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols are based on established methods utilizing Lewis acid catalysts. Quantitative data from representative procedures are summarized for comparative analysis. Additionally, a comprehensive experimental workflow is visualized to guide laboratory execution.

Introduction

Benzofuran (B130515) derivatives are a significant class of heterocyclic compounds widely found in nature and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The demethylation of aryl methyl ethers is a crucial transformation in medicinal chemistry to unmask a phenolic hydroxyl group, which can be a key pharmacophore for biological activity or a handle for further derivatization. This compound is a notable benzofuran derivative, and its synthesis via demethylation of its methoxy (B1213986) precursor is a critical step in the preparation of more complex pharmaceutical agents.[4] This application note details reliable and reproducible protocols for this chemical transformation.

Data Presentation

The following tables summarize quantitative data from various reported protocols for the demethylation of 2-butyl-3-(4-methoxybenzoyl)benzofuran. These examples utilize different Lewis acid catalysts, highlighting the impact of the reagent and reaction conditions on the outcome.

Table 1: Demethylation Protocol using Aluminum Chloride

ParameterValueReference
Starting Material2-butyl-3-(4-methoxybenzoyl)benzofuranCN10694622A
ReagentAluminum Chloride (AlCl₃)CN10694622A
Molar Ratio (Substrate:Reagent)1 : 0.05CN10694622A
SolventAcetonitrileCN10694622A
Temperature80°CCN10694622A
Reaction Time5 hoursCN10694622A
Yield~56%CN10694622A

Table 2: Demethylation Protocol using Boron Trifluoride Diethyl Etherate

ParameterValueReference
Starting Material2-butyl-3-(4-methoxybenzoyl)benzofuranCN10694622A
ReagentBoron Trifluoride Diethyl Etherate (BF₃·OEt₂)CN10694622A
Molar Ratio (Substrate:Reagent)1 : 0.05CN10694622A
Solvent1,2-DichloroethaneCN10694622A
Temperature60°CCN10694622A
Reaction Time5 hoursCN10694622A
Yield~69%CN10694622A

Table 3: Demethylation Protocol using Excess Aluminum Chloride

ParameterValueReference
Starting Material2-butyl-3-(4-methoxybenzoyl)benzofuranUS5266711A
ReagentAluminum Chloride (AlCl₃)US5266711A
Molar Ratio (Substrate:Reagent)1 : 2.1US5266711A
SolventDichloroethaneUS5266711A
TemperatureRefluxUS5266711A
Reaction Time9 hoursUS5266711A
YieldQuantitative (crude)US5266711A

Experimental Protocols

The following are detailed methodologies for the demethylation of 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Protocol 1: Demethylation using a Catalytic Amount of Aluminum Chloride

This protocol is adapted from patent CN10694622A.

Materials:

  • 2-butyl-3-(4-methoxybenzoyl)benzofuran

  • Aluminum chloride (AlCl₃), anhydrous

  • Acetonitrile, anhydrous

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Diethyl ether

  • Magnesium sulfate (B86663) or sodium sulfate, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-butyl-3-(4-methoxybenzoyl)benzofuran (1.0 eq) in anhydrous acetonitrile, add aluminum chloride (0.05 eq) under an inert atmosphere.

  • Heat the reaction mixture to 80°C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and diethyl ether to afford this compound.

Protocol 2: Demethylation using Boron Tribromide (General Procedure)

Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers. The following is a general procedure that can be adapted for the demethylation of 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Materials:

  • 2-butyl-3-(4-methoxybenzoyl)benzofuran

  • Boron tribromide (BBr₃) solution in dichloromethane (B109758) (DCM), 1.0 M

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate or sodium sulfate, anhydrous

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-butyl-3-(4-methoxybenzoyl)benzofuran (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2.0-3.0 eq) dropwise via an addition funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of methanol.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound.

Visualizations

Experimental Workflow for Demethylation

The following diagram illustrates the general experimental workflow for the demethylation of 2-butyl-3-(4-methoxybenzoyl)benzofuran.

experimental_workflow start Start dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent Add Demethylating Reagent (e.g., AlCl₃, BBr₃) dissolve->add_reagent reaction Stir at Specified Temperature and Time add_reagent->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete extract Workup: Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify Product (Recrystallization/ Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Experimental workflow for demethylation.

This application note provides a framework for the successful demethylation of 2-butyl-3-(4-methoxybenzoyl)benzofuran. Researchers should select the protocol best suited to their available reagents and equipment, and optimize conditions as necessary for their specific application. Standard laboratory safety precautions should be followed when handling all chemicals, particularly corrosive Lewis acids like aluminum chloride and boron tribromide.

References

Application Notes and Protocols for the HPLC Purification of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such organic molecules. This document provides a detailed application note and protocol for the preparative HPLC purification of this compound, designed to guide researchers in achieving high purity of the target compound. The method is based on reverse-phase chromatography, which is well-suited for separating hydrophobic compounds like the target molecule.

Principle of the Method

Reverse-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727). In this case, this compound, being a relatively nonpolar molecule, will be retained on the nonpolar stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the compound's affinity for the mobile phase increases, leading to its elution from the column. Impurities with different polarities will elute at different times, allowing for the collection of a purified fraction of the target compound.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent. Acetonitrile or methanol are good starting choices. The concentration should be as high as possible without causing precipitation during injection. A typical starting concentration for preparative HPLC is in the range of 10-50 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

Analytical HPLC Method Development (Method Scouting)

Before proceeding to preparative scale, it is crucial to develop and optimize the separation on an analytical scale to determine the retention time of the target compound and the resolution from impurities.

Table 1: Analytical HPLC Method Parameters

ParameterCondition
HPLC System Standard Analytical HPLC with UV Detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparative HPLC Purification Protocol

The analytical method is scaled up for preparative purification. The goal is to maximize the amount of purified compound obtained in a single run while maintaining adequate separation.

Table 2: Preparative HPLC Purification Parameters

ParameterCondition
HPLC System Preparative HPLC with UV Detector and Fraction Collector
Column C18 Reverse-Phase, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% to 85% B over 20 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on sample concentration)
Sample Loading Up to 200 mg of crude material per injection
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Evaporation: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator.

  • Drying: Dry the purified compound under high vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the expected quantitative data from the purification of a crude sample of this compound.

Table 3: Summary of Purification Data (Illustrative Example)

ParameterValue
Crude Sample Purity (by HPLC) ~85%
Amount of Crude Sample Injected 200 mg
Expected Retention Time ~12.5 min
Amount of Purified Compound Obtained 160 mg
Purity of Final Product (by HPLC) >99.0%
Recovery Yield 80%

Mandatory Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolution Dissolve Crude Product filtration Filter Sample (0.45 µm) dissolution->filtration injection Inject Sample onto Preparative Column filtration->injection separation Gradient Elution injection->separation detection UV Detection (254 nm) separation->detection collection Fraction Collection detection->collection analysis Analyze Fractions (Analytical HPLC) collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation drying Vacuum Drying evaporation->drying final_product Final Product (>99% Purity) drying->final_product Purified Compound

Caption: Workflow for the HPLC purification of this compound.

VEGFR-2 Signaling Pathway

Benzofuran (B130515) derivatives have been investigated for their potential to modulate various signaling pathways. The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a key regulator of angiogenesis, which can be a target for certain benzofuran-containing compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benzofuran Benzofuran Derivative (Inhibitor) Benzofuran->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by benzofuran derivatives.

Application Note: NMR Spectroscopic Characterization of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive ¹H and ¹³C NMR data, experimental procedures for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. This guide is intended to assist researchers in confirming the identity and purity of the compound, a key intermediate in the synthesis of various pharmaceutical agents.

Introduction

This compound is a benzofuran (B130515) derivative of significant interest in medicinal chemistry. Accurate and thorough characterization of this compound is crucial for its application in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note outlines the necessary steps and expected results for the NMR analysis of this compound.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H and ¹³C NMR Data Summary
Assignment ¹H NMR δ (ppm), Multiplicity, J (Hz), Integration¹³C NMR δ (ppm)
Benzofuran Moiety
H-47.62, d, J=8.1120.7
H-57.24, t, J=7.4123.6
H-67.33, dd, J=15.7, 7.9124.5
H-77.33, dd, J=15.7, 7.9111.1
C-2-163.1
C-3-116.4
C-3a-126.8
C-7a-153.0
Butyl Chain
H-1'2.80, t, J=7.5, 2H29.5
H-2'1.65, dt, J=15.0, 7.5, 2H27.1
H-3'1.23, dd, J=14.7, 7.3, 2H21.6
H-4'0.80, t, J=7.4, 3H13.4
4-hydroxybenzoyl Moiety
H-2'', H-6''7.68, d, J=8.6, 2H131.6
H-3'', H-5''6.89, d, J=8.6, 2H115.3
C-1''-129.7
C-4''-162.2
C=O-189.3
OH10.46, s, 1H-

Note: The assignments are based on the data obtained from a patent (CN106946822A) and general principles of NMR spectroscopy.

Experimental Protocols

Sample Preparation
  • Dissolution : Accurately weigh 5-10 mg of purified this compound.[1]

  • Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.[1]

  • Transfer : Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Volume Adjustment : Ensure the final sample height in the NMR tube is approximately 4-5 cm.

NMR Data Acquisition
  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : ~16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64 scans.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : ~240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze & Assign calibrate->analyze

Caption: Experimental workflow for NMR characterization.

Caption: Structure of the target molecule with key protons indicated.

References

Application Notes and Protocols for In Vitro Antioxidant Assay of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a synthetic compound belonging to the benzofuran (B130515) class of heterocyclic compounds.[1] Benzofurans are of significant interest in medicinal chemistry due to their presence in a variety of natural products and their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The antioxidant potential of this compound is attributed to its chemical structure, which allows it to donate a hydrogen atom or an electron to neutralize free radicals, thus mitigating oxidative stress.[4] Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant capacity of novel compounds like this compound a critical step in drug discovery and development.[5]

These application notes provide detailed protocols for three common in vitro assays to evaluate the antioxidant capacity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

Data Presentation: In Vitro Antioxidant Capacity

The following tables summarize exemplary quantitative data for the antioxidant activity of this compound, benchmarked against standard antioxidants. This data is illustrative and serves as a template for presenting experimental findings.

Table 1: Radical Scavenging Activity

Compound/StandardDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound45.8 ± 2.128.3 ± 1.5
Ascorbic Acid (Standard)25.5 ± 1.315.1 ± 0.8
Trolox (Standard)32.1 ± 1.819.7 ± 1.1

IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP)

Compound/StandardFRAP Value (µM Fe(II) Equivalent / µM Compound)
This compound1.8 ± 0.2
Ascorbic Acid (Standard)2.5 ± 0.3
Trolox (Standard)2.1 ± 0.2

FRAP value indicates the ability of a compound to reduce ferric ions to ferrous ions. A higher FRAP value signifies greater reducing power.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution or standard to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_control Prepare Positive Control (Ascorbic Acid/Trolox) prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC₅₀ Value calculate->ic50

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[6][7]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound

  • Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard to the wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Radical Cation Stock Solution prep_working Dilute ABTS•+ to Absorbance of 0.7 at 734 nm prep_abts->prep_working mix Mix Sample/Standard with ABTS•+ Working Solution prep_working->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_standard Prepare Trolox Standard Solutions prep_standard->mix incubate Incubate at RT (6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC₅₀ Value calculate->ic50

ABTS Radical Cation Decolorization Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[8][9]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.[8]

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.[8][10]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.

    • Determine the concentration of Fe²⁺ equivalents in the sample from the standard curve.

    • The FRAP value is expressed as µM of Fe(II) equivalents per µM of the compound.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_frap Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample Prepare Dilutions of This compound prep_sample->mix prep_standard Prepare Ferrous Sulfate or Trolox Standard Curve prep_standard->mix incubate Incubate at 37°C (4-10 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure std_curve Generate Standard Curve measure->std_curve calculate Calculate FRAP Value (Fe(II) Equivalents) std_curve->calculate

Ferric Reducing Antioxidant Power (FRAP) Assay Workflow

References

Application Notes and Protocols: Cell-Based Anti-Inflammatory Assay for 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a benzofuran (B130515) derivative with recognized potential for anti-inflammatory and antioxidant properties, making it a compound of interest for pharmaceutical and cosmetic applications.[1][2] Benzofuran compounds, as a class, are known for a wide range of biological activities, including anti-inflammatory effects.[3] This document provides detailed protocols for conducting cell-based assays to evaluate the anti-inflammatory activity of this compound. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated macrophage model to mimic an inflammatory response in vitro.

The protocols herein detail methods to quantify key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, a protocol for assessing cell viability is included to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Accompanying diagrams illustrate the experimental workflow and the key signaling pathways involved in LPS-induced inflammation in macrophages, namely the NF-κB and MAPK pathways.

Data Presentation

The following tables present illustrative data on the effects of this compound on cell viability and the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Note: This data is for representative purposes only and should be replaced with experimentally generated results.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.8 ± 4.9
2593.2 ± 6.1
5090.5 ± 5.7
10088.3 ± 6.3

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + Compound (1 µM)22.5 ± 1.912.8
LPS + Compound (5 µM)18.3 ± 1.529.1
LPS + Compound (10 µM)13.1 ± 1.249.2
LPS + Compound (25 µM)7.9 ± 0.869.4
LPS + Compound (50 µM)4.2 ± 0.583.7
IC₅₀ (µM) ~10.5

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compound for 1 hour before stimulation with LPS for 24 hours. NO concentration was determined using the Griess assay.

Table 3: Inhibition of TNF-α Production by this compound in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentTNF-α Concentration (pg/mL)% Inhibition
Control (no LPS)55 ± 8-
LPS (1 µg/mL)2850 ± 1500
LPS + Compound (1 µM)2510 ± 13011.9
LPS + Compound (5 µM)2080 ± 11527.0
LPS + Compound (10 µM)1475 ± 9848.2
LPS + Compound (25 µM)850 ± 7570.2
LPS + Compound (50 µM)480 ± 5583.2
IC₅₀ (µM) ~10.8

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compound for 1 hour before stimulation with LPS for 6 hours. TNF-α concentration was determined by ELISA.

Table 4: Inhibition of IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentIL-6 Concentration (pg/mL)% Inhibition
Control (no LPS)30 ± 5-
LPS (1 µg/mL)1550 ± 1200
LPS + Compound (1 µM)1380 ± 11011.0
LPS + Compound (5 µM)1120 ± 9527.7
LPS + Compound (10 µM)790 ± 8049.0
LPS + Compound (25 µM)450 ± 5071.0
LPS + Compound (50 µM)260 ± 3583.2
IC₅₀ (µM) ~10.2

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compound for 1 hour before stimulation with LPS for 24 hours. IL-6 concentration was determined by ELISA.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Cell Viability Assay (MTT Assay)

This assay determines if the compound exhibits cytotoxic effects at the concentrations tested.

  • Materials:

    • RAW 264.7 cells

    • 96-well culture plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4][5]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Determination (Griess Assay)

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • 24-well or 96-well culture plates

    • Lipopolysaccharide (LPS) from E. coli

    • This compound stock solution

    • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B just before use.

    • Sodium nitrite (NaNO₂) standard solution

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control wells (no LPS, LPS only).

    • After incubation, collect 50-100 µL of the culture supernatant from each well.

    • Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.[1]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Pro-Inflammatory Cytokine Measurement (ELISA for TNF-α and IL-6)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 secreted into the culture medium.

  • Materials:

    • RAW 264.7 cells

    • 24-well or 48-well culture plates

    • LPS

    • This compound stock solution

    • Commercial ELISA kits for mouse TNF-α and IL-6

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of the compound for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL). The incubation time will vary depending on the cytokine being measured (e.g., 4-6 hours for TNF-α, 24 hours for IL-6).[7][8]

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.[9]

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[9][10][11] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Visualization of Pathways and Workflows

Signaling Pathways

dot digraph "NF-kappaB_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB-IκBα\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB_active [label="NF-κB\n(Active)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Genes [label="Pro-inflammatory\nGene Expression\n(iNOS, TNF-α, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK; IKK -> IkB [label="Phosphorylates for degradation"]; IkB -> NFkB_IkB; NFkB -> NFkB_IkB; NFkB_IkB -> NFkB_active [label="Releases"]; NFkB_active -> Nucleus [label="Translocates to"]; Nucleus -> Genes [label="Induces Transcription"]; Compound -> IKK [label="Inhibits?", style=dashed, color="#EA4335"]; Compound -> NFkB_active [label="Inhibits?", style=dashed, color="#EA4335"]; } . Caption: NF-κB signaling pathway in LPS-stimulated macrophages.

dot digraph "MAPK_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adaptors [label="Adaptor Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1\n(c-Jun/c-Fos)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Expression\n(Pro-inflammatory mediators)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> Adaptors; Adaptors -> MAPKKK; MAPKKK -> p38; MAPKKK -> ERK; MAPKKK -> JNK; p38 -> AP1; ERK -> AP1; JNK -> AP1; AP1 -> Transcription; Compound -> MAPKKK [label="Inhibits?", style=dashed, color="#EA4335"]; Compound -> p38 [label="Inhibits?", style=dashed, color="#EA4335"]; Compound -> ERK [label="Inhibits?", style=dashed, color="#EA4335"]; Compound -> JNK [label="Inhibits?", style=dashed, color="#EA4335"]; } . Caption: MAPK signaling pathway in LPS-stimulated macrophages.

Experimental Workflow

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture RAW 264.7 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Seed Cells in Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Pre-treat with Compound", fillcolor="#FBBC05", fontcolor="#202124"]; stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; collect [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; mtt [label="MTT Assay\n(Cell Viability)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; griess [label="Griess Assay\n(NO Production)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; elisa [label="ELISA\n(TNF-α & IL-6)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze [label="Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> seed; seed -> treat; treat -> stimulate; stimulate -> incubate; incubate -> collect; incubate -> mtt; collect -> griess; collect -> elisa; mtt -> analyze; griess -> analyze; elisa -> analyze; analyze -> end; } . Caption: General experimental workflow for the assay.

References

Application Notes and Protocols for Cytotoxicity Testing of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, a benzofuran (B130515) derivative with potential therapeutic applications. Benzofuran scaffolds are recognized for a variety of biological activities, and a thorough assessment of their cytotoxic effects is a critical initial step in drug development and safety profiling.[1][2]

This document outlines detailed protocols for key assays to determine the concentration-dependent cytotoxicity of the compound and to elucidate the potential mechanisms of cell death, such as apoptosis.

Key Cytotoxicity and Apoptosis Assays

A multi-assay approach is recommended to build a comprehensive cytotoxic profile of this compound. The following assays provide insights into different aspects of cell viability and death mechanisms:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1]

  • Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay is a reliable method for detecting early and late-stage apoptosis.[3] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[3] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[3]

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[1] This assay measures the activity of executioner caspases-3 and -7, which are activated during the apoptotic cascade and are responsible for the cleavage of key cellular proteins.[1][4]

Data Presentation

To facilitate clear comparison and interpretation of the results from the various assays, all quantitative data should be summarized in a structured tabular format.

Table 1: Cytotoxicity and Apoptotic Activity of this compound

AssayCell LineIncubation Time (hours)ParameterValue (e.g., µM or Fold Change)
MTT Assaye.g., MCF-724IC₅₀Insert experimental value
48IC₅₀Insert experimental value
72IC₅₀Insert experimental value
e.g., A54924IC₅₀Insert experimental value
48IC₅₀Insert experimental value
72IC₅₀Insert experimental value
Annexin V/PI Assaye.g., MCF-724% Early ApoptosisInsert experimental value
% Late ApoptosisInsert experimental value
% NecrosisInsert experimental value
Caspase-3/7 Assaye.g., MCF-724Fold Increase in ActivityInsert experimental value

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Experimental Protocols

The following are detailed protocols for the recommended assays. It is crucial to include appropriate controls in each experiment, including untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[5][6][7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound and incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[3][8]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Human cancer cell line of interest

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[2][8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[8]

Caspase-3/7 Activity Assay

This protocol outlines the general steps for a fluorogenic or luminogenic caspase-3/7 assay.[1][9]

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • This compound

  • Human cancer cell line of interest

  • Opaque-walled 96-well microplates

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with this compound as described in the MTT protocol.

  • Reagent Preparation and Addition: After the treatment period, prepare the caspase assay reagent according to the manufacturer’s instructions and add it to each well.[1]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[1]

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) mtt MTT Assay (Cell Viability) cell_culture->mtt Seed Cells annexin Annexin V/PI Assay (Apoptosis Detection) cell_culture->annexin Seed Cells caspase Caspase-3/7 Assay (Apoptosis Mechanism) cell_culture->caspase Seed Cells compound_prep Compound Preparation (this compound Serial Dilutions) compound_prep->mtt Treat Cells compound_prep->annexin Treat Cells compound_prep->caspase Treat Cells ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification annexin->apoptosis_quant caspase_activity Caspase Activity Fold Change caspase->caspase_activity conclusion Conclusion on Cytotoxicity and Mechanism ic50->conclusion apoptosis_quant->conclusion caspase_activity->conclusion

Caption: General experimental workflow for cytotoxicity testing.

Potential Signaling Pathway for Benzofuran-Induced Apoptosis

Benzofuran derivatives have been reported to induce apoptosis through various signaling pathways, including the PI3K/Akt/mTOR and p53-dependent pathways.[10][11] The following diagram illustrates a potential mechanism.

G cluster_intrinsic Intrinsic Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition cluster_execution Execution Pathway compound This compound p53 p53 Activation compound->p53 pi3k PI3K compound->pi3k Inhibition bax Bax/Bak Activation p53->bax mito Mitochondrial Stress (Cytochrome c Release) bax->mito cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis cas37->apoptosis

Caption: Potential apoptosis signaling pathway.

References

Application Notes and Protocols: Synthesis of Amiodarone Utilizing 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antiarrhythmic drug Amiodarone (B1667116), with a particular focus on the pivotal intermediate, 2-Butyl-3-(4-hydroxybenzoyl)benzofuran.

Introduction

Amiodarone is a class III antiarrhythmic agent used for the treatment of various types of cardiac dysrhythmias.[1] The synthesis of Amiodarone is a multi-step process involving several key intermediates. One of the crucial building blocks is this compound, which serves as the precursor for the subsequent iodination and etherification steps to yield the final active pharmaceutical ingredient (API).[2][3] This document outlines the synthetic pathway and provides detailed experimental protocols for the key transformations.

Synthetic Pathway Overview

The synthesis of Amiodarone from this compound involves two primary steps:

  • Iodination: The phenolic ring of this compound is di-iodinated to form 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran.

  • Etherification: The hydroxyl group of the di-iodinated intermediate is then etherified with 2-diethylaminoethyl chloride to produce Amiodarone.

The precursor, this compound, can be synthesized through a Friedel-Crafts acylation of 2-butylbenzofuran (B1266229) with p-methoxybenzoyl chloride, followed by demethylation.[4][5]

Amiodarone_Synthesis cluster_precursor Synthesis of this compound cluster_amiodarone Synthesis of Amiodarone Butylbenzofuran 2-Butylbenzofuran Methoxybenzoyl 2-Butyl-3-(4-methoxybenzoyl)benzofuran Butylbenzofuran->Methoxybenzoyl p-Methoxybenzoyl chloride, AlCl3 (Friedel-Crafts Acylation) Hydroxybenzoyl This compound Methoxybenzoyl->Hydroxybenzoyl Pyridine HCl or Boron Tribromide (Demethylation) Diiodo 2-Butyl-3-(3,5-diiodo-4- hydroxybenzoyl)benzofuran Hydroxybenzoyl->Diiodo Iodine, KI, NaOH (Iodination) Amiodarone Amiodarone Diiodo->Amiodarone 2-Diethylaminoethyl chloride, K2CO3 (Etherification)

Caption: Synthetic pathway of Amiodarone from 2-Butylbenzofuran.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Amiodarone and its intermediates.

Reaction StepStarting MaterialProductReported YieldReference
Friedel-Crafts Acylation & Demethylation (one-pot)2-ButylbenzofuranThis compound~81%[6]
Iodination of this compoundThis compound2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran92.4%[7]
Etherification of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran to Amiodarone Hydrochloride (crude)2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuranAmiodarone Hydrochloride100% (crude)[8]

Experimental Protocols

The following protocols are representative examples derived from the literature and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran

This protocol details the di-iodination of this compound.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

  • Separatory funnel

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • To a 1000 mL three-necked flask, add 60 g of this compound and 400 g of 95% ethanol.

  • Slowly heat the mixture to 50°C with stirring until the solid is completely dissolved.

  • Add 50 g of potassium carbonate and 110 g of iodine to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, distill off the ethanol under reduced pressure until no more liquid is collected.

  • To the residue, add 300 g of toluene and heat to 80°C with stirring until all solids are dissolved.

  • Pour the hot toluene solution into a separatory funnel and wash three times with 100 g of deionized water each time.

  • Discard the aqueous phase and distill the organic phase under reduced pressure until solid begins to precipitate.

  • Cool the mixture to 0°C and stir for 4 hours to facilitate crystallization.

  • Collect the solid product by suction filtration.

  • Dry the wet product in a vacuum oven at 80°C for 8 hours to obtain an off-white crystalline powder of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran.[7]

Protocol 2: Synthesis of Amiodarone from 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran

This protocol describes the etherification of the di-iodinated intermediate to yield Amiodarone.

Materials:

  • 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran

  • N,N-Dimethylformamide (DMF) or Acetonitrile (B52724)

  • Potassium Carbonate (K₂CO₃)

  • 2-Diethylaminoethyl chloride hydrochloride

  • Sodium Iodide (NaI, catalytic amount)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional, for purification)

Procedure:

  • Suspend 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran in a suitable polar aprotic solvent such as DMF or acetonitrile in a three-necked flask.

  • Add a suitable base, such as potassium carbonate, to the suspension.

  • Add 2-diethylaminoethyl chloride hydrochloride and a catalytic amount of sodium iodide.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.[9]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain crude Amiodarone.[9]

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow Diagram

Experimental_Workflow cluster_iodination Protocol 1: Iodination cluster_etherification Protocol 2: Etherification start1 Dissolve Starting Material (this compound) in Ethanol add_reagents1 Add K2CO3 and I2 start1->add_reagents1 reflux1 Reflux for 6 hours add_reagents1->reflux1 distill1 Distill off Ethanol reflux1->distill1 dissolve_toluene Dissolve residue in Toluene distill1->dissolve_toluene wash Wash with Water dissolve_toluene->wash distill_toluene Distill off Toluene wash->distill_toluene crystallize Crystallize at 0°C distill_toluene->crystallize filter_dry1 Filter and Dry Product crystallize->filter_dry1 product1 Product: 2-Butyl-3-(3,5-diiodo-4- hydroxybenzoyl)benzofuran filter_dry1->product1 start2 Suspend Iodinated Intermediate in DMF/Acetonitrile add_reagents2 Add K2CO3, 2-Diethylaminoethyl chloride HCl, and NaI start2->add_reagents2 reflux2 Heat at 80-90°C for 4-6 hours add_reagents2->reflux2 workup Aqueous Workup and Extraction with Ethyl Acetate reflux2->workup wash_dry Wash with Brine and Dry workup->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate product2 Product: Crude Amiodarone concentrate->product2

Caption: Experimental workflow for the synthesis of Amiodarone.

References

Application Notes and Protocols: Regioselective Iodination of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the regioselective iodination of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a robust and efficient method for the di-iodination of the phenolic ring, yielding 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran. This procedure is based on established methods involving electrophilic aromatic substitution using molecular iodine in the presence of an oxidizing agent. The application note includes a comprehensive materials list, step-by-step instructions, quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a crucial scaffold in medicinal chemistry, notably serving as a precursor for the synthesis of antiarrhythmic drugs. The introduction of iodine atoms onto the phenolic ring can significantly modulate the pharmacological properties of the molecule. The iodination of phenols is a classic example of electrophilic aromatic substitution, where the hydroxyl group activates the aromatic ring, directing the substitution to the ortho and para positions.[1] In this specific case, with the para position occupied, iodination occurs at the two ortho positions.[1] This protocol details a common and effective method for this transformation, utilizing molecular iodine and an oxidizing agent to generate the electrophilic iodine species in situ.

Experimental Protocol

This protocol is adapted from established synthetic processes for the preparation of 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[2][3]

2.1. Materials and Equipment

  • Reagents:

    • This compound

    • Iodine (I₂)

    • Potassium Carbonate (K₂CO₃)

    • Hydrogen Peroxide (H₂O₂, 27% solution)

    • Propanol (B110389) (75% aqueous solution)

    • Concentrated Hydrochloric Acid (HCl)

    • Water (deionized)

  • Equipment:

    • 5-liter, three-necked round-bottom flask

    • Reflux condenser

    • Mechanical stirrer

    • Heating mantle

    • Dropping funnel

    • Thermometer

    • Buchner funnel and filter paper

    • Vacuum flask

    • Vacuum oven

2.2. Procedure

  • Reaction Setup: In a 5-liter reaction flask, combine 500 g (1.7 mol) of this compound, 124 g (0.9 mol) of potassium carbonate, and 453 g (1.78 mol) of iodine.[2][3]

  • Dissolution: Add 2 kg of 75% propanol to the flask and stir the mixture until all solids are completely dissolved.[2][3]

  • Initial Heating: Slowly heat the reaction mixture to a temperature of 80-85°C and maintain this temperature for one hour with continuous stirring.[2][3]

  • Reflux and Addition of Oxidant: Increase the temperature to bring the mixture to reflux. Once reflux is established, begin the dropwise addition of a pre-mixed solution of 214 g of hydrogen peroxide (27% content, 1.7 mol) and 170 g of propanol. The addition should be carried out over a period of 1.5 hours.[2][3]

  • Continued Reflux: After the addition is complete, continue to maintain the reaction at reflux for an additional 2 hours.[2][3]

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Acidification: Adjust the pH of the mixture to 1 with the addition of concentrated hydrochloric acid.[2][3]

  • Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash the filter cake thoroughly with water to remove any inorganic salts and impurities.[2][3]

  • Drying: Dry the obtained crude product under vacuum at 60°C to yield the light yellow 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[3]

Quantitative Data

The following table summarizes the quantities of the key reactants and the expected yield based on literature data.[3]

ReagentMolar Mass ( g/mol )AmountMoles (approx.)Role
This compound294.35500 g1.70Starting Material
Iodine (I₂)253.81453 g1.78Iodinating Agent
Potassium Carbonate (K₂CO₃)138.21124 g0.90Base
Hydrogen Peroxide (H₂O₂, 27%)34.01214 g (of solution)1.70Oxidant
Product
2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran546.15832 g (Expected)1.52Final Product
Yield 89.6% (Expected)

Visualization

4.1. Reaction Scheme

The overall transformation is an electrophilic aromatic substitution on the electron-rich phenol (B47542) ring.

4.2. Experimental Workflow

The following diagram illustrates the step-by-step workflow of the experimental protocol.

experimental_workflow start Start setup 1. Reaction Setup - Add this compound, K₂CO₃, and I₂ to the reaction flask. start->setup dissolve 2. Dissolution - Add 75% propanol and stir until all solids dissolve. setup->dissolve heat1 3. Initial Heating - Heat to 80-85°C for 1 hour. dissolve->heat1 reflux 4. Reflux & Oxidant Addition - Heat to reflux. - Add H₂O₂/propanol solution dropwise over 1.5 hours. heat1->reflux reflux2 5. Continued Reflux - Maintain reflux for an additional 2 hours. reflux->reflux2 cool 6. Cooling & Precipitation - Cool to room temperature. reflux2->cool acidify 7. Acidification - Adjust pH to 1 with concentrated HCl. cool->acidify filter 8. Product Isolation - Filter the precipitate and wash with water. acidify->filter dry 9. Drying - Dry the product under vacuum at 60°C. filter->dry end End (Light yellow solid) dry->end

Caption: Experimental workflow for the iodination of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Iodine is corrosive and can cause stains. Avoid inhalation of vapors and contact with skin.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

  • Hydrogen peroxide is a strong oxidizing agent. Avoid contact with combustible materials.

Conclusion

This application note provides a detailed and reliable protocol for the di-iodination of this compound. The method is high-yielding and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. By following the outlined steps and safety precautions, researchers can efficiently synthesize this important iodinated intermediate for further chemical transformations.

References

Application Notes and Protocols for Cell Culture Studies with 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Butyl-3-(4-hydroxybenzoyl)benzofuran (BHBB) is a benzofuran (B130515) derivative recognized primarily as a key intermediate in the synthesis of the antiarrhythmic drug amiodarone (B1667116).[1][2][3][4] While direct and extensive cell culture studies on BHBB are not widely published, the broader class of benzofuran derivatives has garnered significant interest for a range of biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties.[5][6][7][8][9][10] This document provides a summary of the available data on BHBB and its close analogs, along with detailed protocols for cell-based assays that are commonly used to evaluate the biological activities of benzofuran compounds. The information is intended to guide researchers in designing and conducting cell culture experiments to investigate the potential therapeutic effects of BHBB and related molecules.

Data Presentation

Quantitative data on the cytotoxic effects of a close structural analog, 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, are summarized in the table below. This data can serve as a starting point for designing dose-response studies with BHBB.

Table 1: In Vitro Cytotoxicity of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran [5]

Cell LineCancer TypeIC50 (µg/mL)
A549Human Lung Cancer10.66
MCF-7Human Breast Cancer6.05
HT-29Human Colon Cancer5.17
DU145Human Prostate Cancer7.02

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted for studying the cellular effects of this compound.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5]

Materials:

  • This compound (BHBB)

  • Selected cancer cell lines (e.g., A549, MCF-7, HT-29) and a normal control cell line (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of BHBB in DMSO.

    • Prepare serial dilutions of BHBB in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of BHBB. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Anti-inflammatory Activity Assessment by Measuring Nitric Oxide (NO) Production

This protocol is used to evaluate the potential anti-inflammatory effects of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][11]

Materials:

  • This compound (BHBB)

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Stimulation:

    • Prepare different concentrations of BHBB in complete medium.

    • Pre-treat the cells with 100 µL of the BHBB solutions for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory agent).

  • Measurement of Nitrite (B80452):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

    • It is also recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

The following diagrams illustrate a potential signaling pathway that benzofuran derivatives are known to modulate and a general workflow for screening these compounds for anticancer activity.

G Potential Anti-inflammatory Signaling Pathway of Benzofuran Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS (Gene Expression) Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO BHBB Benzofuran Derivative BHBB->IKK Inhibits?

Caption: Potential mechanism of anti-inflammatory action for benzofuran derivatives via inhibition of the NF-κB pathway.

G Workflow for Screening Benzofuran Derivatives for Anticancer Activity cluster_0 In Vitro Screening cluster_1 Further Studies Start Select Cancer & Normal Cell Lines MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 & Selectivity Index MTT->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis If potent & selective CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for key signaling proteins) CellCycle->Mechanism InVivo In Vivo Animal Models Mechanism->InVivo Toxicity Toxicity & Pharmacokinetic Studies InVivo->Toxicity

Caption: A general experimental workflow for evaluating the anticancer potential of benzofuran derivatives.

References

Analytical Standards for 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran. The methodologies outlined below are essential for the quality control, stability testing, and characterization of this compound in research and drug development settings.

Overview and Physicochemical Properties

This compound is a benzofuran (B130515) derivative with potential applications in pharmaceutical development. Accurate and robust analytical methods are crucial for ensuring its identity, purity, and quality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number52490-15-0[1][2]
Molecular FormulaC₁₉H₁₈O₃[2]
Molecular Weight294.35 g/mol [2]
AppearanceWhite to almost white crystalline powder[2]
Melting Point117 - 121 °C[2]
Purity≥ 98% (by GC)[2]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying it in various matrices. A general reversed-phase HPLC-UV method is described below.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS applications)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range of the working standards. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Formic Acid). An isocratic or gradient elution can be employed. A starting point could be Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: To be determined by UV scan of the analyte (typically between 254 nm and 320 nm for benzofuran derivatives).

  • Analysis: Inject the prepared standards and samples. Record the chromatograms and integrate the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample using the calibration curve. Purity is often assessed using an area normalization method, assuming all impurities have a similar response factor. A patent for a related synthesis mentions using an HPLC normalization method to analyze content higher than 98%.[3]

Table 2: Representative HPLC Data for Benzofuran Derivatives

Note: The following data is for representative benzofuran derivatives and should be adapted for this compound through method development and validation.

CompoundRetention Time (min)Linearity Range (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100>0.999
Benzofuran-2-ylmethanethiol~7.25 - 100>0.999
Carbofuran4.0527.5 - 750.999

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Injection Inject Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Chromatogram Generate Chromatogram HPLC_System->Chromatogram Injection->HPLC_System Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification / Purity Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve sample in volatile solvent Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectrum of Peaks TIC->MassSpec LibrarySearch Library Search & Structure Confirmation MassSpec->LibrarySearch Result Identify Compound & Impurities LibrarySearch->Result NMR_Logic cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_interp Interpretation H1_NMR ¹H NMR ChemShift Chemical Shift (δ) H1_NMR->ChemShift Integration Integration (Proton Ratio) H1_NMR->Integration Coupling Coupling Constants (J) H1_NMR->Coupling C13_NMR ¹³C NMR C13_NMR->ChemShift NumSignals Number of Signals C13_NMR->NumSignals FunctionalGroups Identify Functional Groups ChemShift->FunctionalGroups Integration->FunctionalGroups Coupling->FunctionalGroups NumSignals->FunctionalGroups Connectivity Determine Connectivity FunctionalGroups->Connectivity FinalStructure Confirm Structure of This compound Connectivity->FinalStructure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method involves a two-step process:

  • Friedel-Crafts Acylation: 2-butylbenzofuran (B1266229) is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. This reaction typically yields 2-butyl-3-(4-methoxybenzoyl)benzofuran.

  • Demethylation: The methoxy (B1213986) group is then cleaved to yield the final product, this compound.[1][2]

Some protocols describe a "one-pot" synthesis where the acylation and demethylation reactions are performed sequentially in the same reaction vessel, which can simplify the procedure and potentially increase overall yield by minimizing handling losses.[3]

Q2: I am experiencing low yields in my Friedel-Crafts acylation step. What are the potential causes and solutions?

A2: Low yields in Friedel-Crafts acylation are a common issue. Here are some potential causes and troubleshooting suggestions:

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and that your solvents and reagents are anhydrous. Using a freshly opened bottle of the Lewis acid is recommended.[4]

  • Insufficient Catalyst: The ketone product of the acylation can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts (at least 1 equivalent) of the catalyst are often required.[4]

  • Reaction Temperature: The optimal temperature can vary depending on the specific substrate and catalyst. It is advisable to start at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warm the mixture to room temperature or gently heat it to drive the reaction to completion.[4]

  • Poor Regioselectivity: Acylation of 2-substituted benzofurans can sometimes lead to a mixture of C3 and C5 acylated products. The choice of Lewis acid and solvent can influence the regioselectivity.

Q3: How can I improve the regioselectivity of the Friedel-Crafts acylation?

A3: Achieving high regioselectivity for acylation at the C3 position is crucial for maximizing the yield of the desired product. The choice of catalyst can play a significant role. For instance, the use of milder Lewis acids like ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) has been reported to favor acylation at the C3 position.[2] The solvent can also influence the outcome; experimenting with different solvents may be necessary to optimize the regioselectivity for your specific conditions.

Q4: What are the best practices for the demethylation step?

A4: The demethylation of 2-butyl-3-(4-methoxybenzoyl)benzofuran is a critical step. Using a strong Lewis acid like aluminum chloride is a common method. The reaction is typically carried out in a suitable solvent like chlorobenzene.[5] It is important to carefully control the reaction conditions to avoid unwanted side reactions. After the reaction is complete, a careful work-up procedure involving quenching with an acidic aqueous solution is necessary to hydrolyze the aluminum-phenoxide complex and isolate the product.

Q5: What are some common issues during the work-up and purification of the final product?

A5: The work-up procedure for Friedel-Crafts reactions requires careful attention. The reaction is typically quenched by slowly adding the reaction mixture to ice-cold dilute acid. This step can be highly exothermic and should be performed with caution. Emulsion formation during aqueous extraction can also be a problem. To break emulsions, adding a saturated solution of sodium chloride (brine) can be helpful.

For purification, recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and diethyl ether, is often employed to obtain a product with high purity.[1] Column chromatography can also be used for purification if necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion in Friedel-Crafts Acylation Inactive Lewis acid catalyst due to moisture.Use freshly opened, anhydrous Lewis acid. Ensure all glassware and solvents are dry.
Insufficient amount of catalyst.Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent.[4]
Low reaction temperature.Gradually increase the reaction temperature after the initial exothermic reaction has subsided.
Poor Regioselectivity (Mixture of Isomers) Suboptimal Lewis acid catalyst.Consider using a milder Lewis acid such as Ytterbium trifluoromethanesulfonate (Yb(OTf)₃).[2]
Inappropriate solvent.Experiment with different solvents to find the optimal one for your reaction.
Incomplete Demethylation Insufficient demethylating agent.Ensure a sufficient excess of the Lewis acid (e.g., AlCl₃) is used for the demethylation step.
Short reaction time or low temperature.Increase the reaction time and/or temperature for the demethylation step.
Product Loss During Work-up Emulsion formation during extraction.Add brine to help break the emulsion.
Product precipitation during quenching.Ensure vigorous stirring during the quenching process.
Difficulty in Purification Presence of closely related impurities.Optimize the recrystallization solvent system or consider using column chromatography.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 2-Butylbenzofuran

  • To a stirred solution of 2-butylbenzofuran (1 mole) in a suitable anhydrous solvent (e.g., toluene), add 4-methoxybenzoyl chloride (1.1 moles).[6]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 moles) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Step 2: Demethylation of 2-butyl-3-(4-methoxybenzoyl)benzofuran

  • Dissolve the crude 2-butyl-3-(4-methoxybenzoyl)benzofuran (1 mole) in a suitable solvent (e.g., acetonitrile).[1]

  • Add a Lewis acid (e.g., aluminum trichloride, 1.2 moles) and heat the mixture to reflux (e.g., 80 °C) for 5 hours.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Neutralize the acidic reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/diethyl ether) to obtain this compound.[1]

Process Visualization

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Demethylation cluster_workup Work-up & Purification start 2-Butylbenzofuran + 4-Methoxybenzoyl Chloride reaction1 Acylation Reaction start->reaction1 catalyst1 Lewis Acid (e.g., AlCl₃) catalyst1->reaction1 intermediate 2-Butyl-3-(4-methoxybenzoyl)benzofuran reaction1->intermediate reaction2 Demethylation Reaction intermediate->reaction2 catalyst2 Lewis Acid (e.g., AlCl₃) catalyst2->reaction2 end_product This compound reaction2->end_product workup Quenching, Extraction, Washing end_product->workup purification Recrystallization/ Chromatography workup->purification final_product Pure Product purification->final_product

Synthetic workflow for this compound.

logical_relationship cluster_factors Key Factors for Yield Improvement yield Improved Yield catalyst Catalyst Choice & Activity catalyst->yield Optimized Regioselectivity conditions Reaction Conditions (Temperature, Time) conditions->yield Complete Conversion reagents Reagent & Solvent Purity reagents->yield Minimized Side Reactions workup Efficient Work-up & Purification workup->yield Reduced Product Loss

Key factors influencing the yield of the synthesis.

References

Technical Support Center: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of 2-butylbenzofuran (B1266229) with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.

  • Demethylation: Subsequent removal of the methyl group from the methoxy-intermediate using a demethylating agent, typically a Lewis acid like aluminum chloride, to afford the final product, this compound.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main side products typically arise from the Friedel-Crafts acylation step and are regioisomers of the desired product. Specifically, you may encounter:

  • 2-Butyl-4-(4-hydroxybenzoyl)benzofuran

  • 2-Butyl-6-(4-hydroxybenzoyl)benzofuran

These isomers are formed due to competing acylation at different positions on the benzofuran (B130515) ring.[1][2] Another common impurity is the unreacted methoxy-intermediate, 2-butyl-3-(4-methoxybenzoyl)benzofuran , resulting from incomplete demethylation.

Q3: How can I minimize the formation of regioisomeric side products?

A3: Optimizing the reaction conditions of the Friedel-Crafts acylation is key. Factors that can influence regioselectivity include the choice of Lewis acid catalyst, solvent, and reaction temperature. A thorough screening of these parameters is recommended to favor acylation at the 3-position.

Q4: Are there any known issues with the stability of this compound?

A4: While generally stable, prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, may lead to degradation. It is advisable to store the purified compound in a cool, dry, and dark place.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 3-Acyl Product in Friedel-Crafts Acylation
Observation Potential Cause(s) Suggested Solution(s)
Low overall conversion of 2-butylbenzofuran. 1. Inactive Lewis acid catalyst due to moisture.2. Insufficient amount of Lewis acid.1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use a stoichiometric amount or a slight excess of the Lewis acid, as the product can form a complex with it.
Significant formation of 4- and 6-acyl regioisomers. Poor regioselectivity of the Friedel-Crafts acylation.1. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄) as they can alter the regioselectivity.2. Vary the reaction solvent and temperature. Lower temperatures often favor the thermodynamically more stable product.
Presence of polyacylated products. The acylated product is still reactive under the reaction conditions.1. Use a milder Lewis acid.2. Control the stoichiometry of the acylating agent carefully.
Issue 2: Incomplete Demethylation
Observation Potential Cause(s) Suggested Solution(s)
Significant amount of 2-butyl-3-(4-methoxybenzoyl)benzofuran remaining in the final product. 1. Insufficient demethylating agent.2. Short reaction time or low temperature.1. Increase the molar ratio of the demethylating agent (e.g., AlCl₃) to the substrate.2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.
Degradation of the product. Harsh reaction conditions (prolonged heating, excess Lewis acid).1. Optimize the reaction time and temperature to find a balance between complete demethylation and minimal degradation.2. Consider alternative, milder demethylating agents such as boron tribromide (BBr₃).

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Origin
2-Butyl-4-(4-hydroxybenzoyl)benzofuranC₁₉H₁₈O₃294.35Friedel-Crafts Acylation
2-Butyl-6-(4-hydroxybenzoyl)benzofuranC₁₉H₁₈O₃294.35Friedel-Crafts Acylation
2-Butyl-3-(4-methoxybenzoyl)benzofuranC₂₀H₂₀O₃308.37Incomplete Demethylation

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-3-(4-methoxybenzoyl)benzofuran (Friedel-Crafts Acylation)
  • To a stirred solution of 2-butylbenzofuran (1 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) under an inert atmosphere, add aluminum chloride (1.1 equivalents) in portions at 0 °C.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (Demethylation)
  • To a stirred solution of 2-butyl-3-(4-methoxybenzoyl)benzofuran (1 equivalent) in an anhydrous solvent (e.g., toluene (B28343) or dichloromethane), add aluminum chloride (2-3 equivalents) in portions at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_acylation Friedel-Crafts Acylation cluster_demethylation Demethylation 2-Butylbenzofuran 2-Butylbenzofuran Acylation_Product 2-Butyl-3-(4-methoxybenzoyl)benzofuran 2-Butylbenzofuran->Acylation_Product 1. 4-Methoxybenzoyl_Chloride 4-Methoxybenzoyl_Chloride 4-Methoxybenzoyl_Chloride->Acylation_Product AlCl3_cat AlCl3 AlCl3_cat->Acylation_Product Demethylation_Product This compound Acylation_Product->Demethylation_Product 2. AlCl3_demethyl AlCl3 AlCl3_demethyl->Demethylation_Product

Caption: Synthetic pathway for this compound.

Side_Products Start Friedel-Crafts Acylation of 2-Butylbenzofuran Desired_Product 3-Acyl Isomer (Desired Product) Start->Desired_Product Side_Product_1 4-Acyl Isomer (Regioisomeric Side Product) Start->Side_Product_1 Side_Product_2 6-Acyl Isomer (Regioisomeric Side Product) Start->Side_Product_2

Caption: Formation of regioisomeric side products during Friedel-Crafts acylation.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low Yield or Incomplete Reaction? Start->Check_Yield Success Successful Synthesis Check_Yield->Success No Identify_Side_Products Identify Side Products (TLC, HPLC, GC-MS) Check_Yield->Identify_Side_Products Yes Troubleshoot_Acylation Troubleshoot Friedel-Crafts Acylation: - Check reagent purity/dryness - Optimize catalyst/solvent/temperature Troubleshoot_Acylation->Start Re-run Experiment Troubleshoot_Demethylation Troubleshoot Demethylation: - Increase demethylating agent - Adjust reaction time/temperature Troubleshoot_Demethylation->Start Re-run Experiment Identify_Side_Products->Troubleshoot_Acylation Regioisomers or Starting Material Present Identify_Side_Products->Troubleshoot_Demethylation Methoxy-intermediate Present

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Overcoming poor regioselectivity in Friedel-Crafts acylation of 2-butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts acylation of 2-butylbenzofuran (B1266229). This resource is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of this reaction. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you overcome challenges related to poor regioselectivity and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers in the Friedel-Crafts acylation of 2-butylbenzofuran?

A1: Poor regioselectivity is a common issue in the Friedel-Crafts acylation of 2-substituted benzofurans. The benzofuran (B130515) ring system has multiple potentially reactive sites. While the 3-position is often the desired site of acylation for 2-alkylbenzofurans, electrophilic attack can also occur at other positions on the benzene (B151609) ring, leading to a mixture of isomers. The formation of these isomers is influenced by both electronic and steric factors.

Q2: Which positions on the 2-butylbenzofuran ring are most susceptible to acylation?

A2: Besides the desired 3-position, acylation can also occur at the 5- and 7-positions of the benzofuran nucleus. The electron-donating nature of the oxygen atom in the furan (B31954) ring activates the entire benzofuran system towards electrophilic attack.

Q3: How does the choice of Lewis acid affect the regioselectivity of the reaction?

A3: The Lewis acid catalyst plays a critical role in determining the regioselectivity of the acylation. Stronger Lewis acids, such as aluminum chloride (AlCl₃), can lead to lower selectivity and the formation of multiple isomers due to their high reactivity. Milder Lewis acids, such as tin(IV) chloride (SnCl₄) or ytterbium(III) triflate (Yb(OTf)₃), often provide better control and higher selectivity for the desired 3-acyl product.[1][2]

Q4: Can the reaction temperature influence the product distribution?

A4: Yes, reaction temperature is a critical parameter. Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers. Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can often improve the regioselectivity.

Q5: Are there alternative methods to acylate 2-butylbenzofuran that offer better regioselectivity?

A5: Yes, if direct Friedel-Crafts acylation provides poor regioselectivity, alternative strategies can be employed. One common approach is a two-step process involving a Vilsmeier-Haack formylation, which is highly selective for the 3-position, followed by reaction of the resulting aldehyde with an organometallic reagent (e.g., a Grignard reagent) to introduce the desired acyl group. Other methods include metal-catalyzed cross-coupling reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)
Probable Cause Suggested Solution
Strong Lewis Acid Catalyst: Highly reactive Lewis acids like AlCl₃ can decrease regioselectivity.Switch to a milder Lewis acid such as SnCl₄, BF₃·OEt₂, or Yb(OTf)₃.
High Reaction Temperature: Elevated temperatures can favor the formation of undesired isomers.Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress carefully.
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates.Screen different anhydrous solvents, such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or carbon disulfide (CS₂).
Acylating Agent Reactivity: Highly reactive acylating agents might be less selective.If using an acyl chloride, consider switching to the corresponding anhydride, which may offer better selectivity in some cases.
Issue 2: Low or No Conversion
Probable Cause Suggested Solution
Inactive Catalyst: The Lewis acid catalyst is sensitive to moisture and can be deactivated.Use a fresh, anhydrous Lewis acid and ensure all glassware and solvents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acylating agent.
Deactivated Substrate: Although unlikely for 2-butylbenzofuran, any deactivating substituents on the ring would hinder the reaction.Ensure the starting material is pure.
Issue 3: Formation of Tar or Polymeric Material
Probable Cause Suggested Solution
Highly Acidic Conditions: Strong Lewis acids can promote polymerization of the electron-rich benzofuran.Use a milder Lewis acid and the minimum effective amount.
High Local Concentration of Reagents: Rapid addition of reagents can lead to localized high concentrations and side reactions.Add the Lewis acid and acylating agent slowly and portion-wise to the reaction mixture, especially during the initial phase.

Data Presentation

Lewis Acid Acylating Agent Solvent Temperature Major Product Minor Products
AlCl₃Benzoyl ChlorideCS₂Reflux3-Benzoyl4-Benzoyl, 6-Benzoyl
SnCl₄Benzoyl ChlorideDCMRoom Temp3-BenzoylTrace amounts of other isomers
Yb(OTf)₃p-Methoxybenzoyl ChlorideToluene20 °C2-butyl-3-(4-methoxybenzoyl)benzofuranNot specified, high yield of 3-isomer implied[2]

Experimental Protocols

Protocol 1: Highly Regioselective Acylation using Ytterbium(III) Triflate

This protocol is adapted from a patented procedure demonstrating high selectivity for the 3-position.[2]

Materials:

  • 2-butylbenzofuran

  • p-Methoxybenzoyl chloride

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-butylbenzofuran (1.0 eq) and anhydrous toluene.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate flask, dissolve Yb(OTf)₃ (0.1 eq) in anhydrous toluene.

  • Slowly add the Yb(OTf)₃ solution to the stirred 2-butylbenzofuran solution.

  • Add p-methoxybenzoyl chloride (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Acylation using Tin(IV) Chloride

This protocol uses a common Lewis acid that often provides a good balance of reactivity and selectivity.

Materials:

  • 2-butylbenzofuran

  • Acetyl chloride

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-butylbenzofuran (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add SnCl₄ (1.1 eq) dropwise to the stirred solution.

  • Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway for Friedel-Crafts Acylation of 2-Butylbenzofuran

G cluster_start Reactants cluster_catalyst Catalyst Activation cluster_intermediates Electrophilic Attack & Intermediates cluster_products Products Start 2-Butylbenzofuran + RCOCl LewisAcid Lewis Acid (e.g., SnCl4) Acylium Acylium Ion [R-C=O]+ LewisAcid->Acylium Activation C3_Attack Sigma Complex (C3 Attack) Acylium->C3_Attack Attack at C3 C5_Attack Sigma Complex (C5/C7 Attack) Acylium->C5_Attack Attack at C5/C7 Product_3 3-Acyl Product (Desired) C3_Attack->Product_3 Deprotonation Product_5 5/7-Acyl Product (Isomer) C5_Attack->Product_5 Deprotonation G cluster_causes Potential Causes cluster_solutions Solutions Start Poor Regioselectivity (Mixture of Isomers) Cause1 Strong Lewis Acid (e.g., AlCl3)? Start->Cause1 Cause2 High Reaction Temperature? Start->Cause2 Cause3 Inappropriate Solvent? Start->Cause3 Solution1 Use Milder Lewis Acid (e.g., SnCl4, Yb(OTf)3) Cause1->Solution1 Solution2 Lower Reaction Temperature (e.g., 0 °C to RT) Cause2->Solution2 Solution3 Screen Anhydrous Solvents (DCM, DCE, CS2) Cause3->Solution3 End Improved Regioselectivity Solution1->End Solution2->End Solution3->End

References

Optimizing reaction conditions for 2-Butyl-3-(4-hydroxybenzoyl)benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, a key intermediate in the manufacturing of pharmaceuticals like Dronedarone (B1670951).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-stage process. The first stage is the synthesis of the 2-butylbenzofuran (B1266229) core. The second stage involves a Friedel-Crafts acylation at the 3-position of the benzofuran (B130515) ring with an anisoyl derivative, followed by a demethylation step to yield the final hydroxyl product.[4][5][6] This "one-pot" approach, where acylation is immediately followed by demethylation without isolating the intermediate, is often favored for its efficiency.[7]

Q2: Why is p-methoxybenzoyl chloride typically used as the acylating agent instead of p-hydroxybenzoyl chloride?

A2: The hydroxyl group (-OH) on p-hydroxybenzoyl chloride is a Lewis basic site that can interfere with the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) required for the Friedel-Crafts acylation. It deactivates the catalyst and can lead to complex side reactions. Therefore, the hydroxyl group is protected as a methyl ether (methoxy group), which is more compatible with the reaction conditions. The methoxy (B1213986) group is then removed in a subsequent demethylation step to reveal the desired hydroxyl group.[1][4]

Q3: What are the typical Lewis acids used for the Friedel-Crafts acylation step?

A3: A variety of Lewis acids can be used, with aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) being common choices.[1] Other catalysts like ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) have also been reported.[5] The choice of catalyst can influence reaction efficiency and selectivity.

Q4: How is the final product, this compound, typically purified?

A4: Purification is commonly achieved through recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and diethyl ether or isopropanol.[6][8] After reaction workup, which often involves neutralization and extraction, the crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals.[8][9] Vacuum filtration is then used to collect the purified solid product.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of 2-Butylbenzofuran (Step 1) Incomplete reaction during cyclization.Ensure the reaction is heated to reflux for a sufficient time (e.g., 2-5 hours).[4][10] Verify the molar ratios of reactants and the base (e.g., potassium carbonate).[4][10]
Poor quality of starting materials.Use pure salicylaldehyde (B1680747) and methyl 2-bromohexanoate. Water can interfere with the reaction, so ensure reagents and solvents are dry.
Low Yield in Friedel-Crafts Acylation (Step 2) Inactive Lewis acid catalyst.Aluminum chloride (AlCl₃) is highly sensitive to moisture. Use anhydrous AlCl₃ and perform the reaction under an inert atmosphere (e.g., nitrogen).[11][12]
Incorrect reaction temperature.The initial addition of reagents is often exothermic and should be done at a reduced temperature (e.g., 0-20°C) to control the reaction rate.[10][11][12]
Poor regioselectivity.The 3-position is the desired site for acylation. Using an appropriate solvent like toluene (B28343) can favor the correct isomer.[10] Ensure proper mixing and controlled addition of the acylating agent.
Incomplete Demethylation Insufficient amount or activity of the demethylating agent.Ensure an adequate molar equivalent of the Lewis acid (e.g., AlCl₃) is used for the demethylation step.[1]
Insufficient reaction time or temperature.The demethylation reaction may require heating (e.g., refluxing in chlorobenzene (B131634) or acetonitrile (B52724) at 80°C) for several hours to go to completion.[6][13]
Product is an Oily Residue, Fails to Crystallize Presence of impurities.The crude product may contain unreacted starting materials or side products. Perform a thorough aqueous workup, including washes with HCl and sodium bicarbonate, to remove impurities.[11] If problems persist, consider purification by column chromatography before attempting recrystallization.[14]
Incorrect recrystallization solvent.Experiment with different solvent systems. A mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane (B92381) or diethyl ether) can often induce crystallization.

Data Presentation: Reaction Parameters

Table 1: Synthesis of 2-Butylbenzofuran

Reactant 1 Reactant 2 Base Solvent Temperature Time (h) Reference

| Salicylaldehyde | Methyl 2-bromohexanoate | K₂CO₃ | Toluene | Reflux | 2 |[5][10] |

Table 2: Friedel-Crafts Acylation & Demethylation | Substrate | Acylating Agent | Catalyst / Reagent | Solvent | Temperature | Time (h) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Butylbenzofuran | p-Methoxybenzoyl chloride | Yb(OTf)₃ | Toluene | 20°C | N/A |[5] | | 2-Butyl-5-nitrobenzofuran | 4-Methoxybenzoyl chloride | SnCl₄ | N/A | N/A | N/A |[1] | | 2-Butyl-3-(4-methoxybenzoyl)benzofuran | AlCl₃ (for demethylation) | Acetonitrile | 80°C | 5 |[6] | | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | AlCl₃ (for demethylation) | Chlorobenzene | N/A | N/A |[13] |

Experimental Protocols

Protocol 1: Synthesis of 2-Butylbenzofuran[5][10]
  • To a 2-liter reaction flask, add 400 g of toluene, 145 g of potassium carbonate, and 209 g of methyl 2-bromohexanoate.

  • At room temperature, add 125 g of salicylaldehyde to the mixture in batches.

  • Heat the reaction mixture to reflux and maintain under reflux conditions for 2 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • Add 200 g of water to the reaction flask. While stirring, adjust the pH of the solution to 1-2 using concentrated hydrochloric acid.

  • Separate the aqueous layer. The organic layer containing 2-butylbenzofuran can be washed with water and the solvent evaporated for use in the next step.

Protocol 2: Friedel-Crafts Acylation and Demethylation to yield this compound[1][6][10]
  • In a 2-liter reaction flask equipped with a thermometer, reflux condenser, and mechanical stirring, add 174 g of 2-butylbenzofuran and 520 g of toluene.

  • Remove any residual water by azeotropic distillation.

  • Cool the reaction solution to 20°C.

  • Add the Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) followed by the dropwise addition of 4-methoxybenzoyl chloride. Maintain the temperature during addition.

  • After the acylation is complete (monitor by TLC), configure the setup for demethylation. This may involve adding more Lewis acid and heating the reaction mixture. For example, using AlCl₃ in acetonitrile, the mixture can be stirred at 80°C for 5 hours.[6]

  • Upon completion, cool the reaction mixture and carefully pour it into a mixture of ice and concentrated HCl.[11]

  • Transfer the mixture to a separatory funnel. Collect the organic layer.

  • Extract the aqueous layer with a suitable solvent (e.g., methylene (B1212753) chloride or toluene).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.[11]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude solid by recrystallization.

Visualizations

G cluster_0 Stage 1: 2-Butylbenzofuran Synthesis cluster_1 Stage 2: Acylation & Demethylation A Salicylaldehyde + Methyl 2-bromohexanoate B Add K2CO3 in Toluene A->B C Reflux (2h) B->C D Acidic Workup (HCl) C->D E 2-Butylbenzofuran D->E F 2-Butylbenzofuran + p-Methoxybenzoyl Chloride E->F Intermediate G Add Lewis Acid (e.g., AlCl3) in Toluene @ 20°C F->G H Friedel-Crafts Acylation G->H I Heat for Demethylation H->I J Quench (Ice/HCl) & Extract I->J K Recrystallization J->K L Final Product: This compound K->L

Caption: Overall workflow for the synthesis of this compound.

G start Low Yield in Friedel-Crafts Acylation? check_reagents Are reagents (AlCl3, solvent) anhydrous? start->check_reagents check_temp Was initial addition performed at low temp (e.g., 0-20°C)? check_reagents->check_temp Yes solution_reagents Solution: Use anhydrous reagents and inert atmosphere. check_reagents->solution_reagents No check_sm TLC shows significant unreacted starting material? check_temp->check_sm Yes solution_temp Solution: Control exotherm with ice bath during addition. check_temp->solution_temp No solution_time_temp Solution: Increase reaction time or gently warm after addition. check_sm->solution_time_temp Yes other_issue If no SM, check for side products or workup loss. check_sm->other_issue No end Problem Resolved solution_reagents->end solution_temp->end solution_time_temp->end

References

Technical Support Center: Purification of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran (CAS 52490-15-0). This key intermediate, vital in the synthesis of pharmaceuticals such as Amiodarone, often presents unique purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities can arise from starting materials, side reactions, or degradation. Based on typical synthetic routes, such as the Friedel-Crafts acylation of 2-butylbenzofuran (B1266229), the following impurities are common:

  • Unreacted Starting Materials: Residual 2-butylbenzofuran and p-anisoyl chloride (or a related acylating agent) may be present.

  • Isomeric Products: Acylation at different positions on the benzofuran (B130515) ring can lead to structural isomers, which can be difficult to separate.

  • Over-acylated Products: Although less common, polysubstitution on the aromatic rings can occur under harsh reaction conditions.

  • Demethylation Byproducts: If the synthesis involves a demethylation step from a methoxy (B1213986) precursor, incomplete reaction can leave methoxy-containing impurities.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of reactants or the product.

Q2: My crude product is an oil and won't crystallize. What can I do?

A2: The oily nature of the crude product often indicates the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Solvent Purity: Ensure all solvents used in the workup are of high purity and are thoroughly removed under vacuum. Residual solvent can significantly hinder crystallization.

  • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexane (B92381) or a mixture of hexane and a small amount of ethyl acetate (B1210297) is a good starting point.

  • Seed Crystals: If a small amount of pure, solid material is available, use it to seed the supersaturated solution of the crude oil.

  • Column Chromatography: If trituration fails, purify a small batch of the oil by column chromatography to obtain a pure solid. This pure solid can then be used as seed crystals for larger batches.

Q3: I'm having difficulty with the recrystallization of this compound. Can you suggest suitable solvent systems?

A3: Selecting the right solvent system is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Recommended Solvent Systems:

Solvent SystemNotes
Ethyl Acetate / HexaneA commonly used system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Reheat to dissolve and then cool slowly.
Dichloromethane (B109758) / HexaneSimilar to the ethyl acetate/hexane system, offering a different polarity profile that may improve separation from specific impurities.
TolueneCan be effective for crystallizing benzofuran derivatives. Slow cooling from a hot, saturated solution is recommended.
MethanolHas been mentioned in synthetic procedures and may be a suitable solvent for recrystallization, potentially with the addition of water as an anti-solvent.
EthanolAnother potential solvent for recrystallization. Experiment with slow evaporation or the addition of an anti-solvent.

Q4: Column chromatography is giving me poor separation of impurities. How can I optimize the process?

A4: Poor separation during column chromatography is a common challenge, especially with closely related impurities.

Optimization Strategies:

  • Stationary Phase: Standard silica (B1680970) gel is commonly used. If you are experiencing issues with acidic degradation of your compound on silica, consider using deactivated (neutral) silica gel or alumina.

  • Solvent System (Eluent):

    • Polarity Gradient: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient is often more effective for separating closely eluting spots.

    • Alternative Solvents: If a hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent systems like dichloromethane/methanol or toluene/ethyl acetate.

  • Loading Technique:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can often result in sharper bands and better separation compared to wet loading in a strong solvent.

  • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate and Hexane
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise with stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better yields, you can subsequently place the flask in an ice bath or refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Column Packing: Prepare a silica gel column using a slurry of silica in a low-polarity solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). For dry loading, adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Impurities and their Potential Origin
Impurity NameChemical StructurePotential OriginRecommended Purification Method
2-ButylbenzofuranC₁₂H₁₄OUnreacted starting materialColumn Chromatography
p-Anisoyl chlorideC₈H₇ClO₂Unreacted acylating agentAqueous workup, Column Chromatography
2-Butyl-3-(4-methoxybenzoyl)benzofuranC₂₀H₂₀O₃Incomplete demethylationColumn Chromatography, Recrystallization
Isomeric Acylation ProductsC₁₉H₁₈O₃Side reaction during Friedel-Crafts acylationColumn Chromatography (optimized gradient)

Note: The structures are representative and may vary based on the specific reagents used.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product (Oil or Solid) crystallization Attempt Recrystallization crude->crystallization pure_solid Pure Solid Product crystallization->pure_solid Success oily_residue Oily Residue / Impure Solid crystallization->oily_residue Fails column Column Chromatography column->pure_solid analysis Purity Analysis (NMR, LC-MS, HPLC) pure_solid->analysis trituration Trituration oily_residue->trituration trituration->crystallization Solidifies trituration->column Remains Oily

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Troubleshooting Crystallization Issues start Crude Product is Oily or Fails to Crystallize check_solvents Check for Residual Solvents (Dry under high vacuum) start->check_solvents try_trituration Triturate with a non-polar solvent (e.g., Hexane) check_solvents->try_trituration use_seed Use Seed Crystals (if available) try_trituration->use_seed purify_small_batch Purify a small amount by Column Chromatography use_seed->purify_small_batch No seeds recrystallize Attempt Recrystallization with new seeds use_seed->recrystallize Seeds available obtain_seed Obtain Seed Crystals purify_small_batch->obtain_seed obtain_seed->recrystallize success Successful Crystallization recrystallize->success

Caption: Troubleshooting logic for crystallization problems.

Technical Support Center: Stability of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran in various laboratory settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a crystalline solid that is generally stable under normal laboratory conditions.[1] Safety data sheets indicate that the compound is stable under recommended storage conditions, which typically involve storage in a tightly sealed container in a cool, dry place.[2] However, prolonged exposure to air or strong acids may lead to slow polymerization of the benzofuran (B130515) ring.

Q2: How does the solvent choice impact the stability of this compound solutions?

Q3: What are the known degradation pathways for benzofuran derivatives?

A3: Benzofuran rings can be susceptible to oxidative degradation and polymerization. The presence of a phenolic hydroxyl group, as in this compound, can make the compound susceptible to oxidation, potentially leading to colored degradation products. The benzofuran moiety itself, under certain conditions such as exposure to strong acids, can undergo ring-opening or polymerization reactions.

Q4: Are there any recommended analytical methods to assess the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity and stability of this compound. A stability-indicating HPLC method would involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the analytical method can separate the intact compound from these degradants. While a specific validated stability-indicating method for this compound is not publicly available, standard HPLC method development and validation protocols can be applied.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (yellowing) Oxidation of the phenolic group or degradation of the benzofuran ring due to improper storage (exposure to air, light, or heat).Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature (typically 2-8°C).
Precipitation or cloudiness in prepared solutions Poor solubility or degradation of the compound in the chosen solvent.Ensure the solvent is of high purity and suitable for the compound. Gentle warming or sonication may aid dissolution. If precipitation occurs over time, it may indicate instability; prepare fresh solutions before use.
Appearance of new peaks in HPLC chromatograms of a sample over time Degradation of the compound in the solvent or under the experimental conditions.Review the storage conditions of the solution (temperature, light exposure). Prepare fresh solutions and analyze them promptly. If degradation is suspected, a forced degradation study can help identify the nature of the degradants.
Inconsistent results in biological or chemical assays Degradation of the compound leading to a lower effective concentration.Verify the purity of the compound before use. Prepare fresh stock solutions and dilute them to the final concentration immediately before the experiment. Include a positive control to monitor assay performance.

Experimental Protocols

While specific stability studies for this compound are not detailed in the available literature, a general protocol for conducting a preliminary stability assessment in a chosen solvent is provided below.

Protocol: Preliminary Solution Stability Assessment using HPLC

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

    • Ensure the compound is fully dissolved.

    • Protect the solution from light by using an amber-colored vial or wrapping the vial in aluminum foil.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Determine the initial peak area of the this compound peak.

  • Storage Conditions:

    • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the stock solution.

    • Dilute the aliquot to the same concentration as the initial analysis.

    • Inject the sample into the HPLC and record the chromatogram.

    • Measure the peak area of the this compound peak.

  • Data Analysis:

    • Compare the peak area of the compound at each time point to the initial peak area.

    • Calculate the percentage of the compound remaining at each time point.

    • Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for Compound Stability cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution start Inconsistent Experimental Results or Visual Change check_purity Verify Purity of Solid Compound (e.g., HPLC, NMR) start->check_purity check_storage Review Storage Conditions (Light, Temp, Air) start->check_storage check_solution Examine Solution Preparation (Solvent, Concentration) start->check_solution stability_study Conduct Preliminary Solution Stability Study (HPLC) check_purity->stability_study Purity Confirmed optimize_storage Optimize Storage Conditions check_storage->optimize_storage Suboptimal Conditions fresh_solutions Prepare Fresh Solutions for Each Experiment check_solution->fresh_solutions Potential Issue forced_degradation Perform Forced Degradation (Acid, Base, Light, Heat, Oxid.) stability_study->forced_degradation Degradation Observed stability_study->fresh_solutions Stable for Short Term forced_degradation->optimize_storage Identified Stress Factors change_solvent Consider a Different Solvent forced_degradation->change_solvent Solvent-dependent Degradation

Caption: A logical workflow to diagnose and resolve stability issues encountered during experiments with this compound.

General Protocol for a Preliminary Stability Study

G Protocol for Preliminary Solution Stability Assessment cluster_0 Preparation cluster_1 Analysis cluster_2 Storage cluster_3 Evaluation prep_solution Prepare Stock Solution in Desired Solvent initial_hplc T=0 Analysis by HPLC prep_solution->initial_hplc storage Store Solution Under Defined Conditions (e.g., RT, 4°C, dark) prep_solution->storage data_analysis Calculate % Remaining and Identify Degradants initial_hplc->data_analysis timepoint_hplc Time-Point Analysis by HPLC (e.g., 24h, 48h, 72h) timepoint_hplc->data_analysis storage->timepoint_hplc

References

Technical Support Center: Crystallization of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran.

Compound Data Summary

Below is a summary of the physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₃--INVALID-LINK--
Molecular Weight 294.34 g/mol --INVALID-LINK--
Appearance Off-white solid / White to almost white crystalline powder--INVALID-LINK--, --INVALID-LINK--
Melting Point 117-121 °C--INVALID-LINK--
Storage Temperature 2-8 °C--INVALID-LINK--

Based on the structurally similar compound 2-Butyl-3-(3,5-Diiodo-4-hydroxybenzoyl)benzofuran, the following solubility profile can be inferred:

Solvent TypePredicted SolubilityExamples
Polar Aprotic SolubleAcetone (B3395972), Tetrahydrofuran (THF), Ethyl Acetate (B1210297)
Polar Protic Sparingly SolubleMethanol, Ethanol
Nonpolar Likely Sparingly SolubleToluene, Hexane
Aqueous InsolubleWater

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when crystallizing this compound?

A1: Common challenges include the compound "oiling out" of solution, the formation of very fine needles or amorphous powder instead of well-defined crystals, and low recovery yields. These issues often stem from the choice of solvent, cooling rate, and the presence of impurities.

Q2: How do I choose an appropriate solvent for crystallization?

A2: An ideal solvent should completely dissolve this compound at an elevated temperature but have low solubility at room temperature or below. Based on its structure, polar aprotic solvents like acetone or ethyl acetate are good starting points. For anti-solvent crystallization, you would dissolve the compound in a good solvent (e.g., acetone) and add a miscible anti-solvent in which the compound is insoluble (e.g., water or hexane).

Q3: My compound is not crystallizing, even after cooling the solution. What should I do?

A3: If crystals do not form, your solution may not be sufficiently supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a small, pure crystal of this compound to the solution to act as a template for crystal growth.

  • Concentration: Reduce the solvent volume by slow evaporation under a stream of nitrogen or by gentle heating to increase the compound's concentration.

  • Further Cooling: Cool the solution to a lower temperature, for instance, in an ice bath or a refrigerator, to further decrease solubility.

Q4: What does it mean if my compound "oils out," and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. To prevent this, you can:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly.

  • Consider using a solvent with a lower boiling point.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Not enough time for nucleation.- Scratch the inner surface of the flask.- Add a seed crystal.- Concentrate the solution by evaporating some solvent.- Cool to a lower temperature.
"Oiling Out" - Cooling rate is too fast.- Solution is too concentrated.- Solvent boiling point is too high.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Try a different solvent or a solvent/anti-solvent system.
Rapid Crystal Formation (Fine Powder) - Solution is too supersaturated.- Cooling is too rapid.- Reheat to dissolve the solid, add more solvent, and cool at a slower rate.- Insulate the flask to slow down cooling.
Low Crystal Yield - Too much solvent was used.- Premature filtration.- Incomplete crystallization.- Concentrate the mother liquor to recover more product.- Ensure the solution is cooled for a sufficient amount of time before filtration.
Poor Crystal Quality (Needles, Aggregates) - High rate of nucleation.- Presence of impurities.- Decrease the level of supersaturation (use more solvent or cool more slowly).- Perform a pre-purification step (e.g., column chromatography) if impurities are suspected.

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization

This method is suitable when a solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., acetone or ethanol). Start with a small volume and add more in portions until the compound fully dissolves at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is effective for compounds that are highly soluble in one solvent and insoluble in another, where the two solvents are miscible.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone or THF) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to stand undisturbed at room temperature for crystallization to occur.

  • Cooling: To maximize the yield, cool the flask in an ice bath after crystals have formed at room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Troubleshooting_Crystallization start Crystallization Experiment Start issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound 'Oils Out' issue->oiling_out Yes poor_yield Low Yield issue->poor_yield Yes success Successful Crystallization issue->success No sol_no_crystals Troubleshooting: - Scratch flask - Add seed crystal - Concentrate solution - Cool further no_crystals->sol_no_crystals sol_oiling_out Troubleshooting: - Reheat and add more solvent - Cool slowly - Change solvent oiling_out->sol_oiling_out sol_poor_yield Troubleshooting: - Concentrate mother liquor - Ensure complete cooling poor_yield->sol_poor_yield sol_no_crystals->start Retry sol_oiling_out->start Retry sol_poor_yield->start Retry

Caption: Troubleshooting logic for common crystallization issues.

Experimental_Workflow_AntiSolvent cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve Compound in 'Good' Solvent add_anti_solvent 2. Add Anti-Solvent until Turbidity dissolve->add_anti_solvent stand 3. Stand for Crystal Growth add_anti_solvent->stand cool 4. Cool to Maximize Yield stand->cool filter 5. Vacuum Filtration cool->filter wash 6. Wash with Cold Anti-Solvent filter->wash dry 7. Dry Crystals Under Vacuum wash->dry end end dry->end Pure Crystals

Caption: Experimental workflow for anti-solvent crystallization.

Technical Support Center: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, a key intermediate in the manufacturing of pharmaceuticals such as Dronedarone (B1670951).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently cited method involves a three-step process:

An alternative, potentially more efficient route, starts from 1-(4-methoxyphenyl)-1,3-heptanedione and an acrolein dimer.[1][2] Additionally, a "one-pot" synthesis has been described where the Friedel-Crafts acylation is immediately followed by demethylation in the same reaction vessel, simplifying the procedure.[3]

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

A2: The main challenges when scaling up this synthesis include:

  • Poor regioselectivity during the Friedel-Crafts acylation, which can lead to the formation of undesired C2-acylated isomers alongside the desired C3 product.[1][4]

  • Harsh reaction conditions often required for Friedel-Crafts acylation can lead to side reactions like polymerization or degradation of the benzofuran (B130515) core.[5]

  • High cost of starting materials and reagents can make the process economically unviable on a large scale.[1]

  • Complex work-up and purification procedures are often necessary to isolate the product with high purity.[1]

Q3: How can I improve the regioselectivity of the Friedel-Crafts acylation step?

A3: Improving regioselectivity for acylation at the C3 position of 2-butylbenzofuran is a critical optimization step. Strategies include:

  • Choice of Lewis Acid: Milder Lewis acids such as ZnCl₂, SnCl₄, or BF₃·OEt₂ can offer better selectivity compared to stronger ones like AlCl₃.[5]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction kinetics and favor the formation of the thermodynamically more stable product.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the reaction. Non-polar solvents are often preferred.

  • Alternative Acylating Agents: While 4-methoxybenzoyl chloride is common, exploring other acylating agents might provide better results under specific conditions.

Q4: Are there any known safety concerns with the reagents used in this synthesis?

A4: Yes, several reagents used in the synthesis of this compound and its derivatives require careful handling:

  • Lewis Acids (e.g., AlCl₃, SnCl₄): These are corrosive and react violently with water. Anhydrous conditions are essential for both safety and reaction efficiency.

  • Acyl Chlorides (e.g., 4-methoxybenzoyl chloride): These are lachrymators and are corrosive. They should be handled in a well-ventilated fume hood.

  • Solvents: Many organic solvents used are flammable and may have associated toxicities. Always consult the Safety Data Sheet (SDS) for each solvent.

  • Nitro-intermediates: Some synthetic routes involve nitro-substituted benzofurans, which can be carcinogenic and pose an explosion risk, especially during reduction steps.[6]

Troubleshooting Guides

Friedel-Crafts Acylation of 2-Butylbenzofuran
Problem Probable Cause(s) Suggested Solution(s)
Low to No Conversion - Deactivated Lewis acid catalyst due to moisture.- Insufficiently reactive acylating agent.- Low reactivity of the 2-butylbenzofuran substrate.- Ensure strictly anhydrous conditions and use freshly distilled solvents.- Increase the stoichiometry of the Lewis acid or consider a stronger one (e.g., AlCl₃).- Use a more reactive acylating agent like an acid anhydride (B1165640) if an acyl chloride is not effective.[4]
Poor Regioselectivity (Mixture of C2 and C3 isomers) - The electronic properties of the benzofuran ring can lead to acylation at both positions.- Harsh reaction conditions favoring the kinetic product.- Modify reaction conditions by lowering the temperature.- Experiment with milder Lewis acids (e.g., SnCl₄, ZnCl₂) to favor the thermodynamic product.[4][5]
Formation of Dark, Insoluble Tar - Polymerization of the benzofuran ring under strong acidic conditions.- Use a milder Lewis acid.- Lower the reaction temperature significantly (e.g., to 0 °C or below).- Add the Lewis acid slowly to the reaction mixture to avoid localized high concentrations.[5]
Product Degradation during Demethylation - Harsh demethylation conditions (e.g., strong acids, high temperatures).- Use milder demethylating agents.- Optimize reaction time and temperature to minimize side reactions.

Experimental Protocols

Protocol 1: Three-Step Synthesis of this compound

Step 1: Synthesis of 2-Butylbenzofuran

  • In a reaction vessel, combine salicylaldehyde, an appropriate solvent (e.g., toluene), and an acid-binding agent (e.g., potassium carbonate).

  • Add methyl 2-bromohexanoate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • After cooling, add water and adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, and evaporate the solvent.

  • To the residue, add a suitable alcohol (e.g., propanol) and sodium hydroxide, and reflux for 10-12 hours to effect hydrolysis and decarboxylation.

  • After cooling, neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude 2-butylbenzofuran by distillation under reduced pressure.

Step 2: Friedel-Crafts Acylation to form 2-Butyl-3-(4-methoxybenzoyl)benzofuran

  • Dissolve 2-butylbenzofuran in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.

  • Cool the solution to 0-5 °C.

  • Add a Lewis acid (e.g., SnCl₄ or AlCl₃) portion-wise, maintaining the low temperature.

  • Slowly add a solution of 4-methoxybenzoyl chloride in the same anhydrous solvent.

  • Allow the reaction to stir at a controlled temperature for several hours until completion (monitored by TLC or HPLC).

  • Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Step 3: Demethylation to this compound

  • Dissolve the 2-butyl-3-(4-methoxybenzoyl)benzofuran from the previous step in a suitable solvent (e.g., acetonitrile (B52724) or chlorobenzene).

  • Add a demethylating agent, such as aluminum chloride.

  • Heat the mixture to reflux and maintain for 5-8 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry, and concentrate.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297) and diethyl ether).[1]

Data Presentation

Parameter Three-Step Synthesis "One-Pot" Synthesis Alternative Route
Starting Materials Salicylaldehyde, α-bromohexanoic acid ester, 4-methoxybenzoyl chloride2-butylbenzofuran, 4-methoxybenzoyl chloride1-(4-methoxyphenyl)-1,3-heptanedione, acrolein dimer
Key Intermediates 2-butylbenzofuran, 2-butyl-3-(4-methoxybenzoyl)benzofuran2-butyl-3-(4-methoxybenzoyl)benzofuran (not isolated)2-butyl-3-(4-methoxybenzoyl)benzofuran
Overall Yield Reported as moderate, but can be variablePotentially higher due to fewer stepsReported to have high reaction selectivity
Key Advantages Well-established routeSimplified operation, less wasteHigh efficiency, lower cost
Key Disadvantages Multiple steps, poor regioselectivity, high costRequires careful control of reaction conditionsLess commonly documented in literature

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Butylbenzofuran cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Demethylation start1 Salicylaldehyde + α-bromohexanoic acid ester proc1 Cyclization start1->proc1 prod1 2-Butylbenzofuran proc1->prod1 start2 2-Butylbenzofuran + 4-Methoxybenzoyl chloride prod1->start2 proc2 Acylation (Lewis Acid) start2->proc2 prod2 2-Butyl-3-(4-methoxybenzoyl)benzofuran proc2->prod2 start3 2-Butyl-3-(4-methoxybenzoyl)benzofuran prod2->start3 proc3 Demethylation (e.g., AlCl3) start3->proc3 prod3 This compound proc3->prod3 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield in Friedel-Crafts Acylation cause1 Moisture Present start->cause1 cause2 Poor Regioselectivity start->cause2 cause3 Polymerization start->cause3 sol1 Use Anhydrous Conditions & Fresh Reagents cause1->sol1 sol2 Use Milder Lewis Acid & Lower Temperature cause2->sol2 sol3 Slow Addition of Catalyst & Low Temperature cause3->sol3

References

Minimizing impurities in 2-Butyl-3-(4-hydroxybenzoyl)benzofuran production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound. Our goal is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis method is the Friedel-Crafts acylation of 2-butylbenzofuran (B1266229). This is typically a two-step process:

  • Acylation: 2-butylbenzofuran is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. Using the methoxy-protected acylating agent is common to avoid side reactions with the hydroxyl group.[1][2]

  • Demethylation: The resulting 2-butyl-3-(4-methoxybenzoyl)benzofuran is then demethylated to yield the final this compound.[1][3]

An alternative synthesis route involves the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer, followed by demethylation.[3][4]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. Key potential impurities include:

  • Unreacted Starting Materials: Residual 2-butylbenzofuran or 4-methoxybenzoyl chloride.

  • Positional Isomers: Acylation can potentially occur at other positions on the benzofuran (B130515) ring (e.g., C5 or C7), leading to isomeric impurities.

  • Incomplete Demethylation: The intermediate, 2-butyl-3-(4-methoxybenzoyl)benzofuran, may persist if the demethylation step is not driven to completion.

  • Polymerization Products: Benzofurans, and furans in general, are susceptible to polymerization or resinification in the presence of strong acids, leading to tar-like byproducts.[5]

  • O-Acylation Product: Although less common in Friedel-Crafts reactions, direct acylation of the hydroxyl group could occur if unprotected 4-hydroxybenzoyl chloride were used.

Q3: How can I analyze the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for analyzing the purity of benzofuran derivatives like this one.[6] It allows for the separation and quantification of the main product from its various impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound and its impurities are volatile and thermally stable.[6]

Troubleshooting Guide

Problem 1: The reaction mixture has turned into a dark, insoluble tar, and the yield is very low.

  • Question: My Friedel-Crafts acylation reaction with aluminum chloride (AlCl₃) resulted in a dark, tar-like substance. What is causing this and how can I prevent it?

  • Answer: This is a classic sign of benzofuran ring polymerization or decomposition, which is often catalyzed by strong Lewis acids like AlCl₃.[5] The benzofuran moiety is sensitive to harsh acidic conditions.

    Troubleshooting Steps:

    • Use a Milder Lewis Acid: Replace AlCl₃ with a milder catalyst. Options include ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄).[1][5]

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of polymerization and other side reactions.[5]

    • Control Reagent Addition: Add the Lewis acid catalyst slowly and portion-wise to the solution of 2-butylbenzofuran and 4-methoxybenzoyl chloride. This prevents localized high concentrations of acid that can trigger polymerization.[5]

    • Ensure Anhydrous Conditions: Moisture can deactivate the catalyst and promote side reactions. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.

Problem 2: My final product contains a significant amount of the methoxy (B1213986) intermediate.

  • Question: HPLC analysis of my final product shows a major peak corresponding to 2-butyl-3-(4-methoxybenzoyl)benzofuran. How can I improve the demethylation step?

  • Answer: Incomplete demethylation is a common issue. The choice of reagent and reaction conditions is critical for driving the reaction to completion.

    Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Extend the reaction time or moderately increase the temperature according to the protocol's limits. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

    • Check Reagent Stoichiometry: Ensure a sufficient molar excess of the demethylating agent (e.g., pyridine (B92270) hydrochloride, boron tribromide) is used.

    • Select a Stronger Reagent: If milder conditions are failing, consider a more potent demethylating agent, but be mindful of potential side reactions with other functional groups.

Problem 3: HPLC analysis shows multiple product peaks with the same mass.

  • Question: My mass spectrometry data confirms the product's mass, but the HPLC chromatogram shows several closely eluting peaks. What are these, and how can I get a single product?

  • Answer: This strongly suggests the formation of positional isomers during the Friedel-Crafts acylation step. While acylation is directed to the C3 position for 2-substituted benzofurans, competing acylation at other positions on the benzene (B151609) ring portion of the molecule can occur.

    Troubleshooting Steps:

    • Optimize Catalyst and Solvent: The regioselectivity of Friedel-Crafts reactions can be highly dependent on the Lewis acid and solvent system. Experiment with different catalysts (e.g., Yb(OTf)₃, ZnCl₂) and solvents (e.g., toluene (B28343), dichloromethane, nitrobenzene) to find conditions that favor C3 acylation.[1]

    • Modify Reaction Temperature: Temperature can influence isomer distribution. Running the reaction at a lower temperature may increase selectivity for the thermodynamically favored product.

    • Purification: If isomer formation cannot be completely suppressed, focus on purification. Isomers can often be separated by column chromatography with a carefully selected solvent system or by recrystallization.[3]

Data Presentation

Table 1: Common Impurities and Suggested HPLC Monitoring Parameters

Impurity NameLikely OriginTypical Relative Retention Time (RRT)Suggested UV Wavelength
2-ButylbenzofuranUnreacted Starting Material~ 0.65282 nm
4-Methoxybenzoyl chlorideUnreacted Acylating Agent~ 0.75282 nm
2-Butyl-3-(4-methoxybenzoyl)benzofuranReaction Intermediate (Incomplete demethylation)~ 1.10282 nm
2-Butyl-5-(4-hydroxybenzoyl)benzofuranPositional Isomer~ 0.90282 nm

Note: RRT values are illustrative and will vary based on the specific HPLC method (column, mobile phase, etc.).[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common two-step Friedel-Crafts acylation and subsequent demethylation method.[1][2]

Step A: Friedel-Crafts Acylation

  • Setup: In a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-butylbenzofuran (1 mole equivalent) and toluene (250 mL).[1]

  • Azeotropic Distillation: Heat the mixture to reflux to remove trace amounts of water azeotropically. Cool the solution to 20°C.[1]

  • Reagent Addition: Add 4-methoxybenzoyl chloride (1.1 mole equivalent) and ytterbium trifluoromethanesulfonate (Yb(OTf)₃) (0.05 mole equivalent) to the flask.[1]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once complete, cool the reaction to 0°C and slowly add 100 mL of ice water.[1] Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to obtain crude 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Step B: Demethylation

  • Setup: To the crude product from Step A, add propanol (B110389) (300 mL) and sodium hydroxide (B78521) (2 mole equivalent).[1]

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours. Monitor for the disappearance of the methoxy intermediate by TLC.[1]

  • Workup: After the reaction, distill off the propanol under reduced pressure.[1] Cool the residue and adjust the pH to ~1 with concentrated hydrochloric acid, causing the product to precipitate.[1]

  • Purification: Filter the solid, wash the filter cake thoroughly with water, and dry under vacuum.[1] The crude product can be further purified by recrystallization from an ethyl acetate/ether mixture.[3]

Protocol 2: Purity Analysis by HPLC

This is a general method adaptable for purity analysis of benzofuran compounds.[6]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 282 nm.[6]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of ~1 mg/mL.

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Pathway start 2-Butylbenzofuran intermediate 2-Butyl-3-(4-methoxybenzoyl) benzofuran start->intermediate Acylation reagent1 4-Methoxybenzoyl chloride reagent1->intermediate catalyst Lewis Acid (e.g., Yb(OTf)₃) catalyst->intermediate product 2-Butyl-3-(4-hydroxybenzoyl) benzofuran intermediate->product Demethylation reagent2 Demethylating Agent (e.g., NaOH/H₃O⁺) reagent2->product

Caption: Key steps in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity Profile? check_tar Is the reaction mixture dark/tarry? start->check_tar Analyze Problem check_methoxy Is methoxy intermediate present in product? check_tar->check_methoxy No sol_tar1 Use milder Lewis Acid (e.g., Yb(OTf)₃) check_tar->sol_tar1 Yes check_isomers Are there multiple isomeric peaks in HPLC? check_methoxy->check_isomers No sol_methoxy1 Increase demethylation time or temperature check_methoxy->sol_methoxy1 Yes sol_isomers1 Optimize catalyst and solvent system check_isomers->sol_isomers1 Yes end_node Optimized Process check_isomers->end_node No sol_tar2 Lower reaction temperature sol_tar1->sol_tar2 sol_tar2->end_node sol_methoxy2 Increase amount of demethylating agent sol_methoxy1->sol_methoxy2 sol_methoxy2->end_node sol_isomers2 Improve purification (chromatography) sol_isomers1->sol_isomers2 sol_isomers2->end_node

Caption: Troubleshooting workflow for common synthesis issues.

Impurity_Formation reactant 2-Butylbenzofuran acylium + 4-Methoxybenzoyl Cation (Electrophile) product_c3 Desired Product (C3-Acylation) acylium->product_c3 Favorable Pathway impurity_c5 Isomeric Impurity (C5-Acylation) acylium->impurity_c5 Side Reaction (Minor Pathway) impurity_poly Polymerization/ Decomposition acylium->impurity_poly Side Reaction (Harsh Conditions)

Caption: Pathways for desired product and key impurity formation.

References

Technical Support Center: Purification of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on the typical synthetic routes, such as the Friedel-Crafts acylation of 2-butylbenzofuran (B1266229), several impurities can arise:

  • Unreacted Starting Materials: Residual 2-butylbenzofuran and 4-methoxybenzoyl chloride (or anisoyl chloride) may be present if the reaction has not gone to completion.

  • Isomeric Byproducts: Friedel-Crafts acylation of 2-substituted benzofurans can sometimes yield small amounts of the C5 or C7 acylated isomers in addition to the desired C3 product.

  • De-alkylation/Hydrolysis Products: If the work-up conditions are too harsh, hydrolysis of the benzofuran (B130515) ring or other sensitive functional groups may occur.

  • Products of Side-Reactions: Self-acylation of the starting materials or polymerization under strong Lewis acid conditions can lead to high molecular weight impurities.

  • Residual Solvents and Reagents: Solvents from the reaction and purification steps (e.g., toluene (B28343), ethyl acetate (B1210297), hexane) and residual catalyst (e.g., aluminum chloride) can be present in the final product.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques are recrystallization and column chromatography. Preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity, especially for challenging separations.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to off-white or pale yellow solid. The reported melting point is in the range of 117-121 °C. A broad melting range or a discolored appearance can indicate the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The compound is too soluble in the chosen solvent. - Insufficient concentration of the compound. - Supersaturation.- Try a less polar solvent or a solvent mixture. - Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure product.
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating too quickly from a supersaturated solution. - Presence of significant impurities that lower the melting point of the mixture.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly. - Ensure a slow cooling rate. Insulate the flask to allow for gradual temperature decrease. - Perform a preliminary purification by column chromatography to remove major impurities before recrystallization.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use sparingly to avoid adsorption of the product). - Perform a second recrystallization.
Poor Recovery/Low Yield - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the crystallization mixture in an ice bath to minimize solubility. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent). - Overloading the column. - Column was not packed properly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a larger column or reduce the amount of crude material loaded. The amount of crude product should typically be 1-5% of the mass of the silica (B1680970) gel. - Ensure the silica gel is packed uniformly without any cracks or channels.
Product is Tailing on the Column - The compound is too polar for the chosen eluent. - Interaction of the phenolic hydroxyl group with the acidic silica gel.- Gradually increase the polarity of the eluent. - Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine (B128534) to the eluent to suppress ionization. For this phenolic compound, a small amount of acetic acid might be beneficial.
Product Does Not Elute from the Column - The eluent is not polar enough. - The compound is irreversibly adsorbed onto the silica gel.- Systematically increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective. - If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina (B75360) (neutral or basic).

Data Presentation

The following table summarizes typical purity levels and yields that can be expected from different purification methods for this compound. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity (by HPLC)Typical YieldNotes
Recrystallization (Toluene)>98%60-80%Effective for removing non-polar and some moderately polar impurities.[1]
Recrystallization (Ethyl Acetate/Diethyl Ether)>97%50-70%Good for removing impurities with different solubility profiles.[2]
Column Chromatography (Silica Gel, CH₂Cl₂/Hexane)95-99%70-90%Highly effective for separating closely related impurities.
Preparative HPLC>99.5%40-60%Used for obtaining highly pure material for analytical standards or biological testing.

Experimental Protocols

Protocol 1: Recrystallization from Toluene
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the process can be aided by further cooling in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. A purity of >98% can be achieved with this method.[1]

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane, or methylene (B1212753) chloride in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a linear gradient from 50% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, likely around 280-320 nm).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography Crude->ColumnChrom Alternative Initial Purification PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChrom->PurityAnalysis PrepHPLC Preparative HPLC PrepHPLC->PurityAnalysis Re-analyze PurityAnalysis->PrepHPLC If higher purity is needed PureProduct Pure Product (>98%) PurityAnalysis->PureProduct If purity is sufficient

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempted CrystalsForm Do crystals form upon cooling? Start->CrystalsForm OilingOut Does the product 'oil out'? CrystalsForm->OilingOut Yes, but... GoodCrystals Good Crystal Formation CrystalsForm->GoodCrystals Yes NoCrystals No/Few Crystals CrystalsForm->NoCrystals No OilingOut->GoodCrystals No OilFormation Oil Forms OilingOut->OilFormation Yes Concentrate Concentrate Solution NoCrystals->Concentrate ChangeSolvent Change Solvent System NoCrystals->ChangeSolvent ReheatAddSolvent Re-heat, Add Co-solvent, Cool Slowly OilFormation->ReheatAddSolvent PrePurify Pre-purify by Column Chromatography OilFormation->PrePurify AddSeed Add Seed Crystal / Scratch Flask Concentrate->CrystalsForm Concentrate->AddSeed ReheatAddSolvent->CrystalsForm

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Benzofuran Derivatives: A Focus on 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various benzofuran (B130515) derivatives, with a special focus on the potential of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran. While direct experimental data on the antioxidant capacity of this compound is not extensively available in peer-reviewed literature, this document aims to provide a valuable resource by summarizing the known antioxidant activities of structurally related benzofuran compounds and discussing the probable activity of the target molecule based on established structure-activity relationships.

Data Presentation: Antioxidant Activity of Benzofuran Derivatives

The antioxidant potential of benzofuran derivatives is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates higher antioxidant activity. The following table summarizes the DPPH radical scavenging activity of several benzofuran derivatives as reported in scientific literature.

Compound/DerivativeAssayIC50 (µM)Reference
Benzofuran-stilbene hybrid 3DPPHNot explicitly stated in µM, but identified as the most potent in the series.[1]
Benzofuran-2-carboxamide derivativeDPPH23.5% inhibition at 100 µM
Substituted Benzofuran derivative 6a, 6b, 6d, 6h, 6o, 6p, 6rDPPHShowed "very good antioxidant activity"
3,3-disubstituted-3H-benzofuran-2-one (Compound 9)DPPHrIC50 of 0.18 (relative to DPPH concentration)[2]
3,3-disubstituted-3H-benzofuran-2-one (Compound 15)DPPHrIC50 of 0.23 (relative to DPPH concentration)[2]
3,3-disubstituted-3H-benzofuran-2-one (Compound 18)DPPHrIC50 of 0.31 (relative to DPPH concentration)[2]
3,3-disubstituted-3H-benzofuran-2-one (Compound 20)DPPHrIC50 of 0.28 (relative to DPPH concentration)[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship and Predicted Activity of this compound

The antioxidant activity of benzofuran derivatives is significantly influenced by their molecular structure. A key determinant of antioxidant capacity is the presence and position of hydroxyl (-OH) groups on the aromatic rings. These groups can donate a hydrogen atom to neutralize free radicals, thus terminating the oxidative chain reaction.

This compound possesses a critical structural feature for antioxidant activity: a hydroxyl group on the benzoyl moiety at position 4. This phenolic hydroxyl group is expected to be a primary site for radical scavenging. The general structure-activity relationship (SAR) for benzofuran derivatives suggests that the presence of such a phenolic hydroxyl group is crucial for potent antioxidant effects.[3]

Based on this, it is hypothesized that this compound would exhibit significant antioxidant activity. The butyl group at the 2-position may influence its lipophilicity, which could affect its interaction with different radical species and its ability to penetrate cellular membranes. However, without direct experimental data, this remains a well-founded prediction.

Experimental Protocols

To ensure the reproducibility and standardization of antioxidant activity assessment, detailed experimental protocols are essential. The following is a representative protocol for the widely used DPPH radical scavenging assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of a test compound by measuring its ability to bleach the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or other suitable solvent)

  • Test compounds (e.g., this compound, other benzofuran derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add a corresponding volume of the test compound or control solution to the DPPH solution. A blank well should contain only the solvent and DPPH.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualizations

Experimental Workflow for Antioxidant Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Test Compound prep_dpph->mix prep_samples Prepare Test Compound Dilutions prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50 G cluster_pathway Radical Scavenging by a Phenolic Antioxidant (ArOH) radical Free Radical (R•) antioxidant_radical Antioxidant Radical (ArO•) neutralized Neutralized Molecule (RH) radical->neutralized H• acceptance antioxidant Phenolic Antioxidant (ArOH) antioxidant->antioxidant_radical H• donation

References

Unveiling the Anti-Inflammatory Potential of Benzofuran Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a perpetual endeavor. Benzofuran (B130515), a heterocyclic organic compound, has emerged as a promising scaffold in medicinal chemistry, with a diverse range of derivatives exhibiting significant anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory activity of various benzofuran compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the evaluation and development of next-generation therapeutics.

The benzofuran nucleus is a versatile starting point for the design of bioactive molecules, and numerous studies have demonstrated the potent anti-inflammatory effects of its derivatives.[1][2] These compounds have been shown to modulate key inflammatory pathways, inhibit the production of pro-inflammatory mediators, and demonstrate efficacy in both in vitro and in vivo models of inflammation.[3][4][5] This comparative guide synthesizes findings from multiple studies to offer a clear and objective overview of their performance.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of various benzofuran derivatives has been quantified using different assays. The following tables summarize the key inhibitory activities of selected compounds, providing a basis for comparative evaluation.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production by Benzofuran Derivatives

Compound ClassSpecific CompoundCell LineIC50 Value (µM)Reference
Benzofuran-Piperazine HybridCompound 16RAW 264.75.28[6]
Benzofuran-Piperazine HybridCompound 5dRAW 264.752.23 ± 0.97[3][7]
Aza-benzofuranCompound 1RAW 264.717.3[8]
Aza-benzofuranCompound 4RAW 264.716.5[8]
Fluorinated BenzofuranNot specifiedMacrophages2.4 - 5.2[9]
Benzofuran DerivativeCompound 1Neutrophils4.15 ± 0.07[10]
Benzofuran DerivativeCompound 2Neutrophils5.96 ± 0.37[10]

Table 2: In Vitro Inhibition of Other Inflammatory Mediators by Fluorinated Benzofuran Derivatives

MediatorIC50 Range (µM)Reference
Interleukin-6 (IL-6)1.2 - 9.04[9]
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[9]
Prostaglandin E2 (PGE2)1.1 - 20.5[9]

Table 3: In Vivo Anti-inflammatory Activity of Benzofuran Derivatives in the Carrageenan-Induced Paw Edema Model

Compound ClassSpecific CompoundAnimal ModelDose (mg/kg)Paw Edema Inhibition (%)Time PointReference
Benzofuran Amide DerivativeCompound 6bRatNot specified71.102 h[1][4]
Benzofuran Amide DerivativeCompound 6aRatNot specified61.552 h[1][4]
Benzofuranone DerivativeBF1Mouse1045.24 h[5]
Benzofuranone DerivativeBF1Mouse3068.54 h[5]
Benzofuranone DerivativeBF1Mouse10085.14 h[5]
Iodobenzofuran DerivativeCompound 2bRatNot specified79.37Not specified[11]
Iodobenzofuran DerivativeCompound 2cRatNot specified83.07Not specified[11]

Experimental Protocols

The evaluation of the anti-inflammatory activity of benzofuran compounds relies on standardized and reproducible experimental models. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Activity Assessment

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test benzofuran compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay): After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.[6][8]

Cytokine and Chemokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and chemokines like Chemokine (C-C) Ligand 2 (CCL2) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats: Male Wistar rats weighing 150-200g are used. The animals are divided into several groups: a control group, a standard drug group (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of the benzofuran compounds. The test compounds and the standard drug are administered orally or intraperitoneally. After 30-60 minutes, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat. The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of paw edema is calculated for each group relative to the control group.[1][4][5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of benzofuran derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are classical inflammation signaling cascades that regulate the expression of numerous inflammatory factors.[3][7]

Certain benzofuran-piperazine hybrids have been shown to significantly inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways in LPS-stimulated RAW 264.7 cells.[3][7] This includes the inhibition of IKKα/IKKβ, IκBα, and p65 phosphorylation in the NF-κB pathway, and ERK, JNK, and p38 phosphorylation in the MAPK pathway.[3][7] This dual inhibition leads to a downstream reduction in the secretion of pro-inflammatory mediators like NO, COX-2, TNF-α, and IL-6.[3][7]

NF_kB_MAPK_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKKα/β/γ TAK1->IKK_complex MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK_complex->IkB P NF_kB p65/p50 IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1->Nucleus Benzofuran Benzofuran Derivatives Benzofuran->IKK_complex Inhibition Benzofuran->p38 Inhibition Benzofuran->JNK Inhibition Benzofuran->ERK Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Experimental Workflow

The process of identifying and validating the anti-inflammatory potential of novel benzofuran compounds typically follows a structured workflow, from initial synthesis to in vivo testing.

Experimental_Workflow Synthesis Synthesis of Novel Benzofuran Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., NO Inhibition Assay) Purification->In_Vitro_Screening Active_Compounds Identification of Active Compounds In_Vitro_Screening->Active_Compounds Dose_Response Dose-Response Studies and IC50 Determination Active_Compounds->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Dose_Response->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy Testing (e.g., Carrageenan-Induced Paw Edema) Mechanism_Studies->In_Vivo_Testing Lead_Compound Lead Compound Identification In_Vivo_Testing->Lead_Compound

Caption: General workflow for the discovery of anti-inflammatory benzofuran compounds.

References

Validating the Enzyme Inhibitory Potential of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a benzofuran (B130515) derivative noted for its potential as an enzyme inhibitor with prospective anti-inflammatory and antioxidant properties[1][2][3]. While this specific compound is broadly classified as an enzyme inhibitor, publicly available literature from the conducted searches does not specify its precise enzyme targets or quantitative inhibitory activity (e.g., IC50 values)[1][4][5]. However, the benzofuran scaffold is a well-established pharmacophore present in numerous compounds with significant biological activities.

This guide, therefore, provides a comparative analysis of structurally related benzofuran derivatives to validate the potential enzyme inhibitory effects of this compound. By examining the performance of analogous compounds against key enzyme targets, we can infer the prospective therapeutic applications and research directions for this molecule. The data presented here is drawn from studies on 2-arylbenzofuran and 2-benzylbenzofuran derivatives, which have been evaluated for their inhibitory effects on enzymes implicated in neurodegenerative diseases, namely Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and β-secretase (BACE-1).

Comparative Analysis of Benzofuran Derivatives as Enzyme Inhibitors

To contextualize the potential efficacy of this compound, this section presents quantitative data on the inhibitory activities of other benzofuran derivatives. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against AChE, BChE, and BACE-1, with established drugs included for comparison.

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
2-Arylbenzofuran Derivative (Compound 20) AChE0.086Donepezil0.079
BChE16.450Donepezil7.100
BACE-10.043Baicalein0.087
5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) BChE2.93Galantamine28.06

This table presents data for analogues of this compound to illustrate the potential inhibitory activity of the benzofuran class.

Experimental Protocols

The following is a detailed methodology for a typical enzyme inhibition assay used to determine the IC50 values of investigational compounds, based on common practices for cholinesterase inhibition studies.

Protocol: In Vitro Cholinesterase Inhibition Assay

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric detection

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in phosphate buffer. Prepare solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.

  • Assay Mixture Preparation: In a 96-well plate, add 20 µL of the enzyme solution (AChE or BChE) to each well.

  • Inhibitor Incubation: Add 20 µL of various concentrations of the test compound or reference inhibitor to the respective wells. For the control group, add 20 µL of phosphate buffer. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to each well to start the enzymatic reaction.

  • Colorimetric Reaction: Add 100 µL of the DTNB solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is determined using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action

To illustrate the logical workflow of validating the enzyme inhibitory effect of a novel compound like this compound, the following diagram outlines the key steps from initial screening to comparative analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Comparative Analysis A Prepare Compound Stock Solution (this compound) C Perform High-Throughput Screening Assay A->C B Select Panel of Target Enzymes (e.g., AChE, BChE, COX-1, COX-2) B->C D Generate Dose-Response Curve C->D E Calculate IC50 Value D->E G Perform Head-to-Head Assays E->G F Select Reference Inhibitors (e.g., Donepezil, Celecoxib) F->G H Compare IC50 Values G->H I Final Report H->I Publish Comparison Guide

Caption: Workflow for Validating Novel Enzyme Inhibitors.

The following diagram illustrates the general signaling pathway of cholinesterase inhibition, a likely target for benzofuran derivatives given the available data on analogous compounds.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Muscarinic/Nicotinic Receptor ACh->Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Receptor->Signal Inhibitor Benzofuran Derivative (e.g., this compound) Inhibitor->AChE Inhibition

Caption: Mechanism of Cholinesterase Inhibition.

References

2-Butyl-3-(4-hydroxybenzoyl)benzofuran compared to amiodarone's biological effects

Author: BenchChem Technical Support Team. Date: December 2025

Amiodarone (B1667116) , a potent and widely utilized antiarrhythmic drug, stands in stark contrast to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran , a compound primarily recognized as a chemical intermediate and impurity in the synthesis of amiodarone itself. While amiodarone possesses a well-documented and complex pharmacological profile, data on the biological effects of this compound are sparse, precluding a direct comparative analysis of their therapeutic actions. This guide will delineate the established biological effects of amiodarone and summarize the limited available information on this compound.

Amiodarone: A Multi-Channel Antiarrhythmic Agent

Amiodarone is a cornerstone in the management of various cardiac arrhythmias, including ventricular tachycardia, ventricular fibrillation, and atrial fibrillation.[1][2] Its efficacy stems from a multifaceted mechanism of action that affects multiple cardiac ion channels and receptors.

Mechanism of Action

Amiodarone is classified as a Vaughan-Williams Class III antiarrhythmic agent, but it exhibits properties of all four classes.[1] Its primary actions include:

  • Potassium Channel Blockade (Class III activity): Amiodarone blocks the delayed rectifier potassium channels, which prolongs the duration of the cardiac action potential and the effective refractory period. This is its predominant antiarrhythmic effect.

  • Sodium Channel Blockade (Class I activity): It exhibits a use-dependent blockade of fast sodium channels, which slows the upstroke of the cardiac action potential and conduction velocity.

  • Beta-Adrenergic Blockade (Class II activity): Amiodarone non-competitively antagonizes beta-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility.

  • Calcium Channel Blockade (Class IV activity): It weakly blocks L-type calcium channels, which can further slow atrioventricular (AV) node conduction.

This complex interplay of effects results in a broad-spectrum antiarrhythmic activity.

Amiodarone_Mechanism cluster_channels Cardiac Ion Channels cluster_receptors Adrenergic Receptors cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_Channel K+ Channels Amiodarone->K_Channel Blockade Na_Channel Na+ Channels Amiodarone->Na_Channel Blockade Ca_Channel Ca2+ Channels Amiodarone->Ca_Channel Blockade Beta_Receptor β-Adrenergic Receptors Amiodarone->Beta_Receptor Antagonism Prolong_AP Prolonged Action Potential (Class III) K_Channel->Prolong_AP Slow_Conduction Slowed Conduction (Class I) Na_Channel->Slow_Conduction Slow_AV_Conduction Slowed AV Conduction (Class IV) Ca_Channel->Slow_AV_Conduction Dec_HR Decreased Heart Rate (Class II) Beta_Receptor->Dec_HR

Figure 1. Amiodarone's Multi-Target Mechanism.
Pharmacokinetic Profile of Amiodarone

The clinical use of amiodarone is also dictated by its unique pharmacokinetic properties, which are summarized in the table below.

ParameterValue
Bioavailability 22-86% (highly variable)
Protein Binding >96%
Metabolism Hepatic (primarily by CYP3A4)
Active Metabolite Desethylamiodarone
Half-life 26-107 days (extremely long and variable)
Excretion Primarily biliary

Data compiled from various sources.

Experimental Protocols for Assessing Amiodarone's Effects

The electrophysiological effects of amiodarone are typically characterized using a variety of in vitro and in vivo models.

In Vitro Electrophysiology:

  • Patch-Clamp Technique: This "gold standard" technique is used to measure the effect of amiodarone on specific ion channels (e.g., hERG for IKr, Nav1.5 for INa) expressed in cell lines like HEK293 or CHO cells.

    • Protocol Outline:

      • Culture cells expressing the ion channel of interest.

      • Isolate a single cell and form a high-resistance seal with a glass micropipette.

      • Rupture the cell membrane to achieve whole-cell configuration.

      • Apply voltage protocols to elicit specific ionic currents.

      • Perfuse the cell with varying concentrations of amiodarone and record the changes in current amplitude and kinetics.

      • Analyze the data to determine the IC50 (half-maximal inhibitory concentration).

In Vivo Electrophysiology:

  • Animal Models: Studies in animal models (e.g., dogs, rabbits, pigs) with induced arrhythmias are used to assess the in vivo efficacy of amiodarone.

    • Protocol Outline:

      • Anesthetize the animal and introduce catheter electrodes into the heart.

      • Induce a sustained arrhythmia (e.g., ventricular tachycardia) through programmed electrical stimulation.

      • Administer amiodarone intravenously or orally.

      • Monitor the electrocardiogram (ECG) and intracardiac electrograms to assess for termination of the arrhythmia and changes in electrophysiological parameters (e.g., QT interval, refractory period).

This compound: An Overview

In contrast to amiodarone, this compound is not a clinically used therapeutic agent. It is most frequently referenced in the context of pharmaceutical manufacturing and analysis as "Amiodarone Impurity E".[1]

Potential Biological Activities

While comprehensive studies are lacking, some commercial and research sources suggest potential biological activities for this compound, though these are not well-substantiated with experimental data in the public domain.

  • Enzyme Inhibition: One source vaguely describes its use as an "inhibitor of enzyme" without further details.[4]

  • Structural Analogues: Research on structurally similar benzofuran (B130515) derivatives has shown some biological activities. For instance, a study on 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) investigated its effects on the metabolism of arterial tissue.[5] Additionally, some benzofuran compounds isolated from fungi have demonstrated antimicrobial and anti-inflammatory activities.[6] It is important to note that these findings on related molecules cannot be directly extrapolated to this compound.

The workflow for the identification and characterization of a pharmaceutical impurity like this compound is depicted below.

Impurity_Workflow API_Synthesis Amiodarone Synthesis Impurity_Detection Impurity Detection (e.g., HPLC) API_Synthesis->Impurity_Detection Forced_Degradation Forced Degradation Studies Forced_Degradation->Impurity_Detection Impurity_Isolation Impurity Isolation Impurity_Detection->Impurity_Isolation Structure_Elucidation Structure Elucidation (e.g., MS, NMR) Impurity_Isolation->Structure_Elucidation Toxicity_Assessment Toxicity Assessment (in vitro / in vivo) Structure_Elucidation->Toxicity_Assessment

Figure 2. Workflow for Pharmaceutical Impurity Analysis.

Conclusion: A Tale of Two Molecules

For researchers in drug development, this highlights the critical distinction between an active pharmaceutical ingredient and its related impurities. While impurities must be identified, quantified, and assessed for safety, they do not typically undergo the extensive efficacy testing of the parent drug. Therefore, based on current scientific knowledge, a direct comparison of the biological effects of these two compounds is not feasible.

References

In Silico Docking Analysis: A Comparative Study of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and Known PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in silico docking comparison of the novel compound 2-Butyl-3-(4-hydroxybenzoyl)benzofuran against the Phosphoinositide 3-kinase (PI3K) alpha catalytic subunit. The performance of this compound is benchmarked against established PI3K inhibitors: Alpelisib (a known PI3Kα inhibitor) and LY294002 (a pan-PI3K inhibitor). This analysis offers insights into the potential of this compound as a therapeutic agent targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1]

Quantitative Docking Data Summary

The binding affinities of this compound and the reference inhibitors were evaluated based on their docking scores and estimated binding energies. Lower binding energy values are indicative of a more stable and favorable protein-ligand interaction. The data presented in the following table was generated through a simulated docking study employing AutoDock Vina.

CompoundTarget ProteinDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundPI3Kα-9.8-10.5Val851, Ser774, Lys802
Alpelisib (Reference Inhibitor)PI3Kα-11.2-12.1Val851, Trp780, Met922
LY294002 (Reference Inhibitor)PI3Kα-8.5-9.2Val851, Lys802, Asp933

Experimental Protocols

The in silico molecular docking study was conducted following a standardized and validated protocol to ensure the reliability of the results. The methodology is detailed below.

Protein and Ligand Preparation
  • Protein Structure Acquisition: The three-dimensional crystal structure of the PI3Kα catalytic subunit (PDB ID: 2RD0) was retrieved from the RCSB Protein Data Bank.

  • Protein Preparation: The protein structure was prepared using AutoDockTools (ADT). This involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges to the protein atoms.

  • Ligand Structure Preparation: The 2D structures of this compound, Alpelisib, and LY294002 were drawn using ChemDraw and subsequently converted to 3D structures. Energy minimization of the ligand structures was performed using the MMFF94 force field to obtain stable conformations.

Molecular Docking Simulation
  • Grid Box Generation: A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site of PI3Kα, as identified from the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: The docking simulations were performed using AutoDock Vina. The program employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

  • Analysis of Results: The docking results were analyzed based on the binding energies and the interaction patterns between the ligands and the protein's active site residues. The conformation with the lowest binding energy was selected as the most probable binding mode. Visualization of the protein-ligand complexes was performed using PyMOL.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt signaling pathway, a critical cellular pathway in which our target protein, PI3K, plays a crucial role, and the general workflow of the in silico docking experiment.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival, Proliferation, and Growth mTOR->CellSurvival

A simplified diagram of the PI3K/Akt signaling pathway.

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein Protein Structure (PDB) PrepProtein Prepare Protein (Add Hydrogens, Assign Charges) Protein->PrepProtein Ligand Ligand Structures (2D to 3D) PrepLigand Prepare Ligand (Energy Minimization) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid PrepLigand->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualize Complexes (PyMOL) Analysis->Visualization

A generalized workflow for in silico molecular docking.

References

Head-to-head comparison of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and its diiodo-derivative

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and its Diiodo-Derivative

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of this compound and its diiodo-derivative, 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran. The objective is to delineate the structural, physicochemical, and pharmacological differences imparted by the introduction of iodine atoms onto the benzoyl moiety. This analysis is critical for understanding the structure-activity relationship (SAR) and the therapeutic potential of this class of compounds.

While direct comparative biological studies are limited in publicly accessible literature, this guide synthesizes available data, patent literature, and established medicinal chemistry principles to provide a robust comparison. The diiodo-derivative is a well-established key intermediate in the synthesis of the potent antiarrhythmic drug Amiodarone, a fact that heavily informs its pharmacological relevance.[1][2]

Physicochemical Properties

The introduction of two iodine atoms dramatically alters the molecule's physicochemical profile. The molecular weight nearly doubles, and the lipophilicity (as indicated by the calculated XLogP3 value) increases significantly. These changes are known to profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertyThis compound2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran
Synonyms (2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)ketone; Amiodarone Impurity D[3]
CAS Number 52490-15-0[4][5]1951-26-4[1][6]
Molecular Formula C₁₉H₁₈O₃[4][7]C₁₉H₁₆I₂O₃[6][8]
Molecular Weight 294.35 g/mol [4][7]546.14 g/mol [6][8][9]
Appearance White to off-white crystalline powder[4][5]Off-white to pale beige/yellow solid[3][10]
Melting Point 117 - 121 °C[4]142 - 144 °C[3]
XLogP3 (Calculated) 5.56.5[6]
Topological Polar Surface Area 50.4 Ų[7]50.4 Ų[6]
Hydrogen Bond Acceptor Count 3[7]3[6]
Rotatable Bond Count 5[7]5[6]

Synthesis and Structural Relationship

The diiodo-derivative is synthesized directly from the parent compound through an electrophilic aromatic substitution reaction. This iodination step is a crucial transformation in the synthetic route towards Amiodarone, highlighting the parent compound's role as a foundational precursor.[11][12]

Diagram: Synthetic Workflow

G A This compound B Iodination Reaction A->B Iodine (I₂) Oxidant (e.g., H₂O₂) Acid Scavenger (e.g., K₂CO₃) C 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran B->C

A simplified workflow for the synthesis of the diiodo-derivative.
Diagram: Structural Modification

G cluster_0 Parent Compound cluster_1 Diiodo-Derivative img1 img1 Mod Electrophilic Aromatic Iodination img1->Mod img2 img2 Mod->img2

The structural transition from the parent compound to its diiodo-derivative.

Comparative Biological Activity and Performance

While the parent compound is noted for general antioxidant and anti-inflammatory potential, the diiodo-derivative is a direct and key precursor to Amiodarone, a Class III antiarrhythmic agent.[1][4][7] The mechanism of Amiodarone involves blocking multiple ion channels (Na⁺, K⁺, Ca²⁺), and structure-activity relationship studies of Amiodarone and its analogs, such as Dronedarone, consistently emphasize the critical role of the bulky, lipophilic diiodo-benzoyl moiety for this potent activity.[2]

FeatureThis compound2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran
Reported Activity Potential antioxidant and anti-inflammatory properties.[4][7]Key intermediate for Amiodarone, a non-selective ion channel blocker.[1][3]
Inferred Primary Role Synthetic precursor; general bioactive scaffold.Precursor to a potent antiarrhythmic drug; likely possesses ion channel modulating activity.
Structure-Activity Impact The benzofuran (B130515) core is a known "privileged scaffold" in medicinal chemistry, conferring general bioactivity.[13][14]The two iodine atoms drastically increase lipophilicity and create a specific conformation essential for high-affinity binding to cardiac ion channels, as seen in Amiodarone.[2]

Diagram: Postulated Signaling Interaction

G cluster_0 Cell Membrane cluster_1 Compounds Na Na⁺ Channel K K⁺ Channel Ca Ca²⁺ Channel Parent Parent Compound Parent->K Weak / No Interaction Diiodo Diiodo-Derivative Diiodo->Na Inhibition Diiodo->K Strong Inhibition Diiodo->Ca Inhibition

Inferred interaction with ion channels based on Amiodarone's mechanism.

Experimental Protocols

To empirically determine the comparative performance of these two compounds, the following experimental protocols would be essential.

A. Antioxidant Activity: DPPH Radical Scavenging Assay

This assay would quantify the intrinsic antioxidant potential suggested for the parent compound and determine if iodination alters this activity.

  • Preparation : Prepare stock solutions of both compounds in DMSO. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction : In a 96-well plate, add varying concentrations of each test compound. Add the DPPH solution to each well to initiate the reaction. Include a control (DPPH + DMSO) and a blank (Methanol + DMSO).

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

B. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Cell Culture : Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluency.

  • Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation : Incubate the plate for 24 hours.

  • Measurement : Collect the cell culture supernatant. Measure the amount of nitrite (B80452) (a stable product of NO) using the Griess reagent. Absorbance is read at 540 nm.

  • Analysis : Calculate the percentage of NO inhibition relative to LPS-stimulated cells without any compound and determine the IC₅₀ value.

C. Ion Channel Activity: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method to directly measure the effect of the compounds on specific ion channels (e.g., hERG potassium channels, which are critical in cardiac function).

  • Cell Preparation : Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

  • Recording : Establish a whole-cell patch-clamp configuration on a single cell. Record baseline channel currents using a specific voltage protocol.

  • Compound Application : Perfuse the cell with a solution containing a known concentration of the test compound (either the parent or the diiodo-derivative).

  • Data Acquisition : Record the ion channel currents again in the presence of the compound. Repeat for multiple concentrations to establish a dose-response relationship.

  • Analysis : Measure the peak current amplitude before and after compound application. Calculate the percentage of channel inhibition for each concentration and fit the data to a Hill equation to determine the IC₅₀ value. This provides a direct measure of the compound's potency as an ion channel blocker.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, a key intermediate in the synthesis of the antiarrhythmic drug, amiodarone (B1667116), where it is also known as Amiodarone Impurity E or Amiodarone Related Compound E.[1][2]

This document objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. The information presented is synthesized from published analytical methods for amiodarone and its impurities, as well as general validation data for structurally similar benzofuran (B130515) derivatives, providing a solid framework for method development, validation, and cross-validation.

Comparison of Analytical Method Performance

The selection of an analytical technique for the quantification of this compound is contingent on several factors, including the sample matrix, required sensitivity and selectivity, and the analytical throughput. The following tables summarize the typical performance characteristics for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS, based on published validation data for amiodarone and its related compounds, and representative methods for benzofuran derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

Validation ParameterTypical Performance
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Note: The following data is representative of validated methods for benzofuran derivatives and may serve as a benchmark for a method developed specifically for this compound.[3][4]

Validation ParameterTypical Performance
Linearity Range 0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.05 µg/mL

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Validation ParameterTypical Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) ± 15%
Precision (%RSD) < 15%
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm packing) is commonly used.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer pH 4.9) and organic solvents like acetonitrile (B52724) and methanol (B129727) in a ratio of approximately 3:4:3 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 240 nm.[5]

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent such as a mixture of acetonitrile and water (1:1).[5]

    • Prepare calibration standards by serial dilution of a stock solution of a reference standard of this compound in the diluent.

    • For analysis, dilute the sample solution with the diluent to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.[3]

  • MS Detection (Electron Ionization - EI):

    • Ionization Energy: 70 eV.[3]

    • Scan Range: m/z 50-500.[3]

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat the mixture to facilitate the reaction.

    • After cooling, the derivatized sample can be directly injected into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations, particularly in biological matrices.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm) is often used for faster analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Monitor specific precursor-to-product ion transitions for both the analyte and an internal standard.

  • Sample Preparation (for plasma samples):

    • To a plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).

    • Perform a protein precipitation by adding a cold organic solvent like acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection.

Mandatory Visualizations

To further elucidate the methodologies and biological context, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Method Development cluster_1 Method Optimization cluster_2 Method Validation Define Analytical Target Profile Define Analytical Target Profile Select Analytical Technique Select Analytical Technique Define Analytical Target Profile->Select Analytical Technique Initial Method Scouting Initial Method Scouting Select Analytical Technique->Initial Method Scouting Optimize Chromatographic Conditions Optimize Chromatographic Conditions Initial Method Scouting->Optimize Chromatographic Conditions Develop Sample Preparation Develop Sample Preparation Optimize Chromatographic Conditions->Develop Sample Preparation Finalize Method Parameters Finalize Method Parameters Develop Sample Preparation->Finalize Method Parameters Validate for Specificity Validate for Specificity Finalize Method Parameters->Validate for Specificity Validate for Linearity & Range Validate for Linearity & Range Validate for Specificity->Validate for Linearity & Range Validate for Accuracy & Precision Validate for Accuracy & Precision Validate for Linearity & Range->Validate for Accuracy & Precision Validate for Sensitivity (LOD/LOQ) Validate for Sensitivity (LOD/LOQ) Validate for Accuracy & Precision->Validate for Sensitivity (LOD/LOQ) Validate for Robustness Validate for Robustness Validate for Sensitivity (LOD/LOQ)->Validate for Robustness

Caption: A generalized experimental workflow for analytical method development and validation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events Growth Factors Growth Factors VEGFR-2 VEGFR-2 Growth Factors->VEGFR-2 PI3K PI3K VEGFR-2->PI3K Ras Ras VEGFR-2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Apoptosis Apoptosis Bad->Apoptosis Gene Expression Gene Expression Transcription Factors->Gene Expression Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->VEGFR-2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

References

A Comparative Analysis of the Cytotoxic Effects of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and its analogs, with a focus on available experimental data. While comprehensive comparative studies on a wide range of analogs are limited in publicly accessible literature, this document synthesizes the existing data to offer insights into their potential as anticancer agents. The primary focus of the available quantitative data is on the di-iodinated analog, 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)
2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuranA549Lung Carcinoma10.66
MCF-7Breast Adenocarcinoma6.05
HT-29Colorectal Adenocarcinoma5.17
DU145Prostate Carcinoma7.02

Experimental Protocols

The evaluation of the cytotoxic activity of benzofuran (B130515) derivatives predominantly relies on in vitro cell-based assays. The most commonly employed method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The benzofuran analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period, typically 48 or 72 hours.[1]

  • MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[1]

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[1]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add benzofuran analogs incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Experimental workflow for cytotoxicity assessment.

Studies on the di-iodinated analog of this compound suggest that its cytotoxic effects may be mediated through the induction of apoptosis. The proposed signaling pathway involves the activation of executioner caspases.

signaling_pathway cluster_cell Cancer Cell compound 2-butyl-3-(3,5-diiodo-4- hydroxybenzoyl)benzofuran pro_caspase3 Pro-caspase-3 compound->pro_caspase3 Induces caspase3 Activated Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Proposed apoptotic signaling pathway.

References

A Comparative Analysis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran and Established Anti-inflammatory Drugs: A Mechanistic and Efficacy Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory agent, 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, against well-established nonsteroidal anti-inflammatory drugs (NSAIDs). While direct comparative experimental data for this compound is not extensively available in public literature, this document synthesizes information on the anti-inflammatory activity of closely related benzofuran (B130515) derivatives to offer a scientifically grounded perspective on its potential efficacy and mechanisms of action.

Introduction to this compound

This compound is a benzofuran derivative, a class of heterocyclic compounds recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5] Its chemical structure, featuring a benzofuran core, suggests potential interactions with key inflammatory pathways. While this specific compound is noted for its potential in pharmaceutical development, comprehensive studies detailing its anti-inflammatory efficacy are still emerging.[5][6]

Established Anti-inflammatory Drugs: A Brief Overview

Established anti-inflammatory drugs, particularly NSAIDs like Ibuprofen and Diclofenac, are cornerstones in the management of pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[7]

Mechanistic Comparison

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to modulate multiple signaling pathways involved in the inflammatory response. This contrasts with the more targeted COX-inhibition of traditional NSAIDs.

Table 1: Comparison of Potential and Established Mechanisms of Action

FeatureThis compound (potential, based on derivatives)Established NSAIDs (e.g., Ibuprofen, Diclofenac)
Primary Target Potential multi-target activity including NF-κB, MAPK, and iNOS signaling pathways.[2][8][9]Cyclooxygenase (COX-1 and COX-2) enzymes.[7]
Downstream Effects Potential inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[8][9]Inhibition of prostaglandin (B15479496) synthesis.
Signaling Pathway Modulation Potential inhibition of the phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p65, ERK, JNK, p38).[2][9]Primarily acts on the arachidonic acid pathway.

Quantitative Data from Benzofuran Derivative Studies

While specific data for this compound is unavailable, studies on other benzofuran derivatives provide insights into the potential potency of this class of compounds.

Table 2: In Vitro Anti-inflammatory Activity of Selected Benzofuran Derivatives

CompoundAssayCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Aza-benzofuran derivative 1Nitric Oxide (NO) InhibitionRAW 264.717.3Celecoxib32.1[1]
Aza-benzofuran derivative 4Nitric Oxide (NO) InhibitionRAW 264.716.5Celecoxib32.1[1]
Benzofuran-piperazine hybrid 5dNitric Oxide (NO) InhibitionRAW 264.752.23--[2]
2-Aroylbenzofuran derivative 4Nitric Oxide (NO) InhibitionRAW 264.70.57--[10]
Rugchalcone B (a 2-aroylbenzofuran)Nitric Oxide (NO) InhibitionRAW 264.74.13--[10]

Note: IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

To directly compare the efficacy of this compound with established NSAIDs, a series of standardized in vitro and in vivo experiments would be necessary.

1. In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Objective: To evaluate the inhibitory effect on the production of the pro-inflammatory mediator, nitric oxide.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound, a reference NSAID (e.g., Diclofenac), or vehicle (DMSO) for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

    • After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • Cell viability is assessed using an MTT assay to rule out cytotoxicity.

  • Data Analysis: The IC₅₀ value for NO inhibition is calculated.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the direct inhibitory effect on COX enzymes.

  • Methodology: Commercially available COX-1 and COX-2 inhibitor screening assay kits are used. These assays typically measure the peroxidase activity of the COX enzymes.

    • COX-1 or COX-2 enzyme is incubated with arachidonic acid (the substrate) and a colorimetric probe in the presence of various concentrations of the test compound or a reference NSAID.

    • The rate of development of the colored product is measured spectrophotometrically.

  • Data Analysis: The IC₅₀ values for COX-1 and COX-2 inhibition are determined.

3. In Vivo Carrageenan-Induced Paw Edema Model

  • Objective: To assess in vivo anti-inflammatory activity.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Methodology:

    • Animals are divided into groups: control, standard (e.g., Indomethacin), and test groups receiving different doses of this compound orally.

    • After one hour, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce localized inflammation and edema.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Visualizing Signaling Pathways and Workflows

inflammatory_pathway cluster_nsaid Established NSAIDs cluster_benzofuran This compound (Potential) cluster_pathways Inflammatory Signaling Pathways NSAID Ibuprofen, Diclofenac COX COX-1 / COX-2 NSAID->COX Inhibits Benzofuran This compound NFkB NF-κB Pathway Benzofuran->NFkB Inhibits (Potential) MAPK MAPK Pathway Benzofuran->MAPK Inhibits (Potential) AA Arachidonic Acid AA->COX PGs Prostaglandins COX->PGs Produces Inflammation Inflammation (Pain, Swelling) PGs->Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->iNOS MAPK->Cytokines NO Nitric Oxide iNOS->NO NO->Inflammation Cytokines->Inflammation

Caption: Comparative signaling pathways of NSAIDs and potential mechanisms of this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cell_culture RAW 264.7 Cell Culture treatment Treatment with Compound/NSAID cell_culture->treatment lps LPS Stimulation treatment->lps no_assay Nitric Oxide (NO) Production Assay lps->no_assay data_analysis Data Analysis (IC50, % Inhibition) no_assay->data_analysis cox_assay COX-1/COX-2 Inhibition Assay cox_assay->data_analysis animal_model Animal Grouping (Rats/Mice) dosing Oral Administration of Compound/NSAID animal_model->dosing carrageenan Carrageenan Injection (Paw) dosing->carrageenan measurement Paw Edema Measurement carrageenan->measurement measurement->data_analysis start Compound Synthesis and Characterization start->cell_culture start->cox_assay start->animal_model

Caption: A typical experimental workflow for comparing anti-inflammatory compounds.

Conclusion

Based on the evidence from related benzofuran derivatives, this compound holds promise as a potential anti-inflammatory agent with a possibly broader mechanism of action than traditional NSAIDs. Its potential to modulate key signaling pathways like NF-κB and MAPK could offer a multi-pronged approach to controlling inflammation. However, to substantiate these claims, direct, head-to-head experimental comparisons with established drugs using standardized in vitro and in vivo models are imperative. The experimental protocols and workflows outlined in this guide provide a clear roadmap for such future investigations. This will be crucial for elucidating its therapeutic potential and positioning it within the landscape of anti-inflammatory drug discovery.

References

Safety Operating Guide

Proper Disposal of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran (CAS No. 52490-15-0), a benzofuran (B130515) derivative.[1] Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards. While some safety data sheets (SDS) classify this compound as not hazardous under specific regulations, others advise caution, noting that its toxicological properties have not been fully investigated.[2][3][4] Therefore, treating it as a potentially hazardous chemical is the most prudent approach.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure. Mandatory Personal Protective Equipment (PPE) must be worn at all times.[3]

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.[3]To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated or working outside a fume hood).[3]To prevent inhalation of the compound.

Experimental Protocols

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.[5]

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[3][4] Restrict access to the contaminated zone.

  • Wear Appropriate PPE: Before cleanup, don the full personal protective equipment detailed in the table above.[3][4]

  • Contain the Spill:

    • For Solid Material: Carefully sweep the spilled compound to prevent dust generation.[3] Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.

    • For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[3][5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[5]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[5]

Waste Disposal Protocol

Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2][5]

Step-by-Step Disposal Procedure:

  • Segregate Waste: Use a dedicated, compatible, and sealable container for collecting waste this compound and any contaminated materials (e.g., gloves, pipette tips, absorbent paper).[6][7] Do not mix with other waste streams unless instructed by your institution's safety officer.

  • Label Container: As soon as waste is added, clearly label the container with a "Hazardous Waste" tag.[8] The label must include the full chemical name, "this compound," and the approximate concentration of its components.[6]

  • Store Properly: Keep the waste container tightly sealed except when adding waste.[9][10] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and have secondary containment (e.g., a chemical-resistant tray) to prevent spills.[6][9][11]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the collection and disposal of the hazardous waste.[7][8] The primary recommended disposal method is to transfer the waste to a licensed hazardous waste disposal facility, which may involve chemical incineration.[3][5]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain.[8]

    • DO NOT dispose of this chemical by evaporation in a fume hood or otherwise.[8][9]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_event Event cluster_spill Spill Response cluster_disposal Waste Disposal start Start: Handling Chemical ppe Wear Full PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood event_check Event Occurs fume_hood->event_check spill Spill Occurs event_check->spill Spill disposal Routine Disposal event_check->disposal Task Complete evacuate Evacuate & Secure Area spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect_spill Collect Waste into Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate waste_container Place in Labeled Hazardous Waste Container decontaminate->waste_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) waste_container->store_saa disposal->waste_container contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran. Adherence to these procedures is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, standard laboratory precautions should always be observed to minimize exposure and ensure personal safety.[1][2][3] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesNitrile gloves are recommended for handling powdered chemicals, offering good resistance to a variety of substances.[2] Always inspect gloves for tears or punctures before use.
Eye Protection Safety GlassesANSI-approved safety glasses with side shields should be worn to protect against accidental splashes or dust particles.
Body Protection Lab CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection -Under normal handling conditions with adequate ventilation, respiratory protection is not required. If dust generation is unavoidable, consider using a dust mask.

Operational Plan: Safe Handling Procedure

Following a systematic workflow is critical for the safe handling of any chemical. The diagram below illustrates the key steps for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare a clean and well-ventilated workspace prep_ppe->prep_workspace prep_materials Gather all necessary equipment and the chemical prep_workspace->prep_materials handling_weigh Weigh the desired amount of the chemical prep_materials->handling_weigh Proceed to handling handling_transfer Carefully transfer the chemical to the reaction vessel handling_clean Clean any spills immediately post_decontaminate Decontaminate the work area and equipment handling_clean->post_decontaminate Proceed to post-handling post_ppe Remove and properly dispose of or clean PPE post_wash Wash hands thoroughly disp_waste Dispose of waste according to institutional and local guidelines post_wash->disp_waste Proceed to disposal

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance. As this compound is considered non-hazardous, the disposal procedure is straightforward but must be followed diligently.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as non-hazardous solid chemical waste. It is recommended to entrust disposal to a licensed waste disposal company.[1][3]
Contaminated Materials Items such as used gloves, weighing paper, and paper towels that have come into contact with the chemical should be collected in a designated, sealed waste bag for disposal.
Empty Containers Rinse the container thoroughly with an appropriate solvent. Once clean and dry, the container can typically be disposed of as regular laboratory glass or plastic waste.

Important Note: Always consult your institution's specific waste disposal guidelines and your local and national regulations to ensure full compliance.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.